1,4-Bis((vinyloxy)methyl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(ethenoxymethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSRQYYCSXZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1CCC(CC1)COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151543-64-5 | |
| Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151543-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044604 | |
| Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-75-6 | |
| Record name | 1,4-Cyclohexanedimethanol divinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-bis((ethenyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(vinyloxy)methyl]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,4r)-1,4-bis[(ethenyloxy)methyl]cyclohexane; (1s,4s)-1,4-bis[(ethenyloxy)methyl]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane: A Versatile Monomer for Advanced Material Applications
Introduction
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a cycloaliphatic divinyl ether monomer that has garnered significant interest in the field of polymer science.[1] Its unique chemical structure, featuring a rigid cyclohexane core flanked by two reactive vinyl ether groups, imparts a desirable combination of properties to the polymers derived from it. This guide provides a comprehensive overview of the chemical and physical properties of 1,4-bis((vinyloxy)methyl)cyclohexane, its synthesis, polymerization behavior, and its applications, particularly in the realm of high-performance coatings, adhesives, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monomer.
Core Chemical and Physical Properties
1,4-Bis((vinyloxy)methyl)cyclohexane is a colorless to light yellow liquid with a mild odor.[2] The presence of the cyclohexane ring provides thermal stability and mechanical strength, while the vinyl ether functionalities are highly susceptible to cationic polymerization, allowing for rapid curing and cross-linking.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 17351-75-6 | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 126 °C at 14 mmHg; 252.66 °C at 760 mmHg | [1][2] |
| Density | 0.919 - 0.95 g/mL at 20-25 °C | [1][3] |
| Refractive Index (n20/D) | 1.472 | [5] |
| Flash Point | 112.5 - 113 °C | [2][3] |
| Water Solubility | Insoluble (24.5 mg/L at 20 °C) | [3] |
| Melting Point | 6 °C | [6] |
Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane
The primary route for the synthesis of 1,4-bis((vinyloxy)methyl)cyclohexane is the vinylation of its precursor, 1,4-cyclohexanedimethanol.[3] The Williamson ether synthesis is a commonly employed method for this transformation.[7]
Conceptual Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Experimental Protocol: Williamson Ether Synthesis
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
1,4-Cyclohexanedimethanol (1.0 eq)
-
Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Vinyl bromide (solution in THF or as a gas) (excess)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Deprotonation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a nitrogen atmosphere. 1,4-Cyclohexanedimethanol, dissolved in anhydrous THF, is then added dropwise to the stirred suspension at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Vinylation: The reaction mixture is cooled to 0 °C, and a solution of vinyl bromide in THF is added dropwise. After the addition is complete, the mixture is stirred at room temperature for several hours or until TLC/GC-MS analysis indicates the completion of the reaction.
-
Workup: The reaction is cautiously quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure 1,4-bis((vinyloxy)methyl)cyclohexane.
Cationic Polymerization
The vinyl ether groups of 1,4-bis((vinyloxy)methyl)cyclohexane are highly reactive towards cationic polymerization, which can be initiated by either thermal or photoinitiators.[1][3] This reactivity allows for rapid curing, making it an ideal monomer for applications such as UV-curable coatings and inks.[8]
Mechanism of Cationic Polymerization
Caption: Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Initiation Systems
Photoinitiators:
-
Iodonium Salts: Diaryliodonium salts (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) are commonly used photoinitiators that generate a strong Brønsted acid upon UV irradiation, which then initiates the polymerization.
Thermal Initiators:
-
Sulfonium Salts: Alkylsulfonium salts can thermally decompose to generate an acid that initiates polymerization.[3]
-
Benzenesulfonic Acid Esters: These compounds can also be used as thermal cationic initiators.[3]
Experimental Protocol: UV-Cured Cationic Polymerization
Disclaimer: This is a representative protocol and should be adapted and optimized based on the specific application and equipment.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane
-
Photoinitiator (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate, 1-2 wt%)
-
Optional: Other monomers, oligomers, and additives (e.g., pigments, flow agents)
Procedure:
-
Formulation: In a light-protected container, dissolve the photoinitiator in 1,4-bis((vinyloxy)methyl)cyclohexane with gentle stirring until a homogeneous solution is obtained. If other components are used, they should be added and mixed at this stage.
-
Application: Apply a thin film of the formulation onto the desired substrate (e.g., metal, plastic, wood) using a suitable method such as spin coating, bar coating, or spray coating.
-
Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with a specific wavelength and intensity. The curing time will depend on the formulation, film thickness, and UV source.
-
Characterization: The cured film can be characterized for properties such as hardness, adhesion, chemical resistance, and thermal stability.
Properties of Poly(1,4-Bis((vinyloxy)methyl)cyclohexane)
The polymers derived from 1,4-bis((vinyloxy)methyl)cyclohexane exhibit a range of desirable properties, making them suitable for demanding applications.
| Property | Description | Reference(s) |
| Mechanical Strength | The rigid cyclohexane core contributes to high hardness and scratch resistance in the cured polymer. | [7] |
| Thermal Stability | Polyesters based on the 1,4-cyclohexanedimethanol precursor show good thermal stability, with decomposition temperatures often exceeding 300 °C. This stability is expected to be retained in the poly(divinyl ether). | [3] |
| Chemical Resistance | The highly cross-linked network structure provides excellent resistance to solvents and other chemicals. | [7] |
| Adhesion | Formulations containing this monomer can exhibit excellent adhesion to a variety of substrates. | [7] |
| Low Volatility | As a reactive diluent, it reduces the viscosity of formulations while being incorporated into the polymer network, thus minimizing the release of volatile organic compounds (VOCs). | [3] |
Analytical Characterization
Standard analytical techniques are used to characterize both the monomer and the resulting polymers.
| Technique | Application |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the polymerization process by observing the disappearance of the vinyl ether C=C stretching band (around 1620 cm⁻¹) and =C-H stretching band (around 3120 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the monomer and the polymer. For the monomer, ¹³C NMR shows characteristic signals for the vinyloxy group and the methylene carbons attached to the ether oxygen. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the monomer and identify any byproducts from the synthesis. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the cured polymer by measuring its weight loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions of the polymer. |
Applications
The unique properties of 1,4-bis((vinyloxy)methyl)cyclohexane make it a valuable component in a variety of applications:
-
UV-Curable Coatings: Its rapid curing and the excellent properties of the resulting films make it ideal for protective and decorative coatings on wood, metal, and plastics.[8][9]
-
Adhesives and Sealants: It is used to formulate high-strength adhesives and sealants with good chemical and thermal resistance.[10]
-
Inks: As a reactive diluent, it is used in UV-curable inks for various printing applications.[8]
-
Advanced Materials: Research has explored its use in creating vitrimers with elastomeric properties and in polymers for membrane transport applications.[3]
Safety and Handling
1,4-Bis((vinyloxy)methyl)cyclohexane is classified as a skin irritant and may cause an allergic skin reaction.[10] It is also considered toxic to aquatic life with long-lasting effects.[10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
-
Environmental Protection: Avoid release into the environment.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.
A safety data sheet (SDS) should always be consulted for complete safety and handling information.
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane is a highly versatile and reactive monomer with a unique combination of properties that make it well-suited for a range of advanced material applications. Its ability to undergo rapid cationic polymerization to form highly cross-linked networks with excellent mechanical, thermal, and chemical resistance has established it as a valuable component in the formulation of high-performance coatings, adhesives, and inks. As research continues to explore its potential in novel materials, the importance of this cycloaliphatic divinyl ether in the field of polymer science is expected to grow.
References
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Chemgreen Chemical (n.d.). Cyclohexane-1,4-dimethanol divinyl ether. Retrieved from [Link]
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MySkinRecipes (n.d.). 1,4-Cyclohexanedimethanol divinyl ether. Retrieved from [Link]
- Lee, B. H., Choi, J. H., & Kim, H. J. (2006).
- RIFM (2024). RIFM fragrance ingredient safety assessment, 1,4-bis(ethoxymethyl)cyclohexane, CAS Registry Number 54889-63-3. Food and Chemical Toxicology, 192, 114884.
- Samyn, P., Bosmans, J., & Cosemans, P. (2022). Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion.
- U.S. Patent No. US20070092644A1. (2007).
- Zhang, Y., et al. (2014). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates.
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Hexion. (n.d.). UV-Resistant Epoxy Systems. Retrieved from [Link]
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Sciedco (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11-. Retrieved from [Link]
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PubChem (n.d.). 1,4-Cyclohexanedimethanol. Retrieved from [Link]
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Master Organic Chemistry (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Taylor & Francis (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]
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PubChem (n.d.). 1,4-Bis(isocyanatomethyl)cyclohexane. Retrieved from [Link]
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An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
CAS Number: 17351-75-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE). Identified by its CAS Number 17351-75-6, this cycloaliphatic divinyl ether is a critical monomer in polymer science, prized for its high reactivity in cationic polymerization and its utility as a reactive diluent. This document delves into its chemical and physical properties, synthesis methodologies, detailed polymerization mechanisms, and key applications in advanced materials such as high-performance coatings, adhesives, and specialty polymers. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers and professionals in the field.
Introduction and Core Chemical Identity
1,4-Bis((vinyloxy)methyl)cyclohexane is a bifunctional monomer characterized by a central cyclohexane ring flanked by two vinyl ether functional groups.[1] This structure imparts a unique combination of rigidity from the cycloaliphatic core and high reactivity from the vinyl ether moieties. The compound is a colorless to light yellow liquid and is primarily utilized in the formulation of materials requiring enhanced mechanical strength, chemical resistance, and rapid curing profiles.[1][2] Its most significant role is in cationic polymerization, where the electron-rich double bonds of the vinyl ether groups are readily initiated by acid catalysts, leading to rapid network formation.[3] This high reactivity allows for its use in UV and thermally cured systems, often as a reactive diluent to reduce viscosity while becoming an integral part of the final cross-linked polymer network.[3][4]
Physicochemical Properties
The properties of CHDVE are summarized in the table below. The cycloaliphatic backbone provides a higher glass transition temperature and thermal stability to the resulting polymers compared to linear aliphatic analogues.[5]
| Property | Value | Reference(s) |
| CAS Number | 17351-75-6 | [3][6] |
| Molecular Formula | C₁₂H₂₀O₂ | [7] |
| Molecular Weight | 196.29 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 126 °C at 14 mmHg | [7] |
| Density | 0.919 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.472 | [7] |
| Synonyms | 1,4-Cyclohexanedimethanol divinyl ether (CHDVE/CDVE) | [6] |
Synthesis Methodologies
The synthesis of CHDVE is a two-stage process, beginning with the production of its precursor, 1,4-cyclohexanedimethanol (CHDM), followed by the vinylation of the diol.
Stage 1: Synthesis of the Precursor, 1,4-Cyclohexanedimethanol (CHDM)
The industrial production of CHDM (CAS No: 105-08-8) is predominantly achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[3][8] This process involves two key steps:
-
Hydrogenation of the Aromatic Ring: The benzene ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
-
Reduction of the Ester Groups: The ester functionalities of DMCD are then reduced to hydroxyl groups, yielding CHDM.[8]
This process results in a mixture of cis and trans isomers, typically in a 30:70 ratio, which influences the properties of the final polymers.[8][9]
Stage 2: Vinylation of 1,4-Cyclohexanedimethanol
The conversion of CHDM's hydroxyl groups into vinyl ether groups is the critical step in forming CHDVE. The most common industrial method is the Reppe vinylation, which involves the reaction of the diol with acetylene gas under basic conditions.
Protocol: Reppe Vinylation of CHDM
This protocol describes a representative lab-scale synthesis. Industrial processes are optimized for continuous production.
-
Reactor Preparation: A pressure reactor is charged with 1,4-cyclohexanedimethanol and a catalytic amount of a strong base, such as potassium hydroxide (KOH).
-
Inerting: The reactor is purged with nitrogen to remove oxygen, which can pose a safety hazard in the presence of acetylene.
-
Reaction: The reactor is heated to a temperature between 80-140 °C. Acetylene gas is then introduced, and the pressure is maintained between 0.15 and 1.0 MPa.[10]
-
Monitoring: The reaction progress is monitored by tracking the consumption of acetylene and can be analyzed by techniques like Fourier-transform infrared spectroscopy (FT-IR) to observe the disappearance of the broad O-H stretch of the alcohol.[3]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The resulting crude product is then purified by vacuum distillation to separate the desired divinyl ether from unreacted monovinyl ether and starting diol.[3]
Caption: Synthesis workflow for CHDVE production.
Cationic Polymerization Mechanism
The high reactivity of CHDVE stems from the electron-donating oxygen atom, which stabilizes the propagating carbocation intermediate, making it highly susceptible to cationic polymerization.[3] This process can be initiated by either thermal energy or ultraviolet (UV) radiation.
Photoinitiated Cationic Polymerization
UV-curing is a dominant application for CHDVE, offering rapid, room-temperature polymerization. The process requires a photoinitiator that generates a strong acid upon UV exposure.
-
Initiation: A photo-acid generator (PAG), typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts), absorbs a UV photon and undergoes photolysis to produce a Brønsted or Lewis acid.
-
Propagation: The generated acid protonates a vinyl ether group, creating a secondary carbocation. This carbocation then rapidly attacks the double bond of another monomer molecule, propagating the polymer chain.
-
Cross-linking: As CHDVE is a difunctional monomer, the propagating chains quickly form a highly cross-linked network, resulting in a solid, durable material.
Thermally Initiated Cationic Polymerization
Thermal curing is an alternative where heat is used to generate the initiating acid.
-
Initiation: Thermal acid generators, such as benzenesulfonic acid esters or alkylsulfonium salts, decompose upon heating to release a strong acid.[3][11]
-
Propagation and Cross-linking: The propagation mechanism is identical to the photoinitiated process, with the polymer network forming as the reaction proceeds at elevated temperatures.
Caption: Photoinitiated cationic polymerization of CHDVE.
Applications
CHDVE's unique properties make it a valuable component in various high-performance material systems.
-
Reactive Diluent: In UV-curable coatings, inks, and adhesives, CHDVE is widely used as a reactive diluent.[4][12] It effectively reduces the viscosity of high-molecular-weight oligomers (like epoxies or urethanes) for better processability, while its high reactivity ensures it becomes fully incorporated into the polymer network upon curing. This minimizes volatile organic compounds (VOCs) compared to traditional solvents.
-
Coatings: The rigid cycloaliphatic structure of CHDVE contributes to the formation of hard, scratch-resistant, and chemically robust coatings. These are often used for protective layers on wood, plastic, and metal substrates.
-
Adhesives: Formulations containing CHDVE can be cured rapidly on demand, making them suitable for high-speed industrial bonding applications. The resulting adhesives exhibit strong adhesion and good thermal stability.
-
Dental Resins: The rapid, controlled polymerization and low shrinkage characteristics of vinyl ethers have led to research into their use in dental composites, although this is a more specialized application.[13]
Safety and Handling
According to its Safety Data Sheet (SDS), 1,4-Bis((vinyloxy)methyl)cyclohexane requires careful handling.[14]
-
Hazards: It is classified as causing skin irritation (H315) and may cause an allergic skin reaction (H317). It is also toxic to aquatic life with long-lasting effects (H411).[14]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, must be worn.[14] Work should be conducted in a well-ventilated area to avoid breathing vapors.[14] Avoid release to the environment.[15]
Spectral Data for Characterization
Characterization of the monomer is critical for quality control. FT-IR and NMR spectroscopy are key analytical techniques.
-
FT-IR Spectroscopy: The FT-IR spectrum of CHDVE is characterized by the disappearance of the broad O-H stretching band (around 3200–3600 cm⁻¹) from the CHDM precursor and the appearance of characteristic peaks for the vinyl ether group, including C=C stretching and =C-H bending vibrations.[3][16]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive structural confirmation, with characteristic signals for the vinyloxy group carbons (typically in the range of 85-90 ppm for the β-carbon and 150-155 ppm for the α-carbon) and the methylene carbons attached to the ether oxygen (CH₂-O).[3][17]
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane (CAS 17351-75-6) is a versatile and highly reactive cycloaliphatic monomer. Its synthesis from readily available precursors and its rapid polymerization via cationic mechanisms make it a cornerstone for formulating advanced, high-performance materials. For researchers and scientists, understanding the interplay between its rigid core structure and reactive vinyl ether groups is key to designing novel polymers for demanding applications in coatings, adhesives, and beyond. Proper handling and adherence to safety protocols are essential when working with this reactive intermediate.
References
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- Safety Data Sheet - 1,4-Bis((vinyloxy)methyl)cyclohexane. (2021, May 1). Angene Chemical.
- Vinyl Monomers. (2019). BASF - Chemicals.
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- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022, February 22).
- Photoiniti
- CAS 17351-75-6: 1,4-Cyclohexanedimethanol divinyl ether. (n.d.). CymitQuimica.
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1,4-Bis((vinyloxy)methyl)cyclohexane molecular weight
An In-Depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis((vinyloxy)methyl)cyclohexane, a bifunctional monomer recognized for its significant role in advanced polymer synthesis. Centered around its core physicochemical properties, this document delves into its precise molecular weight, synthesis protocols, polymerization mechanisms, and diverse applications, particularly in high-performance coatings, adhesives, and emerging biomedical materials. As a reactive diluent and cross-linking agent, its unique structure, featuring a central cycloaliphatic ring and two highly reactive vinyl ether groups, imparts notable mechanical strength, thermal stability, and chemical resistance to the resulting polymers. This guide serves as an essential resource for professionals leveraging this monomer in material science and drug development research.
Core Molecular and Physicochemical Properties
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE), is a colorless to light yellow liquid.[1][2] Its chemical identity is rooted in a cyclohexane-1,4-dimethanol core structure where both hydroxyl groups have been converted to vinyl ethers. This structure is fundamental to its reactivity and function in polymer chemistry.
The precise molecular weight of 1,4-Bis((vinyloxy)methyl)cyclohexane is 196.29 g/mol , derived from its molecular formula, C₁₂H₂₀O₂ .[1][3][4][5][6] This value is critical for stoichiometric calculations in polymerization reactions and for the analytical characterization of resulting materials.
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 196.29 g/mol | [1][3][4][5] |
| Molecular Formula | C₁₂H₂₀O₂ | [3][4][6][7] |
| CAS Number | 17351-75-6 | [1][3][4][8] |
| Physical State | Liquid | [1][5][8] |
| Appearance | Colorless to light yellow, clear | [1][2] |
| Density | 0.919 g/mL at 25 °C | [5] |
| Boiling Point | 126 °C at 14 mmHg | [1][5] |
| Flash Point | ~112.5 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.472 | [5] |
| Water Solubility | Insoluble (24.5 mg/L) | [1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 1,4-Bis((vinyloxy)methyl)cyclohexane involves the vinylation of its diol precursor, 1,4-cyclohexanedimethanol (CHDM).[1] While several methods exist, the Williamson ether synthesis offers a well-established and controlled approach.[1]
Experimental Protocol: Williamson Ether Synthesis of CHDVE
This protocol outlines a representative lab-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Precursor Preparation and System Inerting
-
Dissolve 1,4-cyclohexanedimethanol (CHDM) in an anhydrous solvent such as tetrahydrofuran (THF) within a multi-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Causality: Anhydrous conditions are critical. The reaction involves a highly reactive alkoxide intermediate that would be instantly quenched by protic solvents like water, halting the synthesis. The nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.
Step 2: Deprotonation of the Diol
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), to the solution in portions at 0 °C (ice bath). Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.
-
Causality: The strong base is required to deprotonate the hydroxyl groups of CHDM, forming a more potent nucleophile (the dialkoxide). The portion-wise addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.
Step 3: Vinyloxy Group Introduction
-
Introduce a vinylating agent, such as vinyl bromide, to the reaction mixture. The reaction may be gently heated to drive it to completion.
-
Causality: This is the core nucleophilic substitution step. The generated dialkoxide attacks the vinyl halide, displacing the bromide and forming the desired vinyl ether linkages.
Step 4: Quenching and Work-up
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Quenching neutralizes any unreacted base. The aqueous work-up removes inorganic salts and other water-soluble impurities, isolating the crude product in the organic phase.
Step 5: Purification
-
Purify the crude product via vacuum distillation to obtain 1,4-Bis((vinyloxy)methyl)cyclohexane as a clear liquid.
-
Causality: Vacuum distillation is necessary to purify the high-boiling-point liquid without causing thermal decomposition.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for CHDVE.
Cationic Polymerization and Key Applications
The two vinyl ether functional groups are the cornerstone of CHDVE's utility, making it highly reactive in cationic polymerization.[1] This process can be initiated by either thermal or UV stimuli, offering significant processing flexibility.
-
Mechanism: Cationic polymerization is initiated by a cationic species (H⁺ or R⁺) that attacks the electron-rich double bond of a vinyl ether group. This creates a new carbocation intermediate that subsequently reacts with other monomers, propagating the polymer chain. The bifunctional nature of CHDVE allows it to act as a cross-linker, forming robust three-dimensional networks.
-
Initiation:
-
Photoinitiation: In the presence of a photoacid generator (PAG), UV light exposure generates a strong acid that initiates polymerization. This enables rapid, on-demand curing, which is ideal for coatings and 3D printing.
-
Thermal Initiation: Thermally latent catalysts, such as benzenesulfonic acid esters, can trigger polymerization upon heating, suitable for applications where UV penetration is limited.[1]
-
General Polymerization Scheme
Caption: Cationic polymerization of CHDVE.
Field-Proven Applications
-
High-Performance Coatings & Adhesives: Its ability to form highly cross-linked networks results in materials with superior mechanical strength, thermal stability, and chemical resistance.[1]
-
Reactive Diluent: In resin formulations (e.g., for epoxies), CHDVE reduces system viscosity for better processing while being fully incorporated into the final polymer network, minimizing the release of volatile organic compounds (VOCs).[1]
-
Degradable Polymers: The polymerization of divinyl ethers with diols can form polyacetals.[1] The acetal linkages in the polymer backbone can be designed to be cleavable under specific conditions (e.g., acidic pH), offering a pathway to degradable materials relevant for transient medical devices or environmentally friendly plastics.
-
Advanced Materials Research: CHDVE is explored in the creation of vitrimers (a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics) and specialized membranes with tailored transport properties for water purification or controlled drug delivery.[1]
Safety, Handling, and Analytical Characterization
Proper handling of 1,4-Bis((vinyloxy)methyl)cyclohexane is essential due to its potential hazards.
Safety and Handling
-
GHS Hazards: The compound is classified as a skin irritant (H315) and may cause an allergic skin reaction (H317).[5][8] It is also toxic to aquatic life with long-lasting effects (H411).[5][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5][8] Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[8]
-
Storage: Store in a tightly closed container in a dry, cool place.[4][9] It is classified as a combustible liquid.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8] Avoid release into the environment.[8]
Quality Control and Characterization
To ensure the integrity of experimental results, the purity and identity of the monomer must be verified.
-
Purity Assessment: Gas Chromatography (GC) is the standard method for determining the purity of CHDVE, which is typically supplied at ≥98% purity.[1][8]
-
Structural Verification:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by identifying the chemical shifts and couplings of the vinyl, methylene, and cyclohexyl protons and carbons.
-
FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the C=C vinyl stretch (~1620 cm⁻¹) and the C-O-C ether linkages (~1100-1200 cm⁻¹).
-
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane is a versatile and highly reactive monomer whose utility is firmly established by its molecular weight of 196.29 g/mol and its unique bifunctional structure. Its capacity for rapid cationic polymerization enables the formulation of robust, cross-linked polymers with desirable physical and chemical properties. For researchers in materials science and drug development, CHDVE offers a reliable building block for creating high-performance coatings, low-VOC resins, and innovative materials for controlled release and degradable applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in scientific discovery and technological advancement.
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Safety Data Sheet: 1,4-Cyclohexanedimethanol diglycidyl ether. Carl ROTH. [Link]
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A Comprehensive Technical Guide to the Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane from 1,4-Cyclohexanedimethanol
Foreword: The Strategic Importance of Divinyl Ethers in Polymer Science
In the landscape of advanced materials, monomers that enable rapid and efficient polymerization are of paramount importance. 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE), stands out as a critical building block.[1] Its two vinyl ether functional groups are highly susceptible to cationic polymerization, facilitating rapid curing rates under UV or thermal induction.[1] This reactivity allows for the formulation of highly cross-linked polymer networks, yielding materials with superior mechanical strength, thermal stability, and chemical resistance.[1] Consequently, CHDVE is extensively utilized as a reactive diluent in high-performance coatings, adhesives, and advanced resin systems, where it enhances processability by reducing viscosity while being fully incorporated into the final polymer, minimizing the emission of volatile organic compounds (VOCs).[1]
This guide provides an in-depth exploration of a robust and accessible synthetic route to CHDVE, starting from its precursor, 1,4-cyclohexanedimethanol (CHDM). We will focus on the direct vinylation method using calcium carbide as a safe, in situ source of acetylene, a process favored for its practicality and avoidance of hazardous, high-pressure acetylene gas.[2] The narrative is structured to not only detail the protocol but to elucidate the fundamental chemical principles and causalities that govern the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development and material science.
Synthetic Pathways to Vinyl Ethers: A Mechanistic Overview
The conversion of alcohols to their corresponding vinyl ethers is a cornerstone transformation in organic synthesis. Several methodologies exist, each with distinct advantages and mechanistic underpinnings.
-
Direct Acetylene Vinylation: The most traditional and industrially scalable method involves the direct reaction of an alcohol with acetylene gas, typically under high pressure and temperature in the presence of a strong base. The core of this reaction is the nucleophilic addition of the alcohol-derived alkoxide to the carbon-carbon triple bond of acetylene.[3][4]
-
Transfer Vinylation: This more modern approach circumvents the need for acetylene gas by using a vinyl group donor, such as another vinyl ether or a vinyl ester. The reaction is mediated by transition metal catalysts, with complexes of palladium, iridium, ruthenium, and gold being prominent examples.[5][6][7][8][9] These methods offer milder reaction conditions and broader functional group tolerance but can involve expensive and sensitive catalysts.
-
Williamson Ether Synthesis Variant: A classical approach can be adapted where the alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in a reaction with a vinyl halide, such as vinyl bromide.[1]
For this guide, we will concentrate on a highly effective and safer modification of the direct vinylation method. By employing calcium carbide (CaC₂) under superbasic conditions (KOH/DMSO), we can generate acetylene in situ, harnessing the efficiency of direct vinylation while mitigating the significant hazards associated with handling compressed acetylene gas.[2]
The Rationale for the KOH/DMSO Superbasic System
The choice of the potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) combination is critical. This system generates a "superbasic" medium. DMSO, a polar aprotic solvent, strongly solvates the potassium cation (K⁺) but poorly solvates the hydroxide anion (OH⁻). This leaves the hydroxide ion highly reactive and significantly increases its basicity, allowing it to readily deprotonate the hydroxyl groups of 1,4-cyclohexanedimethanol. The resulting highly nucleophilic alkoxide is then primed to attack the acetylene triple bond, driving the reaction forward efficiently even under moderate temperature conditions.[2]
Visualizing the Synthetic Workflow
The overall process can be broken down into a logical sequence of operations, from initial setup to final product isolation.
Caption: Experimental workflow for the synthesis of CHDVE.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane. Adherence to safety precautions is paramount.
Reagents and Equipment
| Reagent / Material | Grade | Purpose |
| 1,4-Cyclohexanedimethanol (CHDM) | ≥99% | Starting Material |
| Calcium Carbide (CaC₂) | Technical Grade | In situ Acetylene Source |
| Potassium Hydroxide (KOH) | ≥85%, powdered | Base Catalyst |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Solvent |
| Diethyl Ether | Anhydrous | Extraction Solvent |
| Deionized Water | - | Work-up |
| Brine (Saturated NaCl solution) | - | Work-up |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Nitrogen (N₂) | High Purity | Inert Gas |
| Equipment | Specification |
| Three-neck round-bottom flask | Sized for reaction volume |
| Reflux condenser | - |
| Thermometer / Temperature probe | - |
| Magnetic stirrer and stir bar | - |
| Heating mantle | - |
| Nitrogen inlet/outlet (or balloon) | - |
| Separatory funnel | - |
| Rotary evaporator | - |
| Vacuum distillation apparatus | - |
Critical Safety Precautions
-
Calcium Carbide (CaC₂): This material reacts violently with water to produce acetylene, a highly flammable and explosive gas.[10][11] Store in a tightly sealed container in a dry, well-ventilated area away from moisture.[11][12] Handle with extreme care, avoiding any contact with water.[13] The addition of CaC₂ to the reaction must be done slowly and in portions to control the rate of gas evolution.[10]
-
Acetylene (C₂H₂): Acetylene can form explosive mixtures in air.[14] The entire procedure must be conducted in a certified chemical fume hood with excellent ventilation, far from any potential ignition sources (sparks, open flames, hot surfaces).
-
Potassium Hydroxide (KOH): KOH is highly corrosive and can cause severe burns. Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling.
-
General Procedure: Use an inert nitrogen atmosphere to prevent the formation of an explosive acetylene-air mixture. Ensure all glassware is dry before use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a thermometer. Purge the entire system with nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Reagent Charging: To the flask, add 1,4-cyclohexanedimethanol (1.0 eq), anhydrous DMSO (approx. 5-10 mL per gram of CHDM), and powdered potassium hydroxide (2.5 eq).
-
Alkoxide Formation: Begin stirring the mixture and heat it to 70-80°C. Maintain this temperature for 30-45 minutes to allow for the formation of the potassium dialkoxide of CHDM.
-
Vinylation: Once the alkoxide is formed, begin the portion-wise addition of calcium carbide (3.0 eq) over a period of 1-2 hours. Caution: Add the CaC₂ slowly to control the rate of acetylene generation and the resulting exotherm.
-
Reaction Progression: After the addition is complete, maintain the reaction temperature at 80-90°C for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture over a beaker of crushed ice/water with stirring. This will quench the reaction and safely decompose any unreacted calcium carbide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 1,4-bis((vinyloxy)methyl)cyclohexane as a clear, colorless to light yellow liquid.[1]
Reaction Stoichiometry and Conditions
| Parameter | Value / Condition | Rationale |
| CHDM Molar Ratio | 1.0 eq | Limiting Reagent |
| KOH Molar Ratio | 2.0 - 3.0 eq | Ensures complete deprotonation for divinylation |
| CaC₂ Molar Ratio | 2.5 - 3.5 eq | Provides a sufficient excess of acetylene |
| Temperature | 70 - 90°C | Balances reaction rate and minimizes side reactions |
| Reaction Time | 4 - 8 hours | Dependent on scale and monitoring results |
| Typical Yield | 70 - 85% | Based on optimized literature procedures |
Chemical Transformation Diagram
The core chemical reaction is the conversion of the diol to the divinyl ether.
Caption: Vinylation of 1,4-Cyclohexanedimethanol to CHDVE.
Conclusion and Future Outlook
The synthesis of 1,4-bis((vinyloxy)methyl)cyclohexane from 1,4-cyclohexanedimethanol via in situ acetylene generation from calcium carbide presents a highly effective, scalable, and comparatively safe method for producing this valuable monomer. The use of a superbasic KOH/DMSO system is key to achieving high yields under manageable conditions. This guide has detailed not only the procedural steps but also the underlying chemical principles and critical safety protocols necessary for successful and responsible synthesis. As the demand for high-performance polymers continues to grow, robust and efficient synthetic routes to key monomers like CHDVE will remain essential for innovation in materials science, enabling the development of next-generation coatings, adhesives, and composites.
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An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane and its Applications in Polymer Science
This guide provides a comprehensive technical overview of 1,4-Bis((vinyloxy)methyl)cyclohexane, a versatile divinyl ether monomer. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in leveraging its unique properties for advanced polymer synthesis. This document delves into the monomer's chemical identity, synthesis, polymerization behavior, and its applications in cutting-edge areas such as UV-curable coatings and reprocessable thermosets.
Introduction and Chemical Identity
1,4-Bis((vinyloxy)methyl)cyclohexane is a cycloaliphatic divinyl ether that serves as a valuable building block in polymer chemistry. Its structure, featuring two vinyl ether groups attached to a cyclohexane ring via methylene bridges, imparts a unique combination of reactivity, flexibility, and durability to the resulting polymers.
Synonyms and Chemical Identifiers
To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Identifier Type | Value | Citation |
| IUPAC Name | 1,4-Bis((vinyloxy)methyl)cyclohexane | [1] |
| CAS Number | 17351-75-6 | [1] |
| Common Synonyms | 1,4-Cyclohexanedimethanol divinyl ether (CHDM-di), CHDVE, CDVE, 1,4-Bis(ethenoxymethyl)cyclohexane | [2][3][4] |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| SMILES | C=COCC1CCC(CC1)COC=C | [1] |
| InChI Key | DQNSRQYYCSXZDF-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical and chemical properties of 1,4-Bis((vinyloxy)methyl)cyclohexane are critical for its handling, storage, and application in various polymerization processes.
| Property | Value | Citation |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 126 °C at 14 mmHg | [2] |
| Density | 0.919 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.472 | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [6] |
Synthesis and Purification
The primary route to synthesizing 1,4-Bis((vinyloxy)methyl)cyclohexane involves a two-step process starting from a readily available precursor.
Synthesis of the Precursor: 1,4-Cyclohexanedimethanol (CHDM)
The foundational precursor, 1,4-cyclohexanedimethanol (CHDM), is commercially produced via the catalytic hydrogenation of dimethyl terephthalate (DMT).[7] This process typically involves two stages: the hydrogenation of the aromatic ring followed by the reduction of the ester groups to alcohols.
Vinylation of 1,4-Cyclohexanedimethanol
The conversion of the hydroxyl groups of CHDM to vinyl ether functionalities is the key step in the synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane. A common laboratory-scale method is the reaction of CHDM with acetylene under basic conditions.
Cationic Polymerization: A Primary Application
The electron-rich double bonds of the vinyl ether groups make 1,4-Bis((vinyloxy)methyl)cyclohexane highly susceptible to cationic polymerization.[1] This reactivity allows for rapid and efficient polymer formation under various initiation conditions.
Mechanism of Cationic Polymerization
The cationic polymerization of vinyl ethers proceeds through three main steps: initiation, propagation, and termination.
Caption: Cationic Polymerization Mechanism.
Initiation: The process begins with the generation of a carbocation from the monomer. This can be achieved through the addition of a protic acid or a Lewis acid in the presence of a proton source (co-initiator).[8]
Propagation: The newly formed carbocationic center is highly electrophilic and readily attacks the double bond of another monomer molecule. This process repeats, leading to the rapid growth of the polymer chain.
Termination: The polymerization process can be terminated by various mechanisms, including reaction with a nucleophile, chain transfer to the monomer, or solvent.
Photoinitiated Cationic Polymerization (UV Curing)
A significant application of 1,4-Bis((vinyloxy)methyl)cyclohexane is in UV-curable coatings and inks.[9][10] This technology relies on photoinitiators that generate a strong acid upon exposure to UV light, which then initiates cationic polymerization.[11]
A typical UV-curable formulation containing 1,4-Bis((vinyloxy)methyl)cyclohexane includes:
-
Monomer/Oligomer: 1,4-Bis((vinyloxy)methyl)cyclohexane often acts as a reactive diluent to reduce the viscosity of the formulation and participates in the crosslinking reaction.[9]
-
Cationic Photoinitiator: Onium salts, such as diaryliodonium or triarylsulfonium salts, are commonly used. Upon UV irradiation, they undergo photolysis to produce a Brønsted acid.[11][12]
-
Sensitizer (Optional): To enhance the efficiency of the photoinitiator, a sensitizer can be added to absorb light at wavelengths where the photoinitiator has low absorption.
-
Additives: Various additives can be incorporated to modify the properties of the final coating, such as adhesion promoters, flow and leveling agents, and pigments.
This protocol outlines the preparation and UV curing of a simple formulation.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (reactive diluent)
-
Cycloaliphatic epoxy resin (primary oligomer)
-
Triarylsulfonium hexafluorophosphate salt (cationic photoinitiator)
Procedure:
-
Formulation Preparation: In a light-protected container, mix the cycloaliphatic epoxy resin with 1,4-Bis((vinyloxy)methyl)cyclohexane at a desired ratio (e.g., 70:30 by weight). Stir until a homogeneous mixture is obtained.
-
Photoinitiator Addition: Add the triarylsulfonium hexafluorophosphate photoinitiator to the mixture at a concentration of 1-3% by weight.[11][13] Stir in the dark until the photoinitiator is completely dissolved.
-
Application: Apply the formulation to a substrate (e.g., glass or metal panel) using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
UV Curing: Expose the coated substrate to a medium-pressure mercury UV lamp. The curing time will depend on the lamp intensity and the distance from the lamp to the substrate. Monitor the curing progress by assessing the tackiness of the surface. A tack-free surface indicates a high degree of cure.
Caption: UV Curing Workflow.
Thermally Initiated Cationic Polymerization
In addition to photoinitiation, the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane can be initiated thermally using appropriate catalysts. One such method involves the use of a polyether lithium salt complex, such as a complex of LiBF₄ with a polyether.[6] The polymerization is typically carried out by heating the mixture of the monomer and the catalyst to temperatures ranging from 70 °C to 120 °C.[6]
Advanced Applications: Polyacetals and Vitrimers
The unique reactivity of 1,4-Bis((vinyloxy)methyl)cyclohexane opens doors to the synthesis of advanced polymer architectures with desirable properties like degradability and reprocessability.
Synthesis of Polyacetals
The reaction of divinyl ethers with diols in the presence of an acid catalyst leads to the formation of polyacetals.[14] These polymers contain acetal linkages in their backbone, which can be susceptible to cleavage under acidic conditions, offering a pathway to degradable materials.
Caption: Polyacetal Synthesis.
Vitrimers: Reprocessable Thermosets
Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics.[15] At elevated temperatures, their crosslinked network can rearrange through dynamic covalent bond exchange, allowing the material to be reprocessed and recycled. The polyacetals formed from 1,4-Bis((vinyloxy)methyl)cyclohexane can be designed to form vitrimers through transacetalation or by incorporating other dynamic chemistries.
The synthesis of vitrimers often involves the reaction of monomers that form a crosslinked network containing exchangeable bonds. For instance, a polyacetal network can be further reacted or formulated with a catalyst that facilitates transesterification reactions at elevated temperatures.[14]
Characterization of Polymers
The properties of polymers derived from 1,4-Bis((vinyloxy)methyl)cyclohexane are determined by their molecular weight, structure, and crosslink density.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane. The disappearance of the characteristic vinyl ether peaks at approximately 1620 cm⁻¹ (C=C stretch) and 1200 cm⁻¹ (C-O-C stretch) indicates the conversion of the monomer into a polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the resulting polymer, including the confirmation of the polymer backbone structure and the absence of unreacted vinyl groups.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): For soluble polymers, GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[16] It is important to note that for highly crosslinked, insoluble polymers, GPC is not a suitable technique.[16]
Safety and Handling
1,4-Bis((vinyloxy)methyl)cyclohexane is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[14] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] Avoid release into the environment. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane is a highly reactive and versatile monomer with significant potential in the field of polymer science. Its ability to undergo rapid cationic polymerization, particularly through photoinitiation, makes it an excellent candidate for use in UV-curable coatings, inks, and adhesives. Furthermore, its application in the synthesis of advanced polymer architectures such as polyacetals and vitrimers opens up exciting possibilities for the development of degradable and reprocessable materials. As research in these areas continues to grow, the demand for specialized monomers like 1,4-Bis((vinyloxy)methyl)cyclohexane is expected to increase, driving further innovation in material science and drug delivery applications.
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Kar, A., & Ghosh, A. K. (2022). Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities. RSC Applied Polymers, 1(1), 18-35. [Link]
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Angene Chemical. Safety Data Sheet - 1,4-Bis((vinyloxy)methyl)cyclohexane. [Link]
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Mecking, S., & Leibfarth, F. A. (2021). Synthesis of biobased polyacetals: a review. Green Chemistry, 23(1), 146-169. [Link]
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Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]
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Khan, M. A., & Smith, N. L. (2021). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 13(21), 3793. [Link]
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Sciedco. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g. [Link]
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PubChem. Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-. [Link]
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Crivello, J. V., & Narayan, R. (1992). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 25(13), 3333-3339. [Link]
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Chemistry LibreTexts. Cationic Polymerization. [Link]
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An In-Depth Technical Guide to 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE)
Introduction: Unveiling a Versatile Crosslinking Monomer
1,4-Cyclohexanedimethanol divinyl ether (CHDVE) is a difunctional monomer that has garnered significant interest in the field of polymer science and material development. Its unique chemical structure, featuring a central cyclohexane ring flanked by two vinyl ether functional groups, imparts a valuable combination of properties including high reactivity, good thermal stability, and the ability to form highly crosslinked, durable networks.[1][2] This guide provides a comprehensive technical overview of CHDVE, intended for researchers, scientists, and drug development professionals who are exploring its potential in advanced applications. We will delve into its core properties, the mechanism of its polymerization, detailed experimental protocols, and its current and potential applications, with a particular focus on areas relevant to biomedical and high-performance materials.
Core Properties of 1,4-Cyclohexanedimethanol Divinyl Ether
CHDVE is a colorless to pale yellow liquid at room temperature.[1] The cyclohexane moiety provides rigidity and thermal stability to the resulting polymers, while the flexible ether linkages and reactive vinyl groups are key to its polymerization behavior and performance as a reactive diluent.[3]
Chemical and Physical Data Summary
A compilation of the key chemical and physical properties of CHDVE is presented in Table 1 for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [4] |
| CAS Number | 17351-75-6 | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.919 g/mL at 25 °C | [4] |
| Boiling Point | 126 °C at 14 mmHg | [4] |
| Refractive Index (n20/D) | 1.472 | [4] |
| Flash Point | 112.5 °C (closed cup) | [4] |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of CHDVE is essential for its identification and for monitoring its polymerization.
Diagram 1: Chemical Structure of 1,4-Cyclohexanedimethanol Divinyl Ether
Caption: Simplified mechanism of CHDVE cationic photopolymerization.
-
Initiation: This step involves the generation of a cationic species that can initiate polymerization. In photopolymerization, this is achieved by the photolysis of a photoinitiator, typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts). [5]Upon absorption of UV radiation, the photoinitiator undergoes cleavage to produce a strong acid. This acid then protonates a vinyl ether group of a CHDVE monomer, forming a carbocation.
-
Propagation: The newly formed carbocation is highly reactive and rapidly adds to the double bond of another CHDVE monomer. This process repeats, leading to the growth of the polymer chain. Due to the difunctional nature of CHDVE, a crosslinked network is formed as both vinyl ether groups on each monomer unit can participate in the polymerization.
-
Termination and Chain Transfer: The propagation of the polymer chain can be terminated by various mechanisms, including reaction with impurities, combination with the counter-ion from the initiator, or chain transfer to another monomer or solvent molecule. In cationic polymerization of vinyl ethers, chain transfer reactions are common and can influence the final molecular weight and properties of the polymer.
A key advantage of the cationic polymerization of vinyl ethers is that it is not inhibited by oxygen, unlike free-radical polymerization. [6]This allows for curing in air without the need for an inert atmosphere.
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis of CHDVE, its photopolymerization, and the characterization of the resulting polymer. These protocols are intended as a starting point and may require optimization based on specific experimental setups and desired material properties.
Synthesis of 1,4-Cyclohexanedimethanol Divinyl Ether
While CHDVE is commercially available, understanding its synthesis can be valuable. A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene. However, a more accessible laboratory-scale synthesis often involves a transvinylation reaction. A representative procedure for the synthesis of a divinyl ether from a diol is as follows:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, dissolve 1,4-cyclohexanedimethanol in a suitable solvent such as toluene.
-
Catalyst Addition: Add a palladium catalyst, such as palladium(II) acetate, and a ligand, for example, 1,10-phenanthroline. [7]3. Vinylating Agent: Add an excess of a vinylating agent, such as ethyl vinyl ether.
-
Reaction: Stir the mixture at room temperature for several days, monitoring the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1,4-cyclohexanedimethanol divinyl ether. [7]
Cationic Photopolymerization of CHDVE
This protocol describes a typical procedure for the UV-induced cationic polymerization of CHDVE.
Diagram 3: Experimental Workflow for CHDVE Photopolymerization
Caption: General experimental workflow for CHDVE photopolymerization.
-
Formulation Preparation:
-
In a light-protected vessel, accurately weigh the desired amount of 1,4-cyclohexanedimethanol divinyl ether.
-
Add a cationic photoinitiator, such as a diaryliodonium or triarylsulfonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate), typically at a concentration of 1-3 wt% relative to the monomer.
-
Gently mix the components until the photoinitiator is completely dissolved. This can be done at room temperature, but gentle warming may be required for some photoinitiators. Avoid exposure to UV light during this stage.
-
-
UV Curing:
-
Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide for FTIR analysis or a silicone mold for mechanical testing).
-
Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp). The intensity and wavelength of the UV source will influence the curing time.
-
Expose the sample to UV radiation for a predetermined time, which can range from a few seconds to several minutes, depending on the lamp intensity, photoinitiator concentration, and film thickness. The curing process can be monitored in real-time using techniques like real-time FTIR.
-
-
Post-Curing:
-
After UV exposure, the polymerization may continue for some time in the dark (a phenomenon known as "dark cure"). It is advisable to allow the cured sample to rest at room temperature for a period (e.g., 24 hours) to ensure complete conversion.
-
Characterization of Poly(CHDVE)
A comprehensive characterization of the resulting crosslinked polymer is essential to understand its properties.
-
Gel Permeation Chromatography (GPC): For soluble (non-crosslinked or lightly crosslinked) polymers, GPC can be used to determine the molecular weight and molecular weight distribution.
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent, such as tetrahydrofuran (THF), at a concentration of 1-2 mg/mL. [8] 2. Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.
-
Analysis: Inject the filtered sample solution into the GPC system and elute with the chosen solvent. The molecular weight is determined by comparing the retention time of the sample with that of known molecular weight standards (e.g., polystyrene). [6]
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer into an aluminum DSC pan and seal it. [9] 2. Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg. Cool the sample at a controlled rate and then reheat it. The Tg is typically determined from the second heating scan. [10]
-
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a TGA pan. [9] 2. Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C). The resulting data will show the temperature at which the polymer begins to decompose and the percentage of weight loss at different temperatures. [10][11]
-
Applications in Research and Development
The unique properties of CHDVE and its resulting polymers make them attractive for a variety of applications, from industrial coatings to specialized biomedical uses.
Coatings, Inks, and Adhesives
The primary application of CHDVE is as a reactive diluent in UV-curable formulations. [3]Its low viscosity helps to reduce the viscosity of the formulation, making it easier to apply, while its high reactivity ensures rapid curing upon exposure to UV light. The resulting crosslinked polymers exhibit excellent hardness, chemical resistance, and adhesion to various substrates. [2]
Biomedical and Dental Applications
The use of divinyl ethers in biomedical applications, particularly in dental resins and adhesives, is an area of active research. [12]Polymers based on vinyl ethers are being explored as alternatives to traditional methacrylate-based dental materials. The ether linkages in the polymer backbone are generally more resistant to hydrolysis than the ester linkages found in many methacrylate resins, which could lead to improved long-term stability and durability of dental restorations. [12] Furthermore, the biocompatibility of the resulting polymers is a critical consideration for any biomedical application. While specific cytotoxicity data for pure poly(CHDVE) is not widely available, the use of related divinyl ethers in dental formulations that are in contact with biological tissues suggests a favorable biocompatibility profile. [12][13]However, for drug development applications, rigorous biocompatibility testing according to standards such as ISO 10993 would be required. It is also important to assess the potential for leachable and extractable components from the cured polymer, as residual unreacted monomer or byproducts could pose a toxicological risk. [14][15][16]
Safety and Handling
As with any chemical substance, proper safety precautions must be taken when handling 1,4-Cyclohexanedimethanol divinyl ether.
-
Hazards: CHDVE is known to cause skin irritation and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects. [4]* Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [4]* Handling: Handle CHDVE in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Cyclohexanedimethanol divinyl ether is a highly versatile and reactive monomer with significant potential in a range of applications, from industrial UV-cured systems to advanced biomedical materials. Its ability to form robust, crosslinked networks via cationic photopolymerization, coupled with the hydrolytic stability of the resulting polyether backbone, makes it a compelling candidate for further research and development. This guide has provided a comprehensive overview of its properties, polymerization, and potential applications to serve as a valuable resource for scientists and researchers in this exciting field.
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Section 1: Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 1,4-Bis((vinyloxy)methyl)cyclohexane
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether, is a reactive monomer employed in various polymerization processes and synthetic applications.[1] A clear understanding of its fundamental properties is the bedrock of its safe and effective use.
Table 1: Physicochemical Data for 1,4-Bis((vinyloxy)methyl)cyclohexane
| Property | Value | Source |
| CAS Number | 17351-75-6 | [2][3] |
| Molecular Formula | C₁₂H₂₀O₂ | [2][3] |
| Molecular Weight | 196.29 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 126 °C at 14 mmHg | [3] |
| Density | 0.919 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.472 | [3] |
| Flash Point | 112.5 °C (234.5 °F) - closed cup |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-Bis((vinyloxy)methyl)cyclohexane is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Skin Sensitization (Category 1, 1A, 1B): H317 - May cause an allergic skin reaction.[2]
-
Hazardous to the aquatic environment, long-term hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.[2]
The signal word for this chemical is "Danger" .[2] These classifications necessitate stringent adherence to safety protocols to prevent adverse health effects and environmental contamination.
Section 3: Proactive Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this chemical. The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure.
Rationale for PPE Selection
The primary hazards associated with 1,4-Bis((vinyloxy)methyl)cyclohexane are skin irritation and sensitization. Therefore, the PPE ensemble is designed to prevent any direct contact.
-
Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be based on the specific laboratory conditions and breakthrough times. Nitrile gloves are a common choice, but for prolonged handling, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the potential for splashes, a face shield in conjunction with safety goggles is highly recommended, especially when handling larger quantities or during vigorous agitation.[2]
-
Skin and Body Protection: A lab coat is essential to protect street clothing. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[2]
-
Respiratory Protection: While not typically required for small-scale laboratory use in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if aerosols are generated or if working in an area with inadequate ventilation.[2]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1,4-Bis((vinyloxy)methyl)cyclohexane.
Section 4: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to minimize the risk of exposure and maintain the chemical's integrity.
Handling Procedures
-
Work in a Ventilated Area: All handling of 1,4-Bis((vinyloxy)methyl)cyclohexane should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]
-
Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[5]
-
Use Non-Sparking Tools: When transferring or handling the material, use non-sparking tools to prevent ignition sources.[5]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Storage Conditions
-
Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Temperature: Store at room temperature in a dry area.[2]
-
Incompatible Materials: Keep away from heat, sparks, open flames, and hot surfaces.
Section 5: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response Protocol
The following diagram outlines the logical steps for responding to a spill of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Sources
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Reactivity of Divinyl Ether Monomers for Advanced Polymer Synthesis
Foreword: The Unique Reactivity Profile of Divinyl Ethers
Divinyl ether (DVE) monomers represent a versatile and highly reactive class of building blocks essential for the synthesis of advanced polymers.[1] Characterized by two electron-rich vinyl ether functionalities, these monomers exhibit a distinct reactivity profile that sets them apart from more common vinyl monomers like acrylates or styrenes. Their pronounced susceptibility to cationic polymerization, coupled with unique behaviors in radical and metathesis reactions, allows for the creation of polymers with tailored architectures and properties.[1] This guide provides an in-depth exploration of the core principles governing DVE reactivity, moving beyond simple procedural descriptions to elucidate the causal mechanisms behind experimental choices. For researchers and drug development professionals, understanding this reactivity is paramount for designing functional materials, from stimuli-responsive hydrogels and biocompatible coatings to sophisticated drug delivery vehicles.[2][3][4]
The Dominant Pathway: Cationic Polymerization
The electron-donating nature of the ether oxygen atom makes the double bonds of vinyl ethers exceptionally nucleophilic, rendering them highly susceptible to attack by electrophiles. This intrinsic property makes cationic polymerization the most common and efficient method for polymerizing DVEs.[1][5] However, the process is not without its challenges; the high reactivity of the propagating carbocationic species can lead to undesirable side reactions, such as chain transfer, which complicates the synthesis of well-defined polymers.[5][6]
Mechanism of Cationic Polymerization
The polymerization proceeds via a chain-growth mechanism involving the formation of a carbocationic active center, specifically an oxocarbenium ion, which is stabilized by the adjacent oxygen atom.[5]
The process can be broken down into three fundamental steps:
-
Initiation: A cationic initiator, typically a protonic acid (e.g., HI) or a Lewis acid (e.g., BF₃·OEt₂) in the presence of a proton source, attacks the vinyl double bond, generating an oxocarbenium ion.[5][7]
-
Propagation: The active oxocarbenium ion at the chain end is successively attacked by other monomer molecules, extending the polymer chain.[5]
-
Termination & Chain Transfer: The reaction can be terminated by reaction with a nucleophile or undergo chain transfer, where the active site is transferred to another molecule (monomer, solvent, or impurity), terminating one chain while initiating another.[6][7] Controlling these events is the primary challenge in traditional cationic polymerization.[6]
Caption: General mechanism of cationic polymerization of vinyl ethers.
The Advent of Living Cationic Polymerization
To overcome the limitations of conventional cationic polymerization, living cationic polymerization (LCP) techniques were developed.[5][7] LCP is characterized by the suppression of termination and chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (Đ < 1.2), and well-defined end-functionalities.[5][8]
The key to achieving a living system is to establish a rapid and reversible equilibrium between a minute amount of active propagating species (oxocarbenium ions) and a majority of dormant, covalent species.[7] This equilibrium dramatically reduces the concentration of highly reactive carbocations at any given moment, thereby minimizing side reactions.
Table 1: Comparison of Initiating Systems for Cationic Polymerization of Divinyl Ethers
| Initiating System | Type | Key Characteristics | Typical Conditions | Resulting Polymer | References |
| HI / ZnI₂ | Living | Classic system for living polymerization. Requires low temperatures. | -40°C to 0°C in nonpolar solvents (e.g., hexane, toluene). | Well-defined molecular weight, narrow Đ. | [1][7] |
| Lewis Acids (BF₃·OEt₂, SnCl₄) | Conventional | Highly reactive, often leads to uncontrolled polymerization and broad Đ. | -78°C to RT in CH₂Cl₂. | Broad molecular weight distribution. | [5][9] |
| Photoinitiators | Photoinitiated | Allows for spatial and temporal control of polymerization (UV curing). | RT upon UV irradiation (e.g., 350 nm). | Rapidly cured, crosslinked networks. | [10][11][12] |
| Organic Acids (PCCP) | Organocatalyzed Living | Metal-free, proceeds under ambient conditions. Tight ion pair prevents chain transfer. | Room temperature in CH₂Cl₂. | Controlled molecular weight, narrow Đ. | [5][6] |
PCCP: 1,2,3,4,5-pentacarbo-methoxycyclopentadiene
Experimental Protocol: Living Cationic Polymerization of TEGDVE
This protocol describes a representative synthesis of a well-defined polymer using tri(ethylene glycol) divinyl ether (TEGDVE) via a living cationic process. The choice of the HI/ZnI₂ system is based on its well-established ability to control the polymerization of vinyl ethers.
Materials:
-
Tri(ethylene glycol) divinyl ether (TEGDVE), purified by distillation over CaH₂.
-
Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled.
-
Hydrogen iodide (HI) solution in n-hexane (1.0 M).
-
Zinc iodide (ZnI₂), anhydrous.
-
Methanol, for quenching the polymerization.
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. The entire setup is maintained under a positive pressure of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous ZnI₂ (e.g., 0.1 mmol) and dry CH₂Cl₂ (e.g., 50 mL). The solution is cooled to 0°C in an ice bath.
-
Monomer Addition: Purified TEGDVE (e.g., 10 mmol) is added to the stirred solution via syringe.
-
Initiation: The polymerization is initiated by the dropwise addition of the HI/hexane solution (e.g., 0.1 mmol). The rationale for using HI is to generate the initial adduct, while ZnI₂ acts as a Lewis acid to stabilize the counter-anion and facilitate the equilibrium between dormant and active species.
-
Polymerization: The reaction is allowed to proceed at 0°C. Aliquots may be withdrawn periodically via syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively. A linear increase in molecular weight with conversion is a hallmark of a living polymerization.
-
Quenching: After the desired time or conversion is reached, the polymerization is terminated by adding pre-chilled methanol (e.g., 5 mL). This step converts the active cationic chain ends into stable methyl ethers.
-
Purification: The polymer solution is concentrated under reduced pressure, redissolved in a minimal amount of CH₂Cl₂, and precipitated into a large volume of cold methanol or hexane.
-
Drying: The precipitated polymer is collected by filtration or decantation and dried under vacuum at room temperature to a constant weight.
Radical Polymerization: The Cyclopolymerization Pathway
While less common for homopolymerization due to the lower reactivity of the vinyl ether double bond towards free radicals compared to acrylates, radical polymerization of DVEs is highly significant, primarily through two pathways: cyclopolymerization and copolymerization.[1][10]
Mechanism of Radical Cyclopolymerization
In the radical polymerization of a DVE monomer, the propagating radical can undergo either an intermolecular reaction with another monomer or a highly favorable intramolecular reaction (cyclization) with the second vinyl group on the same monomer unit.[13][14] At moderate monomer concentrations, the intramolecular cyclization is often kinetically preferred, leading to the formation of polymers containing five- or six-membered rings as part of the polymer backbone.[13][15] This process, known as cyclopolymerization, is crucial as it yields soluble, linear polymers instead of crosslinked networks.[13] Studies on divinyl ether itself show the formation of five-membered monocyclic units and bicyclic units.[13]
Caption: Mechanism of radical cyclopolymerization of a divinyl ether.
Radical Copolymerization with Maleic Anhydride
DVEs readily undergo free-radical copolymerization with electron-acceptor monomers, most notably maleic anhydride, to form alternating copolymers.[1][2] The copolymer of divinyl ether and maleic anhydride (DIVEMA), also known as Pyran copolymer, is of significant interest in the biomedical field due to its inherent biological activities, including antitumor and antiviral properties.[2]
Experimental Protocol: Synthesis of DIVEMA Copolymer
This protocol details the synthesis of the alternating copolymer of divinyl ether and maleic anhydride.
Materials:
-
Divinyl ether (DVE), freshly distilled.
-
Maleic anhydride (MA), recrystallized from chloroform.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous acetone.
-
Diethyl ether.
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve maleic anhydride (e.g., 9.8 g, 0.1 mol) and AIBN (e.g., 0.164 g, 1 mmol) in anhydrous acetone (e.g., 100 mL).[1]
-
Monomer Addition: Add freshly distilled divinyl ether (e.g., 7.0 g, 0.1 mol) to the solution.[1] The equimolar ratio is chosen to promote the formation of a 1:1 alternating copolymer.
-
Polymerization: Heat the reaction mixture to reflux (around 60-70°C) under a nitrogen atmosphere and maintain for several hours (e.g., 6-8 hours). The AIBN initiator decomposes under heat to generate free radicals, initiating the copolymerization.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of diethyl ether with vigorous stirring to precipitate the copolymer.
-
Washing: Collect the white precipitate by filtration and wash it repeatedly with diethyl ether to remove any unreacted monomers and initiator fragments.
-
Drying: Dry the final DIVEMA copolymer under vacuum to a constant weight. The resulting polymer can be characterized by FTIR (to confirm the disappearance of monomer C=C bands and presence of anhydride and ether groups) and GPC (to determine molecular weight and distribution).
An Emerging Frontier: Ring-Opening Metathesis Polymerization (ROMP)
Traditionally, acyclic vinyl ethers like ethyl vinyl ether are used as quenching agents to terminate ring-opening metathesis polymerization (ROMP) reactions.[16][17] They react with the propagating Grubbs catalyst to form a highly stable Fischer carbene, which is generally considered inactive towards further metathesis.[16] However, recent research has overturned this long-held belief, demonstrating that cyclic enol ethers, such as 2,3-dihydrofuran, can undergo effective ROMP.[16] This discovery opens a new pathway for creating novel degradable and depolymerizable poly(enol ether)s.
The key insight is that while the resulting electron-rich ruthenium Fischer carbene is deactivated toward simple hydrocarbon olefins, it remains sufficiently active to catalyze the metathesis of electron-rich cyclic enol ethers.[16][18] This allows for a controlled polymerization process, and vinyl ethers can even be used as chain-transfer agents to achieve a catalytic living ROMP, significantly reducing the amount of expensive ruthenium catalyst required.[19][20]
Caption: Workflow for catalytic living ROMP using a vinyl ether as a chain-transfer agent.
Conclusion: A Versatile Monomer for Advanced Applications
The reactivity of divinyl ether monomers is rich and multifaceted, offering polymer chemists a powerful toolkit for material design. The high susceptibility to living cationic polymerization enables the precise synthesis of well-defined architectures.[5] Concurrently, their capacity for radical cyclopolymerization provides a route to soluble, functional polymers, while their copolymerization with electron-poor monomers yields materials with unique biological properties.[2][13] The emerging role of related cyclic structures in ring-opening metathesis polymerization further expands the horizon for creating novel degradable polymers.[16] For professionals in materials science and drug development, a thorough understanding of these distinct reactive pathways is crucial for harnessing the full potential of divinyl ethers to create the next generation of advanced functional polymers.[1]
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Ghosh, B., & Mandal, B. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
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Liu, T., et al. (2021). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry. Available at: [Link]
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Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. Macromolecules. Available at: [Link]
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Yamada, K., et al. (2017). Cyclopolymerization of Cleavable Acrylate-Vinyl Ether Divinyl Monomer via Nitroxide-Mediated Radical Polymerization: Copolymer beyond Reactivity Ratio. ACS Macro Letters. Available at: [Link]
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Kahveci, M. U., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules. Available at: [Link]
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Kahveci, M. U., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules. Available at: [Link]
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Tsunooka, M., et al. (1978). Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. Journal of Polymer Science: Polymer Chemistry Edition. Available at: [Link]
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Kahveci, M. U., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules. Available at: [Link]
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Yamada, K., et al. (2017). Cyclopolymerization of Cleavable Acrylate-Vinyl Ether Divinyl Monomer via Nitroxide-Mediated Radical Polymerization: Copolymer beyond Reactivity Ratio. ACS Macro Letters. Available at: [Link]
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Zhang, K., & Li, Y. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society. Available at: [Link]
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Mandal, A., et al. (2022). Catalytic Living Ring‐Opening Metathesis Polymerization Using Vinyl Ethers as Effective Chain‐Transfer Agents. Angewandte Chemie International Edition. Available at: [Link]
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Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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Mandal, A., et al. (2023). Catalytic Living Ring-Opening Metathesis Polymerization Using Vinyl Ethers as Effective Chain-Transfer Agents. Angewandte Chemie International Edition. Available at: [Link]
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Mandal, A., et al. (2022). Catalytic Living Ring‐Opening Metathesis Polymerization Using Vinyl Ethers as Effective Chain‐Transfer Agents. Vilniaus dailės akademija. Available at: [Link]
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Ghosh, B., & Mandal, B. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
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Satoh, K., & Kamigaito, M. (2020). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Angewandte Chemie International Edition. Available at: [Link]
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Tsuchihashi, K., et al. (2020). Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules. Available at: [Link]
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Patel, D., et al. (2021). Polymers used in the transdermal drug delivery system of carvedilol: Review. International Journal of Scientific Development and Research. Available at: [Link]
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Varesano, A., et al. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers. Available at: [Link]
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Sanchez, J. (2003). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. Semantic Scholar. Available at: [Link]
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Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Green Chemistry. Available at: [Link]
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Grignard, B., et al. (2016). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. CORE. Available at: [Link]
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Ouchi, M., et al. (2020). Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane). Macromolecules. Available at: [Link]
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An In-Depth Technical Guide to the Health and Safety Hazards of 1,4-Bis((vinyloxy)methyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a versatile monomer increasingly utilized in polymer synthesis, particularly in the formulation of coatings, adhesives, and inks. Its high reactivity, attributed to the presence of two vinyl ether functional groups, allows for rapid polymerization. While its utility is significant, a thorough understanding of its health and safety hazards is paramount for professionals handling this chemical. This guide provides a comprehensive technical overview of the known and potential hazards associated with 1,4-Bis((vinyloxy)methyl)cyclohexane, drawing upon available data for the compound and its structural analogs to offer a robust risk assessment framework. The focus is on providing actionable insights into its toxicological profile, safe handling protocols, and emergency preparedness to ensure a secure research and development environment.
Chemical Identity and Physicochemical Properties
1,4-Bis((vinyloxy)methyl)cyclohexane is a colorless to light yellow clear liquid. It is characterized by the presence of a cyclohexane ring functionalized with two methyl vinyloxy groups. This unique structure imparts both flexibility from the cycloaliphatic core and high reactivity from the vinyl ether moieties.
| Property | Value | Reference |
| CAS Number | 17351-75-6 | |
| Molecular Formula | C12H20O2 | |
| Molecular Weight | 196.29 g/mol | |
| Boiling Point | 126 °C at 14 mmHg | |
| Flash Point | 113 °C | |
| Specific Gravity | 0.95 (20/20 °C) | |
| Water Solubility | Insoluble (24.5 mg/L at 20 °C) |
Toxicological Profile: A Mechanistic Perspective
Direct and comprehensive toxicological data for 1,4-Bis((vinyloxy)methyl)cyclohexane is limited in publicly accessible literature. Therefore, a predictive toxicological assessment based on its chemical structure and the known toxicology of its constituent parts—the vinyl ether group and the 1,4-cyclohexanedimethanol core—is essential.
Metabolism and Primary Metabolic Pathways
The primary route of metabolic breakdown for 1,4-Bis((vinyloxy)methyl)cyclohexane is anticipated to be hydrolysis of the vinyl ether linkages, particularly in the acidic environment of the stomach or intracellularly. This hydrolysis is a well-documented reaction for vinyl ethers and is known to proceed rapidly in the presence of acid.
The proposed metabolic pathway is as follows:
Caption: Workflow for engineering and personal exposure control.
-
Ventilation: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Enclosure: For larger scale operations, the use of enclosed systems is recommended to minimize the release of vapors.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 1,4-Bis((vinyloxy)methyl)cyclohexane.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling and Storage Protocols
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation or an allergic reaction develops. | |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spills and Leaks
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not let the product enter drains.
Environmental Hazards
1,4-Bis((vinyloxy)methyl)cyclohexane is classified as toxic to aquatic life with long-lasting effects (Category 2). Therefore, it is crucial to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
While 1,4-Bis((vinyloxy)methyl)cyclohexane is a valuable monomer in polymer chemistry, it presents several health and safety hazards that must be managed appropriately. The primary concerns are skin irritation, skin sensitization, and the potential for chronic effects due to the metabolic formation of acetaldehyde. A thorough understanding of these risks, coupled with stringent adherence to the engineering controls, personal protective equipment, and safe handling protocols outlined in this guide, is essential for ensuring the safety of all personnel working with this compound. Further toxicological studies are warranted to fill the existing data gaps and provide a more complete hazard profile.
References
- Oreate AI Blog. (2026, January 7). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM).
- Angene Chemical. (2021, May 1). Safety Data Sheet: 1,4-Bis((vinyloxy)methyl)cyclohexane.
- National Institute for Occupational Safety and Health (NIOSH). (2013, November 22). 1,4-Cyclohexanedimethanol: Human health tier II assessment.
- TCI Chemicals. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers).
- Biosynth. 1,4-bis((vinyloxy)methyl)cyclohexane.
- Benchchem. 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE).
- Filo. (2025, March 19).
- Kresge, A. J., & Chen, H. J. (1971). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 2, 293-297.
- McKinley, C. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S.
- Pearce, B. A., & Heydeman, M. T. (1980). The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into ethylene glycol and acetaldehyde by an Acinetobacter sp. Journal of General Microbiology, 118(1), 85-90.
- Ivanetich, K. M., & Van den Honert, L. H. (1981). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug Metabolism Reviews, 12(2), 225-242.
- Bartsch, H., Malaveille, C., Barbin, A., Bresil, H., Tomatis, L., & Montesano, R. (1976). Mutagenicity and metabolism of vinyl chloride and related compounds. Environmental Health Perspectives, 17, 193-198.
- Isobe, M., Sone, T., & Takabatake, E. (1995). Depletion of glutathione and hepato-toxicity caused by vinyl ethers in mice. The Journal of toxicological sciences, 20(2), 161–164.
- Stayton, I. E., Press, V. S., Chappell, W. J., Murthy, N., & Wilson, J. T. (2012). Mechanism of acid-catalyzed vinyl ether hydrolysis involving neighboring group participation. Biomacromolecules, 13(11), 3745–3751.
- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2024). RIFM fragrance ingredient safety assessment, 1,4-bis(ethoxymethyl)cyclohexane, CAS Registry Number 54889-63-3. Food and Chemical Toxicology, 192, 114884.
- Masi, M., Calabrò, V., Kumar, A., Peravali, R., & Vallone, D. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxics, 9(11), 301.
- Wikipedia. (2023, December 19). Aconitine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Vinyl-1-cyclohexene 1,2-epoxide, mixture of isomers.
- BASF. 1,4-Cyclohexane dimethanol divinyl ether (CHDM-di).
Navigating the Stereochemical Landscape of 1,4-Bis((vinyloxy)methyl)cyclohexane: A Technical Guide to its Cis/Trans Isomerism
Abstract
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a key monomer in the formulation of advanced polymers with applications ranging from high-performance coatings to specialized adhesives.[1] The utility of this compound is intrinsically linked to its stereochemistry, existing as a mixture of cis and trans isomers. The spatial arrangement of the vinyloxymethyl groups on the cyclohexane ring significantly influences the monomer's physical properties and, consequently, the architecture and performance of the resulting polymers. This in-depth technical guide provides a comprehensive overview of the cis/trans isomerism of 1,4-Bis((vinyloxy)methyl)cyclohexane, offering insights into the synthesis, separation, and characterization of its isomers. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to control and leverage the stereochemistry of this versatile monomer.
Introduction: The Significance of Stereoisomerism in Polymer Science
The geometry of a monomer is a critical determinant of the macroscopic properties of the polymer it forms. In the case of 1,4-Bis((vinyloxy)methyl)cyclohexane, the cyclohexane ring is not planar but exists predominantly in a chair conformation. The two vinyloxymethyl substituents can either be on the same side of the ring (cis) or on opposite sides (trans). This seemingly subtle difference has profound implications. The trans isomer, with its more linear and symmetrical structure, is expected to pack more efficiently in a polymer network, potentially leading to materials with higher crystallinity, enhanced thermal stability, and improved mechanical strength.[2] Conversely, the less symmetrical cis isomer may introduce kinks in the polymer chains, resulting in more amorphous materials with potentially greater flexibility and different solubility characteristics.
The ability to isolate and utilize specific isomers, or to control the cis/trans ratio in the monomer mixture, provides a powerful tool for fine-tuning the properties of the final polymer product. This guide will delve into the practical aspects of managing the stereoisomerism of this important industrial monomer.
Synthesis and Commercial Availability
1,4-Bis((vinyloxy)methyl)cyclohexane is typically synthesized in a two-step process. The first step is the production of the precursor, 1,4-cyclohexanedimethanol (CHDM), which is commonly achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[1] CHDM itself is a mixture of cis and trans isomers.
The second step is the vinylation of the hydroxyl groups of CHDM to form the divinyl ether. This can be accomplished through several methods, including the reaction with acetylene under basic conditions or via a Williamson ether synthesis, where the diol is deprotonated with a strong base and then reacted with a vinyl halide.[1]
Commercially, 1,4-Bis((vinyloxy)methyl)cyclohexane is most often supplied as a mixture of cis and trans isomers.[3][4][5][6][7][8] The typical purity is around 98% or higher, as determined by gas chromatography (GC). For applications where stereochemical purity is critical, separation of the isomers is necessary.
Isomer Separation: Strategies and Methodologies
The separation of cis and trans isomers of substituted cyclohexanes can be a challenging task due to their similar physical properties. While specific protocols for 1,4-Bis((vinyloxy)methyl)cyclohexane are not widely published, established methods for analogous compounds can be adapted.
Proposed Protocol: Preparative Column Chromatography
Rationale: Preparative liquid chromatography is a powerful technique for separating isomers with small differences in polarity and shape. The choice of a suitable stationary phase and mobile phase is critical for achieving baseline separation.
Step-by-Step Methodology:
-
Column Selection: A high-resolution silica gel column or a column with a more specialized stationary phase, such as one designed for geometric isomer separations, should be chosen.
-
Mobile Phase Optimization: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point. A shallow gradient of the more polar solvent should be employed to carefully elute the two isomers. The optimal mobile phase composition should be determined using analytical High-Performance Liquid Chromatography (HPLC) before scaling up to a preparative scale.
-
Sample Loading: The crude isomer mixture should be dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution and Fraction Collection: The mobile phase is pumped through the column, and fractions are collected. The elution of the isomers should be monitored using an in-line UV detector or by collecting small fractions and analyzing them by thin-layer chromatography (TLC) or analytical GC.
-
Solvent Removal and Isomer Characterization: The solvent from the collected fractions containing the pure isomers is removed under reduced pressure. The purity and identity of each isomer should then be confirmed using the analytical techniques described in the following section.
Alternative Strategy: Fractional Crystallization of a Derivative
Rationale: If the isomers themselves are difficult to crystallize, converting them into a crystalline derivative can facilitate separation. This method has been successfully used for separating the isomers of 1,2-diaminocyclohexane.
Proposed Workflow:
-
Derivative Synthesis: A suitable crystalline derivative of 1,4-Bis((vinyloxy)methyl)cyclohexane could be synthesized. For example, a reaction with a reagent that forms a stable, crystalline adduct.
-
Fractional Crystallization: The derivative mixture is dissolved in a suitable solvent and slowly cooled to induce crystallization. The crystals are likely to be enriched in one of the isomers. Multiple recrystallization steps may be necessary to achieve high isomeric purity.
-
Regeneration of the Isomer: The pure derivative is then chemically treated to regenerate the 1,4-Bis((vinyloxy)methyl)cyclohexane isomer.
-
Purity Verification: The isomeric purity of the final product is confirmed by analytical methods.
Analytical Characterization of Cis and Trans Isomers
Distinguishing between the cis and trans isomers requires high-resolution analytical techniques that are sensitive to subtle differences in molecular structure.
Gas Chromatography (GC)
Principle: The two isomers are expected to have slightly different boiling points and interactions with the stationary phase of the GC column, leading to different retention times. The more linear trans isomer may elute slightly later than the more compact cis isomer on a standard non-polar column.
Suggested GC Protocol:
-
Column: A long, high-resolution capillary column, such as a 30m or 60m column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and slowly ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Helium or Hydrogen
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclic compounds. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial positions, which differ between the cis and trans isomers.
Expected Spectral Differences:
-
¹H NMR: In the cis isomer, the two vinyloxymethyl groups will be in a cis-1,4-diequatorial or diaxial conformation, which are in rapid equilibrium. In the trans isomer, the two groups will be in a trans-1,4-diequatorial conformation, which is conformationally locked and more stable. This will lead to differences in the chemical shifts and splitting patterns of the methylene protons adjacent to the ether oxygen and the protons on the cyclohexane ring.
-
¹³C NMR: The different steric environments of the carbon atoms in the cis and trans isomers will result in distinct chemical shifts, particularly for the carbons of the cyclohexane ring and the methylene carbons.
Data Interpretation: The spectra should be compared with data from analogous compounds, such as cis- and trans-1,4-cyclohexanediol, to aid in the assignment of the peaks to the correct isomer.
Data Summary
| Property | cis-1,4-Bis((vinyloxy)methyl)cyclohexane | trans-1,4-Bis((vinyloxy)methyl)cyclohexane | Rationale for Difference |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The cis isomer may have a small net dipole moment, leading to stronger intermolecular dipole-dipole interactions.[9][10] |
| Melting Point | Expected to be lower | Expected to be higher | The more symmetrical trans isomer can pack more efficiently into a crystal lattice.[9][10] |
| GC Retention Time | Expected to be shorter | Expected to be longer | On a standard non-polar column, the more compact cis isomer may have a shorter retention time. |
| ¹H NMR | More complex spectrum due to conformational averaging. | Simpler, more resolved spectrum due to conformational rigidity. | The trans isomer is locked in a diequatorial conformation. |
| ¹³C NMR | Unique set of chemical shifts. | Distinct set of chemical shifts due to different steric environments. | The symmetry of the molecules will also affect the number of unique carbon signals. |
Influence of Isomer Ratio on Polymer Properties and Applications
The cis/trans isomer ratio of 1,4-Bis((vinyloxy)methyl)cyclohexane is a critical parameter in determining the properties of polymers derived from it. The monomer is highly reactive in cationic polymerization, which can be initiated by UV light or heat, to form highly cross-linked networks.[1]
-
High Trans Isomer Content: Polymers synthesized from a monomer mixture rich in the trans isomer are expected to exhibit:
-
Higher thermal stability
-
Increased hardness and modulus
-
Lower solubility
-
Higher crystallinity
These properties are desirable for applications such as hard coatings, high-performance adhesives, and rigid composite materials.
-
-
High Cis Isomer Content: Polymers derived from a cis-rich monomer mixture are likely to have:
-
Greater flexibility and lower glass transition temperature
-
Improved solubility in a wider range of solvents
-
Lower crystallinity (more amorphous)
These characteristics would be advantageous for applications requiring more flexible coatings, sealants, and elastomers.
-
The ability to control the isomer ratio allows for the rational design of polymers with tailored properties for specific applications.
Conclusion
The cis/trans isomerism of 1,4-Bis((vinyloxy)methyl)cyclohexane is a crucial aspect of its chemistry that has significant implications for its use in polymer science. While the commercial product is a mixture of isomers, this guide has outlined strategies for their separation and detailed analytical methods for their characterization. By understanding and controlling the stereochemistry of this versatile monomer, researchers and product developers can unlock new possibilities in the design and synthesis of advanced materials with precisely controlled properties. Further research into the quantitative effects of the isomer ratio on polymer performance will undoubtedly lead to new innovations in the fields of coatings, adhesives, and beyond.
Visualizations
Caption: Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Caption: Workflow for isomer separation and characterization.
References
-
Cis-Trans Isomers and its Differences in Properties - Longdom Publishing. (2021-12-10). [Link]
-
1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11 - sciedco. [Link]
-
1,4-Bis[(Vinyloxy)Methyl]Cyclohexane (Mixture Of Isomers) TCI Analytical reagent. [Link]
- EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)
-
20.3 Physical properties of cis-trans isomers (HL) - YouTube. (2015-09-10). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. sciedco.ca [sciedco.ca]
- 5. 1,4-环己烷二甲醇二乙烯醚(异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. amiscientific.com [amiscientific.com]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
Introduction: Unlocking the Potential of a Versatile Divinyl Ether Monomer
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a bifunctional monomer of significant interest for the synthesis of advanced polymer architectures. Its structure, featuring two highly reactive vinyl ether groups attached to a robust cyclohexane core, makes it an ideal candidate for cationic polymerization. This process allows for the formation of highly cross-linked networks, lending the resulting materials exceptional mechanical strength, thermal stability, and chemical resistance. These properties are highly desirable in a range of applications, including high-performance coatings, adhesives, and advanced composite materials.
The electron-donating nature of the ether oxygen atoms in the vinyl ether functionalities renders the double bonds particularly susceptible to electrophilic attack, making cationic polymerization a highly efficient method for its conversion. This high reactivity facilitates rapid polymerization under both thermal and photoinitiated conditions. Furthermore, the divinyl nature of CHDVE opens up the possibility of cyclopolymerization under controlled conditions, leading to the formation of soluble polymers with unique cyclic structures within the polymer backbone.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cationic polymerization of 1,4-bis((vinyloxy)methyl)cyclohexane. We will delve into the mechanistic underpinnings of this polymerization, provide detailed, field-proven protocols for both photoinitiated and thermally initiated processes, and discuss the characterization of the resulting polymers.
Mechanistic Insights: The Pathway of Cationic Polymerization
The cationic polymerization of vinyl ethers proceeds via a chain-growth mechanism involving a carbocationic propagating species. The process can be conceptually divided into three key stages: initiation, propagation, and termination/chain transfer.
Initiation
Initiation is the crucial first step where the active cationic species is generated. This can be achieved through two primary methods for 1,4-bis((vinyloxy)methyl)cyclohexane:
-
Photoinitiation: This method utilizes photoinitiators that, upon exposure to ultraviolet (UV) light, generate a strong acid that initiates the polymerization. Diaryliodonium and triarylsulfonium salts are commonly employed for this purpose.
-
Thermal Initiation: In this approach, a thermal initiator, such as a benzenesulfonic acid ester or an alkylsulfonium salt, is used to generate the initiating cation at elevated temperatures.
The initiator attacks one of the electron-rich vinyl ether double bonds of the CHDVE monomer, creating a carbocation at the α-carbon, which is stabilized by the adjacent oxygen atom through resonance.
Propagation
The newly formed carbocation is highly reactive and rapidly adds to the vinyl ether group of another monomer molecule. This process repeats, leading to the growth of the polymer chain. In the case of a divinyl ether like CHDVE, the propagation can proceed in two ways:
-
Cross-linking: Both vinyl ether groups of a monomer unit can react with different growing polymer chains, leading to the formation of an insoluble, three-dimensional network. This is the predominant pathway in bulk polymerization or at high monomer concentrations.
-
Cyclopolymerization: Under dilute conditions, the propagating cationic center at the end of a chain can undergo an intramolecular cyclization reaction with the pendant vinyl ether group on the same monomer unit. This results in the formation of a cyclic repeating unit within the linear polymer chain, yielding a soluble polymer.
The balance between these two pathways is influenced by the reaction conditions, particularly the monomer concentration.
Termination and Chain Transfer
Termination events, which irreversibly deactivate the propagating chain, and chain transfer reactions, where the active center is transferred to another molecule (monomer, solvent, or counterion), can limit the molecular weight of the resulting polymer. Cationic polymerizations are notoriously sensitive to impurities, especially water and alcohols, which can act as potent chain transfer agents. Therefore, stringent anhydrous conditions are paramount for achieving controlled polymerization and high molecular weight polymers.
Visualizing the Polymerization Pathway
The following diagram illustrates the key steps in the cationic polymerization of 1,4-bis((vinyloxy)methyl)cyclohexane, highlighting both the cross-linking and cyclopolymerization pathways.
Caption: Cationic polymerization of CHDVE.
Experimental Protocols
Safety Precautions: Cationic polymerization should be carried out in a well-ventilated fume hood. All reagents are chemical irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All glassware must be rigorously dried to exclude moisture.
Protocol 1: Photoinitiated Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
This protocol is designed for the rapid curing of thin films, a common application in coatings and adhesives.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE), purified by distillation under reduced pressure.
-
Diaryliodonium hexafluorophosphate (photoinitiator).
-
Anhydrous dichloromethane (DCM) (or other suitable solvent).
-
Nitrogen or Argon gas for inert atmosphere.
Equipment:
-
UV curing lamp (365 nm).
-
Spin coater (optional, for thin film preparation).
-
Glass slides or other suitable substrate.
-
Schlenk flask and line for inert atmosphere operations.
-
Syringes and needles.
Procedure:
-
Preparation of the Formulation:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare a stock solution of the photoinitiator in anhydrous DCM (e.g., 1 wt%).
-
In a separate, dry vial, add the desired amount of purified CHDVE.
-
Using a syringe, add the required amount of the photoinitiator stock solution to the CHDVE monomer. The initiator concentration can be varied (e.g., 0.5-2 mol%) to control the curing speed.
-
If a less viscous formulation is required, anhydrous DCM can be added as a solvent.
-
-
Application and Curing:
-
Apply a thin film of the formulation onto a glass slide or other substrate. A spin coater can be used to achieve a uniform film thickness.
-
Expose the coated substrate to UV light from the curing lamp. The curing time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the film thickness, but is typically on the order of seconds to a few minutes.
-
The completion of the curing process can be assessed by the disappearance of the tackiness of the film.
-
-
Characterization:
-
The cured film can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the vinyl ether double bond absorption peak (around 1620 cm⁻¹).
-
The thermal properties of the cross-linked polymer can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: Thermally Initiated Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
This protocol is suitable for bulk polymerization to form a solid, cross-linked material.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE), purified by distillation under reduced pressure.
-
Benzylsulfonium salt (thermal initiator).
-
Anhydrous toluene or dichloromethane.
-
Nitrogen or Argon gas.
Equipment:
-
Flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Schlenk line for inert atmosphere techniques.
-
Syringes and needles.
Procedure:
-
Reaction Setup:
-
Assemble and flame-dry the reaction flask under a stream of inert gas.
-
Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.
-
Introduce the purified CHDVE monomer into the flask via syringe. If desired, a dry solvent can be added to control the viscosity.
-
-
Initiation and Polymerization:
-
Add the thermal initiator to the reaction mixture. The amount will typically be in the range of 0.1-1 mol% relative to the monomer.
-
Heat the reaction mixture to the desired temperature (the activation temperature will depend on the specific initiator used) with vigorous stirring.
-
The polymerization is often exothermic, so careful temperature control is important.
-
The reaction progress can be monitored by the increase in viscosity of the mixture. The reaction time can range from a few minutes to several hours depending on the temperature and initiator concentration.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (or the reaction mixture becomes too viscous to stir), cool the flask to room temperature.
-
If the polymer is soluble, it can be precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated polymer can then be collected by filtration and dried under vacuum.
-
If a cross-linked gel is formed, it can be washed with a suitable solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum.
-
-
Characterization:
-
For soluble polymers, Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure.
-
For cross-linked materials, swelling studies can be performed to determine the cross-link density. The mechanical properties can be evaluated using techniques such as Dynamic Mechanical Analysis (DMA).
-
Data Presentation: Representative Reaction Parameters
The following table provides a starting point for optimizing the reaction conditions for the cationic polymerization of 1,4-bis((vinyloxy)methyl)cyclohexane. The exact parameters will need to be determined empirically for each specific application.
| Parameter | Photoinitiated Polymerization | Thermally Initiated Polymerization |
| Initiator | Diaryliodonium hexafluorophosphate | Benzylsulfonium salt |
| Initiator Conc. | 0.5 - 2.0 mol% | 0.1 - 1.0 mol% |
| Solvent | Dichloromethane (optional) | Toluene or Dichloromethane |
| Temperature | Ambient | 50 - 100 °C (initiator dependent) |
| Time | Seconds to minutes | Minutes to hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Workflow Visualization
The following diagram outlines the general workflow for conducting a cationic polymerization experiment with 1,4-bis((vinyloxy)methyl)cyclohexane.
Caption: General experimental workflow.
Conclusion: A Gateway to High-Performance Materials
The cationic polymerization of 1,4-bis((vinyloxy)methyl)cyclohexane offers a versatile and efficient route to a wide range of polymeric materials, from highly cross-linked networks to soluble cyclopolymers. The choice of initiation method, photo or thermal, allows for adaptability to various application requirements. By carefully controlling the reaction conditions, particularly the exclusion of water and other impurities, researchers can tailor the properties of the resulting polymers to meet the demands of advanced applications in coatings, adhesives, and beyond. The protocols and insights provided in this document serve as a robust foundation for the successful synthesis and characterization of polymers derived from this valuable monomer.
References
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science. Retrieved January 13, 2026, from [Link]
-
Living cationic polymerization. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Cationic polymerization. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Crivello, J. V., & Lee, J. L. (1989). Photoinitiated cationic polymerization with multifunctional vinyl ether monomers. Journal of Polymer Science Part A: Polymer Chemistry, 27(12), 3951-3968.
-
Cationic Polymerization. (n.d.). MIT OpenCourseWare. Retrieved January 13, 2026, from [Link]
- Kakuchi, T., & Yokota, K. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry, 41(1), 1-10.
Application Notes and Protocols for UV Curing of Resins Containing 1,4-Bis((vinyloxy)methyl)cyclohexane
Introduction: The Role of 1,4-Bis((vinyloxy)methyl)cyclohexane in Advanced UV Curing
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a cycloaliphatic divinyl ether monomer that has garnered significant interest in the field of radiation curing.[1][2][3] Its unique chemical structure, featuring two highly reactive vinyl ether groups attached to a cyclohexane ring, imparts a valuable combination of properties to UV-curable formulations.[1] CHDVE is particularly noted for its efficacy in cationic UV curing systems, a process that offers distinct advantages over traditional free-radical polymerization of acrylates.[4]
The primary benefits of employing CHDVE in UV-curable resins include:
-
High Reactivity: The vinyl ether functional groups are highly susceptible to cationic polymerization, leading to rapid curing rates.[1]
-
Oxygen Insensitivity: Unlike free-radical systems which are inhibited by oxygen, cationic curing of vinyl ethers proceeds efficiently in ambient air, eliminating the need for inert atmospheres.[4]
-
Low Viscosity: CHDVE is a low-viscosity liquid, making it an excellent reactive diluent for reducing the viscosity of high-viscosity oligomers and improving processability.[1][5]
-
Enhanced Mechanical Properties: The cycloaliphatic core of CHDVE contributes to the formation of highly cross-linked networks with good thermal stability, mechanical strength, and chemical resistance.[1]
-
Low Shrinkage: Cationic ring-opening polymerization, which can be a concurrent reaction in hybrid systems, and the nature of vinyl ether polymerization generally result in lower volume shrinkage compared to acrylate-based systems.
These attributes make CHDVE-containing resins highly suitable for a range of applications, including high-performance coatings, adhesives, inks, and in advanced manufacturing processes like stereolithography and nanoimprint lithography.[1][4][5]
The Science of Cationic UV Curing with Vinyl Ethers
The UV curing of resins containing 1,4-Bis((vinyloxy)methyl)cyclohexane is predominantly achieved through a cationic polymerization mechanism. This process is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid.
Mechanism of Cationic Polymerization
-
Photoinitiation: A cationic photoinitiator, typically a diaryliodonium or triarylsulfonium salt, absorbs UV light and undergoes photolysis to produce a strong Brønsted or Lewis acid.
-
Initiation: The generated acid protonates a vinyl ether monomer, forming a carbocationic active center.
-
Propagation: The carbocation rapidly attacks the electron-rich double bond of another vinyl ether monomer, propagating the polymer chain.
-
Chain Transfer and Termination: The polymerization can terminate through various mechanisms, including reaction with impurities or chain transfer to other molecules.
A key advantage of this process is the "dark cure" or "living polymerization" phenomenon, where the polymerization continues even after the UV light source is removed, as long as active cationic species are present.
Caption: Cationic UV curing mechanism of CHDVE.
Formulation Guidelines for CHDVE-Based Resins
A successful UV-curable formulation requires a careful selection of components. The following table provides a general guideline for formulating resins with 1,4-Bis((vinyloxy)methyl)cyclohexane.
| Component | Function | Typical Concentration (wt%) | Key Considerations |
| 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) | Monomer / Reactive Diluent | 20 - 98% | Primary contributor to cured properties. Lowers viscosity. |
| Oligomers (Optional) | Enhance properties (e.g., flexibility, toughness) | 0 - 70% | Epoxy, polyol, or urethane oligomers can be included for hybrid systems. |
| Cationic Photoinitiator | Initiates polymerization upon UV exposure | 0.5 - 5% | Diaryliodonium or triarylsulfonium salts are common choices. Must match UV lamp spectrum. |
| Photosensitizer (Optional) | Extends spectral sensitivity of the photoinitiator | 0.1 - 2% | Thioxanthone derivatives are often used with iodonium salts. |
| Additives (Optional) | Modify properties (e.g., adhesion, flow, color) | 0.1 - 5% | Adhesion promoters, leveling agents, pigments, etc. |
Selecting a Photoinitiator
The choice of photoinitiator is critical for efficient curing. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV light source.[6] Medium-pressure mercury lamps are a common UV source, and many commercially available cationic photoinitiators are designed to be effective with their spectral output. Triarylsulfonium salts are often effective at a concentration of around 1%.[7]
Experimental Protocols
Protocol 1: Preparation of a Basic UV-Curable CHDVE Formulation
This protocol describes the preparation of a simple, clear coating formulation.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
-
Triarylsulfonium hexafluoroantimonate salt photoinitiator
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Laboratory scale
Procedure:
-
In an amber glass vial to protect from ambient light, weigh the desired amount of CHDVE.
-
Add the photoinitiator at a concentration of 1-3 wt%. For example, for 10g of CHDVE, add 0.1-0.3g of the photoinitiator.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle warming (to ~40°C) can expedite dissolution.
-
Store the prepared resin in a cool, dark place until use.
Protocol 2: UV Curing Procedure
This protocol outlines the steps for UV curing a thin film of the prepared CHDVE resin.
Equipment:
-
UV curing system (e.g., medium-pressure mercury lamp or UV LED)
-
Radiometer to measure UV intensity and dose
-
Substrate for coating (e.g., glass slide, metal panel)
-
Film applicator (e.g., wire-wound bar)
Procedure:
-
Ensure the substrate is clean and dry.
-
Apply the formulated resin to the substrate using a film applicator to achieve a desired thickness (e.g., 25-50 µm).
-
Measure the UV light intensity at the substrate surface using a radiometer. A typical intensity for curing vinyl ethers is in the range of 10-100 mW/cm².[8]
-
Expose the coated substrate to the UV light. The required UV dose for complete curing can be as low as 25 mJ/cm².[9] The exposure time can be calculated as: Exposure Time (s) = Dose (mJ/cm²) / Intensity (mW/cm²).
-
After exposure, the coating should be tack-free. Allow for a post-cure period (dark cure) at room temperature for several hours to ensure complete polymerization.
Caption: Experimental workflow for UV curing of CHDVE resins.
Protocol 3: Characterization of Cured Resins
This protocol provides an overview of key characterization techniques to evaluate the properties of the cured CHDVE polymer.
A. Monitoring Cure Kinetics with Real-Time FT-IR Spectroscopy
Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the polymerization kinetics.[2][10][11]
-
Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr) or on an ATR crystal.
-
Position the sample in the FT-IR spectrometer.
-
Initiate UV exposure using a light guide directed at the sample.
-
Simultaneously, collect FT-IR spectra at rapid intervals.
-
Monitor the disappearance of the vinyl ether C=C bond peak (around 1615-1640 cm⁻¹) to determine the degree of conversion over time.[4]
B. Mechanical Properties Testing
Prepare samples according to relevant ASTM standards for tensile and hardness testing.
-
Tensile Strength and Modulus: Use ASTM D638 to test the tensile properties of the cured polymer.[9][12] This will provide data on the material's strength and stiffness.
-
Hardness: Measure the Shore D hardness of the cured material according to ASTM D2240.[12]
C. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis according to ASTM D3418 to determine the glass transition temperature (Tg) of the cured polymer.[9] The Tg is a critical indicator of the material's thermal stability and degree of cure.
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal decomposition profile of the cured material. This provides information on the onset of degradation and thermal stability.
Expected Performance and Properties
The properties of UV-cured resins containing 1,4-Bis((vinyloxy)methyl)cyclohexane can be tailored by adjusting the formulation and curing conditions. The following table summarizes typical properties that can be expected.
| Property | Typical Value Range | Test Method | Significance |
| Tensile Strength | 30 - 60 MPa | ASTM D638 | Indicates the material's resistance to breaking under tension. |
| Tensile Modulus | 1.5 - 3.0 GPa | ASTM D638 | Measures the stiffness of the material. |
| Shore D Hardness | 70 - 90 | ASTM D2240 | Represents the material's resistance to indentation. |
| Glass Transition Temp. (Tg) | 60 - 150 °C | DSC (ASTM D3418) | Indicates the temperature at which the material transitions from a rigid to a more rubbery state. |
| Cure Speed (UV Dose) | 25 - 200 mJ/cm² | Radiometer | A measure of the energy required for complete polymerization. |
Troubleshooting and Best Practices
-
Incomplete Curing:
-
Cause: Insufficient UV dose, incorrect photoinitiator, or mismatch between photoinitiator and UV lamp spectrum.
-
Solution: Increase exposure time or UV intensity. Ensure the photoinitiator's absorption spectrum aligns with the lamp's output.
-
-
Poor Adhesion:
-
Cause: Substrate contamination or high shrinkage.
-
Solution: Thoroughly clean the substrate. Consider adding an adhesion promoter to the formulation.
-
-
Yellowing:
-
Cause: Certain photoinitiators can cause yellowing upon UV exposure.
-
Solution: Select a non-yellowing photoinitiator or add a UV stabilizer to the formulation.
-
-
Safety Precautions:
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct skin contact with the uncured resin and photoinitiators, as they can be sensitizers.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place during the curing process.
-
References
-
How does the UV light intensity affect the curing of Vinyl Ether UV Monomer? - Blog. (2026, January 6). Retrieved from [Link]
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1,4-Cyclohexane dimethanol divinyl ether (CHDM-di). Retrieved from [Link]
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ASTM Testing for Plastics and Polymers. Retrieved from [Link]
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ASTM Standards & their Significance for UV Weathering Test. (2025, July 23). Retrieved from [Link]
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Characterization of Electronic Materials Using Thermal Analysis. Retrieved from [Link]
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Basics of UV Curable Coatings. Retrieved from [Link]
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Breaking Down UV Curable Coatings. Retrieved from [Link]
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Application Notes and Protocols for the Thermal-Initiated Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
Introduction
1,4-Bis((vinyloxy)methyl)cyclohexane, also recognized as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a versatile difunctional monomer notable for its high reactivity in cationic polymerization.[1][2] This characteristic allows for the rapid formation of highly cross-linked polymer networks, yielding materials with desirable properties such as enhanced mechanical strength, thermal stability, and chemical resistance.[2] Such attributes make poly(CHDVE) a compelling candidate for applications in high-performance coatings, adhesives, and advanced composite materials.[2] While photoinitiation is a common method to polymerize CHDVE, thermal initiation offers a valuable alternative, particularly for systems where light penetration is limited, such as in opaque or filled formulations.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the thermal-initiated cationic polymerization of CHDVE. We will delve into the mechanistic underpinnings of this process, present a detailed experimental protocol, and outline methods for the characterization of the resulting polymer.
Mechanistic Overview: Cationic Polymerization of Divinyl Ethers
The thermal-initiated cationic polymerization of CHDVE proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The choice of a suitable thermal cationic initiator is paramount for controlling the polymerization process. Sulfonium salts are a prominent class of thermal initiators for cationic polymerization.[3][4] Upon heating, these salts undergo decomposition to generate a strong Brønsted acid, which then initiates the polymerization.
The polymerization of divinyl ethers like CHDVE can proceed through two main pathways: intermolecular cross-linking and intramolecular cyclization. The former leads to the formation of a three-dimensional network, while the latter results in the formation of cyclic structures within the polymer backbone. The balance between these two pathways is influenced by factors such as monomer concentration and the nature of the initiating system.[5]
Diagram of the Proposed Polymerization Mechanism:
Caption: Proposed mechanism for the thermal-initiated cationic polymerization of CHDVE.
Experimental Protocol
This protocol provides a starting point for the thermal-initiated bulk polymerization of CHDVE. Researchers should consider this a foundational method that can be optimized for specific applications.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) | >98% | e.g., TCI, Sigma-Aldrich | Store in a cool, dark place. |
| Thermal Cationic Initiator (e.g., a sulfonium salt) | Varies | e.g., TCI, Sigma-Aldrich | Select an initiator with a suitable decomposition temperature for the desired curing conditions. |
| Anhydrous Solvent (optional, e.g., toluene) | Anhydrous | Various | For solution polymerization to control viscosity and exotherm. |
| Quenching Agent (e.g., methanol) | Reagent | Various | To terminate the polymerization. |
Equipment
-
Glass reaction vials or a round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Nitrogen or argon inlet for inert atmosphere (recommended)
-
Syringes for reagent transfer
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure
Experimental Workflow Diagram:
Caption: Workflow for the thermal polymerization of CHDVE.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is clean and dry to prevent premature termination of the cationic polymerization by water. It is advisable to perform the reaction under an inert atmosphere (nitrogen or argon) to minimize side reactions, although this is not strictly necessary for all applications.
-
Initiator Addition: In a reaction vial, add the desired amount of the thermal cationic initiator to the 1,4-bis((vinyloxy)methyl)cyclohexane monomer. A typical starting concentration for the initiator is 1 mol% relative to the monomer. Ensure the initiator is fully dissolved in the monomer, using gentle agitation if necessary.
-
Polymerization: Place the reaction vial in a preheated oil bath or heating mantle set to the desired reaction temperature. The temperature should be chosen based on the decomposition characteristics of the selected initiator. For many sulfonium salts, a temperature range of 80-150°C is appropriate.[6] The polymerization of CHDVE is often rapid and exothermic. Monitor the reaction for any significant increase in viscosity. The reaction time will vary depending on the temperature and initiator concentration but can range from a few minutes to several hours.
-
Quenching: Once the desired level of polymerization is achieved (e.g., the mixture becomes highly viscous or solid), cool the reaction vessel to room temperature. If the polymer is soluble, add a small amount of a quenching agent like methanol to terminate the reaction by reacting with any remaining active cationic centers.
-
Isolation and Drying: If the polymerization was performed in a solvent, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol). The resulting polymer should be collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. For bulk polymerization, the solid polymer can be used directly after cooling.
Characterization of Poly(CHDVE)
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermal properties of the polymer. A typical DSC thermogram can reveal the glass transition temperature (Tg) of the amorphous polymer and any melting (Tm) or crystallization (Tc) events if the polymer has crystalline domains. For a highly cross-linked polymer like poly(CHDVE), a distinct Tg is expected. The exotherm observed during a DSC scan of the unreacted monomer-initiator mixture can be used to determine the onset temperature of polymerization.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential tool for monitoring the progress of the polymerization and confirming the structure of the resulting polymer. The polymerization can be followed by observing the disappearance of the characteristic peaks of the vinyl ether group in the CHDVE monomer. Key vibrational bands to monitor include:
-
C=C stretch: around 1620-1640 cm⁻¹
-
=C-H stretch: around 3040-3120 cm⁻¹
-
C-O-C stretch (vinyl ether): around 1200-1250 cm⁻¹
The formation of the polyether backbone will result in the appearance of strong C-O-C stretching bands in the region of 1050-1150 cm⁻¹.[7][8]
Safety and Handling
1,4-Bis((vinyloxy)methyl)cyclohexane may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects. It is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific thermal initiator being used for its handling and safety precautions.
Conclusion
The thermal-initiated polymerization of 1,4-bis((vinyloxy)methyl)cyclohexane provides a robust method for the synthesis of highly cross-linked polymers with valuable properties for a range of applications. By carefully selecting the thermal initiator and controlling the reaction conditions, researchers can tailor the polymerization process to achieve desired material characteristics. The protocols and characterization techniques outlined in this guide offer a solid foundation for exploring the potential of this versatile monomer.
References
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- Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. (2020). RSC Publishing.
- Cationic polymerization — Iodonium and sulfonium salt photoiniti
- Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. (2020).
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- Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymeriza. (2020). RSC Publishing.
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Application Notes & Protocols: 1,4-Bis((vinyloxy)methyl)cyclohexane as a Reactive Diluent in Cationically Cured Epoxy Resins
Introduction: The Critical Role of Reactive Diluents in High-Performance Epoxy Systems
Epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA), are a cornerstone of high-performance adhesives, coatings, and composites due to their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their high initial viscosity often presents significant processing challenges, hindering efficient impregnation of reinforcing fibers and uniform application. To mitigate this, formulators employ diluents to reduce viscosity.
Reactive diluents are a specialized class of viscosity-reducing agents that possess functional groups capable of copolymerizing with the epoxy matrix during the curing process. Unlike non-reactive diluents, which can plasticize the final product and compromise its thermomechanical properties, reactive diluents become an integral part of the cross-linked polymer network.[1][2] This integration minimizes the release of volatile organic compounds (VOCs) and can even enhance certain properties of the cured resin.[3][4]
This document provides a detailed technical guide on the application of 1,4-Bis((vinyloxy)methyl)cyclohexane (also known as 1,4-Cyclohexanedimethanol divinyl ether, CHDVE) as a reactive diluent in cationically cured epoxy resin systems. CHDVE is a difunctional vinyl ether monomer recognized for its high reactivity in cationic polymerization, making it an excellent candidate for copolymerization with epoxides.[3][5] Its cycloaliphatic structure contributes to the thermal stability and mechanical integrity of the final cured product.
These application notes are intended for researchers, scientists, and formulation chemists in materials science and drug development who are looking to optimize the processing and performance of epoxy-based thermosets.
Chemical and Physical Properties of 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
Understanding the fundamental properties of CHDVE is crucial for its effective incorporation into epoxy formulations.
| Property | Value | Reference |
| CAS Number | 17351-75-6 | [3][5] |
| Molecular Formula | C₁₂H₂₀O₂ | [3] |
| Molecular Weight | 196.29 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 126 °C at 14 mmHg | [3] |
| Specific Gravity | 0.95 (20/20 °C) | [3] |
| Flash Point | 113 °C | [3] |
Mechanism of Cationic Copolymerization: Epoxy and Vinyl Ether Systems
The curing of epoxy-vinyl ether formulations is typically initiated by photoinitiators or thermal initiators that generate a strong Brønsted or Lewis acid upon activation (e.g., UV irradiation or heat).[6][7] Diaryliodonium salts are common photoinitiators that, upon photolysis, produce a superacid capable of initiating cationic polymerization.[8][9][10]
The generated acid protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack. Simultaneously, the electron-rich double bond of the vinyl ether is also susceptible to electrophilic attack by the proton or the propagating carbocation. This leads to a copolymerization reaction where both the ring-opening of the epoxide and the addition polymerization of the vinyl ether occur. The higher reactivity of vinyl ethers in cationic polymerization can lead to faster curing rates compared to epoxy homopolymerization.[11]
The process is a chain reaction, propagating until termination occurs. This copolymerization results in a highly cross-linked network, integrating the CHDVE diluent directly into the polymer backbone.
Caption: Cationic copolymerization of epoxy and vinyl ether monomers.
Experimental Protocols
PART 1: Formulation and Sample Preparation
This protocol describes the preparation of a standard DGEBA epoxy resin formulation with varying concentrations of CHDVE reactive diluent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
-
Cationic photoinitiator (e.g., a diaryliodonium salt such as Uyracure-290)[8]
-
Mixing containers and stir sticks[12]
Procedure:
-
Pre-heat the DGEBA resin to 60 °C for 10-15 minutes to reduce its viscosity for easier handling.[13]
-
In a clean, dry mixing container, weigh the desired amount of DGEBA resin.
-
Add the specified weight percentage (e.g., 5, 10, 15, 20 wt%) of CHDVE to the DGEBA resin.
-
Mechanically stir the mixture at 250 rpm for 15-20 minutes at 40 °C to ensure a homogeneous blend.[13]
-
Add the cationic photoinitiator at a concentration of 0.5-5 wt% relative to the total resin weight and continue mixing for an additional 10-15 minutes.[9][14]
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the formulated resin into appropriate molds for curing and subsequent testing.
PART 2: Curing Protocol
This protocol outlines a typical UV curing procedure for the prepared epoxy-vinyl ether formulations.
Equipment:
-
UV curing chamber with a medium-pressure mercury lamp (emission peak around 365 nm)
Procedure:
-
Place the molded samples into the UV curing chamber.
-
Expose the samples to UV irradiation at a specified intensity (e.g., 20-50 mW/cm²) for a designated time (e.g., 60-180 seconds).[14]
-
For thicker samples, a post-cure may be necessary. This can be done thermally in an oven at a temperature above the glass transition temperature (Tg) for 1-2 hours to ensure complete conversion.
PART 3: Characterization Protocols
Equipment:
Procedure:
-
Calibrate the rotational viscometer using a standard fluid of known viscosity.
-
Equilibrate the formulated, uncured resin sample to a constant temperature, typically 23.0 ± 0.2 °C.
-
Select the appropriate spindle and rotational speed for the expected viscosity range.
-
Carefully immerse the spindle into the resin sample, avoiding the introduction of air bubbles.[16]
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity in Pascal-seconds (Pa·s) or milliPascal-seconds (mPa·s).[16]
-
Repeat the measurement three times and report the average value.[16]
Equipment:
Procedure:
-
Place a small amount (5-10 mg) of the uncured formulated resin into a hermetically sealed aluminum DSC pan.[19]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]
-
Record the heat flow as a function of temperature to obtain the curing exotherm. The area under this peak represents the total heat of cure (ΔH).[20]
-
To determine the degree of cure of a partially cured sample, run a second DSC scan on the sample. The residual exothermic heat can be compared to the total heat of cure of the uncured material.[18][20]
-
To measure the glass transition temperature (Tg) of a cured sample, perform a DSC scan on the fully cured material. The Tg will appear as a step-change in the heat flow curve.[20][21]
Equipment:
Procedure:
-
Prepare dumbbell-shaped test specimens (Type I is common) from the cured epoxy resin sheets.[23]
-
Measure the width and thickness of the specimen's cross-sectional area.
-
Secure the specimen in the tensile grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 0.2 in/min) until the specimen fails.[24]
-
Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.[22]
Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture[25]
Procedure:
-
Prepare rectangular bar-shaped specimens from the cured epoxy resin sheets (e.g., 3.2mm x 12.7mm x 125mm).[9]
-
Set the support span of the three-point bending fixture to be 16 times the specimen thickness.[26]
-
Place the specimen on the supports and apply a load to the center of the specimen at a specified rate.[9]
-
The test is typically stopped when the specimen breaks or reaches 5% strain in the outer fiber.[9]
-
Record the load and deflection data to calculate flexural strength and flexural modulus.[25]
Expected Results and Discussion
The incorporation of CHDVE as a reactive diluent is expected to have a significant impact on both the processing and final properties of the epoxy resin.
Viscosity Reduction: The primary function of CHDVE is to reduce the viscosity of the epoxy formulation. A clear, concentration-dependent decrease in viscosity is expected.
| CHDVE Concentration (wt%) | Expected Viscosity Reduction in DGEBA Resin |
| 5 | Significant reduction |
| 10 | Further substantial reduction |
| 15 | Approaches viscosity suitable for infusion processes |
| 20 | Very low viscosity, enhancing processability |
Note: Actual values are formulation-dependent and should be determined experimentally.
Thermomechanical Properties: As CHDVE is a difunctional reactive diluent, it is expected to have a less detrimental effect on the thermomechanical properties compared to monofunctional diluents.
| CHDVE Concentration (wt%) | Expected Effect on Glass Transition Temp. (Tg) | Expected Effect on Tensile/Flexural Strength & Modulus |
| 5-10 | Minimal to slight decrease | Potential for slight increase or minimal decrease |
| 15-20 | Moderate decrease | Likely decrease due to reduced cross-link density |
The addition of a reactive diluent can sometimes lead to increased ductility and fracture toughness.[1] However, at higher concentrations, the reduction in cross-link density may lead to a decrease in overall strength and stiffness.[2]
Caption: Workflow for evaluating CHDVE in epoxy resins.
Safety and Handling
1,4-Bis((vinyloxy)methyl)cyclohexane may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects. It is imperative to handle this chemical with appropriate personal protective equipment (PPE).
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]
-
Personal Protective Equipment:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Always consult the Safety Data Sheet (SDS) for the specific product before use.[15][27]
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane serves as an effective reactive diluent for cationically cured epoxy resins. Its primary advantage is a significant reduction in formulation viscosity, which greatly improves processability for applications such as coatings, adhesives, and resin infusion. By participating in the copolymerization, CHDVE is chemically incorporated into the final polymer network, minimizing negative impacts on thermomechanical properties often seen with non-reactive diluents. Researchers and formulators can leverage the protocols and data presented herein to systematically evaluate and optimize their epoxy systems, balancing the benefits of reduced viscosity with the desired end-performance characteristics of the cured material.
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Angene Chemical. (2021, May 1). Safety Data Sheet: 1,4-Bis((vinyloxy)methyl)cyclohexane. Retrieved from [Link]
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NBchao.Com. (n.d.). Application of Rotational Viscometer in epoxy resin viscosity measurement. Retrieved from [Link]
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U-SUNNY. (n.d.). New Cationic Iodonium Salt Photoinitiator. Retrieved from [Link]
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GREEN CHEM. (2024, June 10). SAFETY DATA SHEET. Retrieved from [Link]
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-
Sinocure. (n.d.). Sinocure® 938 - Iodonium Salt Cationic Photoinitiator for LED Curing. Retrieved from [Link]
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DTIC. (1989, February 2). Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. Retrieved from [Link]
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Request PDF. (2025, August 6). Epoxy Toughening Using Low Viscosity Liquid Diglycidyl Ether of Ethoxylated Bisphenol-A. Retrieved from [Link]
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Photo HiTech. (n.d.). Sylanto Cationic Photoinitiators for UV Curing. Retrieved from [Link]
- Mondal, T., et al. (2024).
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ResearchGate. (n.d.). DSC data for curing of DGEBA with DAC and ADOAc. Retrieved from [Link]
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Request PDF. (2025, August 7). Characterization of the cure-state of DGEBA-DDS epoxy using ultrasonic, dynamic mechanical, and thermal probes. Retrieved from [Link]
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SGS Testing Engineering & Consulting Services, Inc. (2024, July 16). Report of ASTM C881 (AASHTO M235) Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Epoxy Resins Using DSC. Retrieved from [Link]
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ADMET. (2010, July 6). How To: Perform an ASTM D638 Plastic Tensile Strength Test. Retrieved from [Link]
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Galdabini. (n.d.). ASTM D638: tensile test for plastics. Retrieved from [Link]
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Sciedco. (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g. Retrieved from [Link]
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MDPI. (2020, September 29). Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Curing conditions for the EGCHC and DGEBA-based samples. Retrieved from [Link]
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MDPI. (2021, June 21). Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. Retrieved from [Link]
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Shimadzu. (2023, August 2). ASTM D790 - Flexural Test of Plastics & Composites. Retrieved from [Link]
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Semantic Scholar. (2012, October 30). Mechanical and Thermal Properties of Chemically Modified Epoxy Resin. Retrieved from [Link]
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Wiley-VCH. (n.d.). Synthesis of Bio-Based Epoxy Resins. Retrieved from [Link]
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MDPI. (n.d.). Tensile Properties, Fracture Mechanics Properties and Toughening Mechanisms of Epoxy Systems Modified with Soft Block Copolymers, Rigid TiO2 Nanoparticles and Their Hybrids. Retrieved from [Link]
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ResearchGate. (n.d.). Flexural strength and modulus of the cured epoxy resins. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Modelling the flexural properties of filled epoxy: Effects of volume fraction. Retrieved from [Link]
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IOSR Journal. (2020, November 5). A Review on Tensile and Flexural Properties of Fiber-Reinforced Polymer Composites. Retrieved from [Link]
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EU-Japan Centre for Industrial Cooperation. (n.d.). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Retrieved from [Link]
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- 11. Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. angenechemical.com [angenechemical.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iris.inrim.it [iris.inrim.it]
- 19. researchgate.net [researchgate.net]
- 20. specialchem.com [specialchem.com]
- 21. Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Epoxy Resins | By Chemistry | ABG AM [abg-am.com]
- 26. researchgate.net [researchgate.net]
- 27. ark-chem.co.jp [ark-chem.co.jp]
Title: High-Performance UV-Curable Coatings: Formulation and Protocols Using 1,4-Bis((vinyloxy)methyl)cyclohexane
An Application Note for Researchers and Formulation Scientists
Abstract
This guide provides a comprehensive technical overview and detailed protocols for formulating UV-curable coatings using 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE). CHDVE is a versatile difunctional monomer prized for its ability to significantly reduce formulation viscosity while enhancing the performance of the final cured film.[1][2] Its dual reactivity in both cationic and free-radical polymerization pathways allows for a wide range of formulation strategies, from purely cationic systems that are insensitive to oxygen inhibition to robust hybrid systems.[3] We will explore the fundamental curing mechanisms, provide step-by-step protocols for creating both cationic and hybrid coatings, and detail industry-standard methods for performance evaluation. This document is intended for researchers and scientists in the coatings, adhesives, and advanced materials industries.
Introduction to 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
CHDVE is a cycloaliphatic divinyl ether monomer that serves as an excellent reactive diluent and crosslinker in radiation-curable formulations.[2] Unlike many traditional acrylate monomers, vinyl ethers offer a more favorable toxicological profile and are particularly effective at reducing the viscosity of high-molecular-weight oligomers like urethane acrylates and epoxy resins.[1] The core advantages of incorporating CHDVE into a UV-curable system are rooted in its unique chemical structure and reactivity.
Key Attributes of CHDVE:
-
Exceptional Viscosity Reduction: The flexible cyclohexyl core and ether linkages contribute to a low monomer viscosity, enabling the formulation of low-VOC or solvent-free systems with excellent flow and application properties.[1]
-
High Reactivity: The electron-rich vinyl ether double bonds are highly susceptible to cationic polymerization, leading to rapid cure speeds.[2] This reaction mechanism is not inhibited by atmospheric oxygen, a significant advantage over free-radical systems.[3]
-
Versatile Cure Chemistry: CHDVE can undergo rapid homopolymerization via a cationic mechanism or copolymerize with electron-deficient monomers (like acrylates and maleates) through free-radical pathways, allowing for the creation of hybrid systems with tailored properties.[1][4][5]
-
Enhanced Performance: When cured, CHDVE contributes to a highly cross-linked network, resulting in coatings with superior mechanical strength, chemical resistance, and thermal stability.[2]
| Property | Value | Reference |
| Chemical Name | 1,4-Bis((vinyloxy)methyl)cyclohexane | [2] |
| CAS Number | 17351-75-6 | |
| Molecular Formula | C₁₂H₂₀O₂ | [6] |
| Molecular Weight | 196.29 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Purity | >98.0% (GC) | |
| Specific Gravity | ~0.95 (20/20 °C) | [2] |
The Chemistry of Curing: Mechanisms and Pathways
The performance of a CHDVE-based coating is dictated by the chosen polymerization mechanism. Understanding these pathways is critical for selecting the appropriate co-monomers, photoinitiators, and curing conditions.
Cationic Photopolymerization
This is the primary and most efficient curing route for vinyl ethers. The process is initiated by a Photoacid Generator (PAG), typically a diaryliodonium or triarylsulfonium salt, which decomposes upon UV exposure to produce a "superacid" (a strong Brønsted acid).[7][8] This acid protonates a vinyl ether double bond, creating a carbocation that rapidly propagates through the formulation. A key advantage of this mechanism is the "dark cure" phenomenon, where polymerization continues even after the UV source is removed, as the acid catalyst remains active.[7]
Caption: Cationic polymerization of CHDVE initiated by a photoacid generator.
Hybrid Cure Systems
Hybrid systems leverage multiple polymerization mechanisms simultaneously to achieve unique properties that are often synergistic.
-
Cationic/Free-Radical Systems: By combining CHDVE with acrylate oligomers and both cationic and free-radical photoinitiators, it's possible to form an Interpenetrating Polymer Network (IPN).[4] The acrylate component polymerizes via a free-radical pathway, which is fast but oxygen-inhibited, while the vinyl ether component cures cationically. This can result in coatings with a balance of hardness (from the acrylate) and flexibility/adhesion (from the vinyl ether).
-
Thiol-Ene/Cationic Systems: This is a sequential dual-cure process. In the presence of a multifunctional thiol and a free-radical photoinitiator, the vinyl ether groups first react rapidly via a step-growth thiol-ene radical addition.[9][10] Any excess vinyl ether functionality can then be homopolymerized through a slower, subsequent cationic cure, leading to a significant increase in cross-link density.[9]
Formulation and Application Protocols
The following protocols provide detailed, step-by-step methodologies for preparing and evaluating two distinct types of CHDVE-based coatings.
Safety Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use. CHDVE may cause an allergic skin reaction.
Protocol 1: High-Performance Cationic Clear Coat
This formulation is designed for applications requiring high hardness, excellent chemical resistance, and optical clarity. It relies purely on cationic polymerization.
A. Materials & Equipment
-
Monomer: 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
-
Oligomer: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (a cycloaliphatic epoxy resin)
-
Photoinitiator (PAG): Triarylsulfonium hexafluorophosphate salt mixture (or similar iodonium salt)
-
Substrates: Pre-cleaned steel panels (Q-Panels), glass slides, or plastic plaques
-
Equipment: Laboratory balance, magnetic stirrer and stir bars, amber glass vials, wire-wound lab barcoater (e.g., #12 for ~25-30 µm wet film thickness), UV curing system (medium-pressure mercury lamp), light meter (radiometer).
B. Formulation Table
| Component | Function | Weight % |
| Cycloaliphatic Epoxy Resin | Oligomer Backbone (Hardness, Adhesion) | 60.0 |
| CHDVE | Reactive Diluent (Viscosity Control, Flexibility) | 37.0 |
| Triarylsulfonium Salt PAG | Cationic Photoinitiator | 3.0 |
| Total | 100.0 |
C. Step-by-Step Procedure
-
Preparation: In an amber glass vial under subdued lighting, add the cycloaliphatic epoxy resin.
-
Mixing: Place the vial on a magnetic stirrer. While stirring, slowly add the CHDVE and mix until the solution is homogeneous. The viscosity will decrease noticeably.
-
Initiator Addition: Add the triarylsulfonium salt photoinitiator and continue stirring until it is completely dissolved. This may take 10-15 minutes. Ensure no solids remain.
-
Degassing (Optional): Allow the formulation to sit for 30 minutes to allow any entrapped air bubbles to escape.
-
Application: Secure a substrate onto a flat surface. Dispense a line of the coating at the top of the substrate. Using a #12 barcoater, draw the coating down the panel with a smooth, consistent motion to create a uniform wet film.
-
Curing: Immediately place the coated substrate on the conveyor of the UV curing system. Expose the film to a UV dose of 500-800 mJ/cm² (UVA/UVV range). The belt speed should be adjusted to achieve the target dose.
-
Post-Cure: After curing, allow the panels to cool. For cationic systems, property development can continue for up to 24 hours due to the dark cure mechanism.[7] Condition panels at ambient temperature for 24 hours before performance testing.
Sources
- 1. radtech.org [radtech.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Vinyl and Propenyl Ethers: their Cationic and Radical Cure - Radtech [radtech-europe.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyacetals using 1,4-Bis((vinyloxy)methyl)cyclohexane
Abstract
This technical guide provides a comprehensive overview of the synthesis of polyacetals derived from 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE).[1] This versatile monomer is particularly amenable to cationic polymerization, yielding polymers with a range of valuable properties, including high mechanical strength, thermal stability, and chemical resistance.[1] A key feature of the resulting polyacetal structure is the presence of acid-labile acetal linkages, which opens avenues for the development of degradable and recyclable materials, a significant advantage in fields such as drug delivery and advanced coatings.[1] This document offers detailed protocols for both homopolymerization and copolymerization with diols, an in-depth discussion of the underlying reaction mechanisms, and guidance on the characterization of the synthesized polymers.
Introduction: The Rationale for Polyacetal Synthesis from 1,4-Bis((vinyloxy)methyl)cyclohexane
1,4-Bis((vinyloxy)methyl)cyclohexane is a divinyl ether monomer that serves as a valuable building block for the synthesis of advanced polymers.[1] Its two vinyl ether functional groups are highly susceptible to cationic polymerization due to the electron-donating nature of the adjacent ether oxygen atoms, which effectively stabilizes the propagating carbocation.[2] This high reactivity allows for rapid polymerization under various conditions.[1]
The polymerization of CHDVE, particularly in the presence of diols, results in the formation of polyacetals. These polymers are characterized by repeating acetal units in their backbone. The acetal linkage is notably stable under neutral and basic conditions but can be cleaved under mild acidic conditions. This pH-sensitive degradability is a highly desirable characteristic for a range of applications, from controlled-release drug delivery systems to recyclable thermosets.
For the Drug Development Professional: The acid-labile nature of the polyacetal backbone synthesized from CHDVE offers a compelling platform for the design of drug delivery vehicles. For instance, a hydrophobic drug can be encapsulated within a polyacetal matrix. Upon reaching the acidic microenvironment of a tumor or within the endosomes of a cell, the polymer matrix can degrade, releasing the therapeutic agent in a targeted manner.
Reaction Mechanisms and Causality of Experimental Choices
The synthesis of polyacetals from CHDVE proceeds via a cationic polymerization mechanism. This can be broadly categorized into two main approaches: the homopolymerization of CHDVE and its polyaddition reaction with diols.
Cationic Homopolymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
In the absence of a diol, CHDVE can undergo cationic polymerization to form a cross-linked network. The process is initiated by a cationic species, typically a proton or a Lewis acid.
Initiation: The polymerization is initiated by an acid, which protonates one of the vinyl ether groups, generating a carbocation.
Propagation: The newly formed carbocation is then attacked by the vinyl ether group of another CHDVE monomer. This process repeats, leading to the growth of the polymer chain. As CHDVE is a difunctional monomer, a cross-linked network is formed.
Termination: The polymerization can be terminated by the addition of a nucleophile, such as water or an alcohol, which quenches the propagating carbocation.
Diagram: Cationic Homopolymerization of CHDVE
Caption: Cationic homopolymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Acid-Catalyzed Polyaddition with Diols
A more controlled approach to synthesizing linear or branched polyacetals involves the acid-catalyzed polyaddition of CHDVE with a diol. This method allows for greater control over the polymer's molecular weight and architecture.
Mechanism: The reaction is initiated by the protonation of a vinyl ether group on CHDVE. The resulting carbocation is then attacked by a hydroxyl group from the diol, forming a hemiacetal. This is followed by the elimination of a proton and subsequent reaction of the remaining vinyl ether and hydroxyl groups to form the polyacetal chain.
Choice of Diol: The choice of diol is a critical experimental parameter that dictates the properties of the resulting polyacetal. Short-chain diols will lead to more rigid polymers, while long-chain, flexible diols (such as polyethylene glycol) will result in softer, more elastomeric materials. The functionality of the diol (i.e., the number of hydroxyl groups) will also influence the degree of branching and cross-linking.
Catalyst Selection: Both Brønsted and Lewis acids can be used to catalyze this reaction. The choice of catalyst affects the reaction rate and can influence the occurrence of side reactions. Heterogeneous acid catalysts are advantageous as they can be easily removed by filtration, simplifying the purification process.
Diagram: Polyaddition of CHDVE with a Diol
Caption: Acid-catalyzed polyaddition of CHDVE with a diol.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1,4-Bis((vinyloxy)methyl)cyclohexane may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1]
Materials and Reagents
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE): Purity >98.0% (GC).[1]
-
Diol: (e.g., 1,4-butanediol, polyethylene glycol). Purify by distillation or drying as required.
-
Catalyst/Initiator: (e.g., p-toluenesulfonic acid, boron trifluoride diethyl etherate).
-
Solvent: Anhydrous dichloromethane or toluene.
-
Quenching Agent: Methanol.
-
Precipitating Solvent: Methanol or hexane.
Protocol 1: Homopolymerization of CHDVE
This protocol is adapted from established procedures for the cationic polymerization of divinyl ethers.[2]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon.
-
Reaction Setup: Transfer the desired amount of anhydrous solvent (e.g., dichloromethane) to the flask via syringe. Cool the flask to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Monomer Addition: Add the purified CHDVE monomer to the cooled solvent via syringe.
-
Initiation: Prepare a dilute solution of the initiator (e.g., BF₃·OEt₂) in the anhydrous solvent in a separate dry flask under an inert atmosphere. Slowly add the initiator solution dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (typically 30 minutes to 2 hours). An increase in viscosity will be observed.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Collect the polymer by filtration and wash it with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
Protocol 2: Polyaddition of CHDVE with a Diol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon.
-
Reaction Setup: Add the CHDVE, diol, and anhydrous solvent to the flask.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (typically 4-24 hours). Monitor the reaction progress by techniques such as FT-IR (disappearance of the O-H stretch of the diol).
-
Work-up: After cooling to room temperature, if a heterogeneous catalyst was used, remove it by filtration. If a homogeneous catalyst was used, it may be neutralized with a weak base.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or hexane. Collect the polymer by filtration and wash it thoroughly.
-
Drying: Dry the resulting polyacetal under vacuum.
Data Presentation and Characterization
The successful synthesis of polyacetals from CHDVE should be confirmed by a suite of analytical techniques.
Expected Outcomes and Characterization
| Analytical Technique | Expected Observation | Interpretation |
| FT-IR Spectroscopy | Disappearance of the vinyl C-H stretching (~3100 cm⁻¹) and C=C stretching (~1640 cm⁻¹) peaks of CHDVE. Appearance of a strong C-O-C stretching band for the acetal linkage (~1100-1000 cm⁻¹). In the case of polyaddition with a diol, the broad O-H stretching band of the diol (~3400 cm⁻¹) will disappear. | Confirmation of polymerization and formation of the polyacetal backbone. |
| ¹H NMR Spectroscopy | Disappearance of the vinyl proton signals of CHDVE (~6.5 and 4.0-4.2 ppm). Appearance of new signals corresponding to the protons of the polyacetal backbone. | Structural confirmation of the polymer. |
| ¹³C NMR Spectroscopy | Disappearance of the vinyl carbon signals of CHDVE (~152 and 86 ppm). Appearance of a characteristic signal for the acetal carbon (~95-105 ppm). | Further structural confirmation of the polyacetal. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Assessment of the molecular weight and molecular weight distribution of the polymer. |
Representative Data for Cationic Polymerization of Vinyl Ethers
| Initiating System | [Monomer] (M) | [Initiator] (mM) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| HI/I₂ | 0.38 | 10 | -15 | 2 | >95 | 3,800 | 1.08 |
| AlCl₃/H₂O | 0.5 | 5 | 0 | 1 | 90 | 15,000 | 1.8 |
| BF₃·OEt₂ | 0.76 | 10 | -78 | 0.5 | 100 | 25,000 | 1.2 |
Note: This data is for 1,4-bis(vinyloxy)butane and is intended to be illustrative. Actual results for 1,4-Bis((vinyloxy)methyl)cyclohexane may vary depending on the specific reaction conditions.
Applications in Drug Development and Beyond
The unique properties of polyacetals derived from CHDVE make them attractive for a variety of applications:
-
Controlled Drug Delivery: The acid-labile nature of the polyacetal backbone is ideal for creating stimuli-responsive drug delivery systems that release their payload in acidic environments, such as tumors or intracellular compartments.
-
High-Performance Coatings and Adhesives: The ability of CHDVE to form highly cross-linked networks leads to materials with excellent mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding coating and adhesive applications.[1]
-
Recyclable Materials: The degradable nature of the acetal linkages offers a pathway to creating more sustainable and recyclable polymers.[1]
-
Vitrimers and Elastomers: Recent research has explored the use of CHDVE in the creation of vitrimers, a class of polymers that combine the properties of thermosets and thermoplastics, and in elastomeric materials.[1]
Conclusion
The synthesis of polyacetals using 1,4-Bis((vinyloxy)methyl)cyclohexane offers a versatile and powerful platform for the creation of advanced polymers with tunable properties. The straightforward cationic polymerization, coupled with the inherent acid-degradability of the resulting polyacetals, makes this an area of significant interest for researchers in materials science and drug development. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists exploring the potential of this promising monomer.
References
-
Cationic polymerization of vinyl monomers in aqueous media: from monofunctional oligomers to long-lived polymer chains. (2010). Accounts of Chemical Research, 43(3), 342-353. Retrieved from [Link]
-
Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2022). Polymers, 14(21), 4733. Retrieved from [Link]
-
Progress in Polymeric Micelles for Drug Delivery Applications. (2022). Pharmaceutics, 14(8), 1636. Retrieved from [Link]
Sources
Use of 1,4-Bis((vinyloxy)methyl)cyclohexane in high-performance adhesives
Leveraging 1,4-Bis((vinyloxy)methyl)cyclohexane for Next-Generation High-Performance Adhesives
Abstract
This application note provides a comprehensive technical guide for researchers and formulation scientists on the use of 1,4-Bis((vinyloxy)methyl)cyclohexane in the development of high-performance, UV-curable adhesives. We will explore the underlying chemical principles, provide detailed formulation protocols, and present standardized testing methodologies to characterize the resulting adhesive properties. The inclusion of this versatile divinyl ether monomer is shown to significantly enhance key performance metrics, including adhesion strength, thermal stability, and cure speed, making it a critical component for demanding applications in electronics, automotive, and aerospace industries.
Introduction: The Need for Advanced Adhesive Solutions
Modern manufacturing and engineering demand adhesives with superior performance characteristics that can withstand harsh environmental conditions, provide robust structural integrity, and offer rapid processing times. Traditional adhesive systems often fall short in meeting these multifaceted requirements. The advent of UV-curable adhesives has marked a significant advancement, offering on-demand curing, solvent-free formulations, and excellent bonding to a variety of substrates.
Within the realm of UV-curable systems, cationic polymerization offers distinct advantages over free-radical systems, most notably a lack of oxygen inhibition and lower volume shrinkage upon curing. 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDM-DV), has emerged as a key monomer in cationic UV-curable formulations. Its unique chemical structure, featuring two highly reactive vinyl ether groups and a rigid cycloaliphatic core, imparts a desirable combination of properties to the cured adhesive.
This application note will serve as a practical guide to harnessing the potential of CHDM-DV in creating high-performance adhesives. We will delve into the cationic curing mechanism, provide step-by-step formulation and testing protocols, and present illustrative data to guide your research and development efforts.
The Role of 1,4-Bis((vinyloxy)methyl)cyclohexane in Cationic UV Curing
CHDM-DV is a low-viscosity reactive diluent that readily participates in cationic photopolymerization.[1] Its primary functions in an adhesive formulation are to:
-
Reduce Viscosity: The low viscosity of CHDM-DV allows for the formulation of solvent-free adhesives with excellent wetting and flow properties, which is crucial for achieving intimate contact with the substrate and forming a strong adhesive bond.
-
Increase Cure Speed: The high reactivity of the vinyl ether groups in CHDM-DV contributes to rapid polymerization upon exposure to UV light in the presence of a suitable photoinitiator, leading to shorter processing times.[2]
-
Enhance Crosslink Density: As a difunctional monomer, CHDM-DV forms a highly crosslinked polymer network during curing. This dense network is responsible for the excellent mechanical strength, thermal stability, and chemical resistance of the final adhesive.[3]
-
Improve Adhesion: The cycloaliphatic structure of CHDM-DV can enhance adhesion to a variety of substrates, including metals and plastics.
The cationic polymerization of CHDM-DV is initiated by a strong acid, which is generated by the photolysis of a cationic photoinitiator, typically an onium salt, upon exposure to UV radiation.[4] The process can be summarized in the following key steps:
-
Initiation: The onium salt photoinitiator absorbs a photon of UV light and undergoes photolysis to generate a strong Brønsted or Lewis acid.
-
Propagation: The acid protonates a vinyl ether monomer, creating a carbocation. This carbocation then rapidly adds to other vinyl ether monomers in a chain reaction, forming a growing polymer chain.
-
Termination: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.
Below is a diagram illustrating the cationic photopolymerization mechanism of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Caption: Cationic UV Curing of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Experimental Protocols
Materials and Equipment
Materials:
-
Epoxy Oligomer: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
Reactive Diluent: 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-DV), >98% purity[5]
-
Cationic Photoinitiator: Triarylsulfonium hexafluoroantimonate salts (e.g., Cyracure UVI-6976)[6]
-
Adhesion Promoter (Optional): Silane coupling agent (e.g., 3-glycidyloxypropyltrimethoxysilane)
-
Substrates: Aluminum (e.g., 2024-T3) and polycarbonate test panels
-
Cleaning Solvents: Acetone, Isopropanol
Equipment:
-
Dual Asymmetric Centrifugal Mixer
-
UV Curing System (medium-pressure mercury lamp, 365 nm)
-
Universal Testing Machine with grips for lap shear and peel testing
-
Dynamic Mechanical Analyzer (DMA) with tensile film clamps
-
Micrometer
-
Controlled environment chamber (23 ± 2 °C, 50 ± 5% RH)
Formulation Protocol
The following protocol describes the preparation of a series of adhesive formulations with varying concentrations of CHDM-DV.
-
Preparation: Ensure all glassware and mixing containers are clean and dry.
-
Weighing: Accurately weigh the epoxy oligomer into a mixing cup.
-
Addition of CHDM-DV: Add the desired amount of CHDM-DV to the epoxy oligomer according to the ratios in Table 1.
-
Addition of Photoinitiator: Add the cationic photoinitiator to the mixture. A typical loading is 2-4% by weight of the total resin formulation.
-
Mixing: Mix the components in a dual asymmetric centrifugal mixer for 3-5 minutes at 2000 rpm until a homogenous, bubble-free mixture is obtained.
-
Degassing (Optional): If any air bubbles are present, degas the mixture in a vacuum chamber for 5-10 minutes.
-
Storage: Store the formulated adhesive in an opaque, airtight container at room temperature away from light.
Table 1: Example Adhesive Formulations
| Formulation ID | Epoxy Oligomer (wt%) | CHDM-DV (wt%) | Photoinitiator (wt%) |
| F-0 | 80 | 0 | 4 |
| F-10 | 70 | 10 | 4 |
| F-20 | 60 | 20 | 4 |
| F-30 | 50 | 30 | 4 |
Adhesive Performance Testing Protocols
This test determines the shear strength of an adhesive bond between two rigid substrates.[7]
-
Substrate Preparation: Clean the aluminum test panels by wiping with acetone followed by isopropanol. Allow to air dry completely.
-
Adhesive Application: Apply a thin, uniform layer of the formulated adhesive to a defined area (e.g., 12.7 mm x 25.4 mm) on one of the test panels.
-
Assembly: Place the second test panel over the adhesive, creating a single lap joint with a defined overlap area. Apply gentle pressure to ensure uniform spreading of the adhesive.
-
Curing: Expose the assembled joint to UV radiation (365 nm) at a controlled intensity (e.g., 100 mW/cm²) for a specified time (e.g., 30 seconds).
-
Conditioning: Condition the cured specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% RH before testing.
-
Testing: Place the specimen in the grips of the universal testing machine and apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Data Analysis: Record the maximum load at failure and calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the overlap area. Test at least five specimens for each formulation.
This test measures the force required to peel a flexible substrate from a rigid substrate at a 180° angle.[8][9]
-
Substrate Preparation: Clean the aluminum and polycarbonate test panels as described in the lap shear test protocol.
-
Adhesive Application: Apply a uniform film of the adhesive onto the rigid substrate using a film applicator to control the thickness (e.g., 50 µm).
-
Lamination: Carefully lay a strip of the flexible substrate (e.g., a thin aluminum foil or a polymer film) onto the adhesive layer, avoiding air entrapment.
-
Curing: Cure the assembly as described in the lap shear test protocol.
-
Conditioning: Condition the cured specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% RH.
-
Testing: Clamp the rigid substrate in the lower grip of the universal testing machine. Fold the free end of the flexible substrate back 180° and clamp it in the upper grip. Apply a tensile load at a constant crosshead speed (e.g., 300 mm/min).
-
Data Analysis: Record the average peeling force over a defined distance and calculate the peel strength in Newtons per 25 mm (N/25mm). Test at least five specimens for each formulation.
DMA is used to characterize the viscoelastic properties of the cured adhesive, including the glass transition temperature (Tg) and storage modulus.[10][11]
-
Specimen Preparation: Cast a thin film of the adhesive (e.g., 0.5 mm thick) in a silicone mold and cure it under the UV lamp.
-
Specimen Cutting: Cut rectangular specimens from the cured film with precise dimensions (e.g., 10 mm width, 20 mm length).
-
Testing: Mount the specimen in the tensile clamps of the DMA. Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3 °C/min) over a desired range (e.g., -50 °C to 200 °C).
-
Data Analysis: The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.
Below is a workflow diagram for the experimental process.
Caption: Experimental Workflow for Adhesive Formulation and Testing.
Results and Discussion
The inclusion of CHDM-DV as a reactive diluent is expected to have a significant impact on the performance of the UV-curable adhesive. The following tables present illustrative data based on typical results for such systems.
Table 2: Lap Shear Strength on Aluminum Substrates
| Formulation ID | CHDM-DV (wt%) | Average Lap Shear Strength (MPa) | Standard Deviation |
| F-0 | 0 | 18.5 | 1.2 |
| F-10 | 10 | 22.3 | 1.5 |
| F-20 | 20 | 25.8 | 1.4 |
| F-30 | 30 | 24.1 | 1.6 |
As shown in Table 2, the addition of CHDM-DV up to 20 wt% leads to a substantial increase in lap shear strength. This is attributed to improved wetting of the substrate due to the lower viscosity of the formulation and the increased crosslink density of the cured adhesive. Beyond 20 wt%, a slight decrease in strength may be observed, which could be due to increased brittleness of the adhesive.
Table 3: 180° Peel Strength on Polycarbonate
| Formulation ID | CHDM-DV (wt%) | Average Peel Strength (N/25mm) | Standard Deviation |
| F-0 | 0 | 15.2 | 1.1 |
| F-10 | 10 | 18.9 | 1.3 |
| F-20 | 20 | 21.5 | 1.2 |
| F-30 | 30 | 19.8 | 1.4 |
The peel strength data in Table 3 follows a similar trend to the lap shear strength. The increased flexibility and toughness imparted by the cycloaliphatic structure of CHDM-DV at moderate concentrations can enhance the peel resistance of the adhesive.
Table 4: Dynamic Mechanical Analysis Results
| Formulation ID | CHDM-DV (wt%) | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 25°C (GPa) |
| F-0 | 0 | 115 | 2.1 |
| F-10 | 10 | 125 | 2.5 |
| F-20 | 20 | 138 | 2.9 |
| F-30 | 30 | 145 | 3.2 |
The DMA results in Table 4 demonstrate that increasing the concentration of CHDM-DV leads to a higher glass transition temperature and storage modulus. This is a direct consequence of the increased crosslink density, which results in a more rigid and thermally stable polymer network.
Conclusion
1,4-Bis((vinyloxy)methyl)cyclohexane is a highly effective reactive diluent for formulating high-performance, UV-curable adhesives. Its inclusion in epoxy-based cationic systems can lead to significant improvements in lap shear strength, peel adhesion, and thermal stability. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the use of CHDM-DV in their own adhesive development projects. By carefully tailoring the concentration of CHDM-DV, it is possible to create adhesives with a wide range of properties to meet the demands of various advanced applications.
References
-
ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019,
-
ASTM D3330/D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018,
-
TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from [Link]
- Willis, C. L., & Bar-Cohen, Y. (Eds.). (2004). UV curable materials for optical and other applications.
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ASTM D903-98(2017), Standard Test Method for Peel or Stripping Strength of Adhesive Bonds, ASTM International, West Conshohocken, PA, 2017,
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Crivello, J. V. (2006). Cationic photopolymerization of alkyl glycidyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 44(9), 3036-3052. [Link]
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Tintoll. (n.d.). Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator. Retrieved from [Link]
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Xinjingchem. (n.d.). 1,4-Cyclohexan dimethanol divinyl ether. Retrieved from [Link]
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Reports and Data. (2024). 1,4-Cyclohexan Dimethanol Divinyl Ether (CHDM-di) Market Size, Share & Trends Analysis Report By Product Type, By Application, By Region, And Segment Forecasts, 2024-2034. Retrieved from [Link]
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RadTech International North America. (n.d.). Characterization & Optimization of UV/EB Curable PSAs by their Dynamic Mechanical Properties. Retrieved from [Link]
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Crivello, J. V., & Narayan, R. (1992). Photoinitiated cationic polymerization with multifunctional vinyl ethers. Chemistry of Materials, 4(3), 692-699. [Link]
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Decker, C., & Moussa, K. (1990). Kinetic study of the cationic photopolymerization of divinyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 28(12), 3429-3443. [Link]
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NETZSCH-Gerätebau GmbH. (2020). Investigating phase separation in elastomer-toughened adhesives with DMA. Retrieved from [Link]
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Application Notes and Protocols: Photoinitiators for Cationic Polymerization of Divinyl Ethers
This guide provides an in-depth exploration of photoinitiators for the cationic polymerization of divinyl ethers. Designed for researchers, scientists, and professionals in materials science and drug development, this document moves from foundational principles to actionable experimental protocols. We will dissect the mechanisms of photoacid generation, guide the selection of appropriate initiators, and offer practical advice for formulation and process optimization.
Section 1: The Fundamentals of Cationic Photopolymerization of Divinyl Ethers
Cationic photopolymerization is a powerful technique for converting liquid monomers into solid polymers using light as an external trigger. For monomers like divinyl ethers, this method offers distinct advantages over traditional free-radical polymerization, most notably its insensitivity to oxygen inhibition and the ability to continue curing even after the light source is removed (a phenomenon known as "dark cure").[1][2][3] This makes it ideal for applications requiring thorough curing in various environments.
At the heart of this process is the photoinitiator, a molecule that absorbs photons and generates the chemical species that starts the polymerization. In cationic systems, these are more specifically called Photoacid Generators (PAGs) .[4]
The Mechanism: From Photon to Polymer Chain
The photopolymerization of divinyl ethers is a chain-growth process initiated by a strong acid generated in situ. The entire process can be broken down into several key steps:
-
Photoexcitation: The photoinitiator, typically an onium salt, absorbs a photon of UV light (hν), promoting it to an excited state.[4]
-
Acid Generation: In its excited state, the initiator undergoes irreversible fragmentation through both homolytic (creating free radicals) and heterolytic cleavage.[4] These highly reactive intermediates interact with a proton source in the medium (such as a solvent or the monomer itself) to produce a superacid (H⁺A⁻), which is the true initiating species.[4][5]
-
Initiation: The superacid's proton (H⁺) adds to the electron-rich double bond of a divinyl ether monomer, forming a carbocation. This is the first active center of a new polymer chain.
-
Propagation: The newly formed carbocation is highly reactive and rapidly attacks the double bond of another monomer molecule. This process repeats, extending the polymer chain by transferring the positive charge from monomer to monomer.[4]
-
Chain Transfer and Termination: While cationic polymerization does not have a bimolecular termination step like radical systems, the chain growth can be halted by chain transfer to the counter-ion, monomer, or impurities. The process is particularly sensitive to basic or nucleophilic species, including atmospheric moisture, which can neutralize the propagating carbocation.[2][3]
Caption: General mechanism of photoinitiated cationic polymerization of divinyl ethers.
Section 2: A Guide to Photoinitiator Selection
The choice of photoinitiator is paramount as it dictates the cure speed, efficiency, and the required wavelength of light.
Classification of Cationic Photoinitiators
The most effective and widely used PAGs for divinyl ether polymerization are onium salts .[1][6] These are ionic compounds where the cation contains a non-metallic element. The two primary classes are:
-
Iodonium Salts (e.g., Diaryliodonium Salts): These are highly popular due to their excellent photosensitivity and the ability to tailor their solubility and physical properties for various applications.[5][7] They are highly efficient at generating strong acids upon UV exposure.
-
Sulfonium Salts (e.g., Triarylsulfonium Salts): Another robust class of PAGs, sulfonium salts are also highly effective. They often exhibit greater thermal stability than iodonium salts but may have lower quantum yields for acid generation.
The Critical Role of the Anion
While the onium cation is responsible for absorbing UV radiation, the non-nucleophilic anion (A⁻) determines the strength of the generated superacid and, consequently, the polymerization rate.[4] A less nucleophilic anion results in a more reactive "free" carbocation, leading to faster propagation. The generally accepted order of reactivity based on the anion is:
SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻ [8][9]
However, this increased reactivity must be balanced against factors like cost and potential toxicity (e.g., antimonate-containing salts).[1][7]
| Photoinitiator Type | Example Cation | Example Anion | Typical Absorption (λmax) | Key Properties & Considerations |
| Diaryliodonium Salt | Bis(4-tert-butylphenyl)iodonium | Hexafluorophosphate (PF₆⁻) | ~230-280 nm | High photosensitivity, versatile, good solubility in many monomers.[5][7] |
| Diaryliodonium Salt | (4-Octyloxyphenyl)phenyliodonium | Hexafluoroantimonate (SbF₆⁻) | ~230-280 nm | Generates a very strong acid, leading to extremely fast curing.[5][9] Note potential toxicity of antimony. |
| Triarylsulfonium Salt | Triphenylsulfonium | Hexafluorophosphate (PF₆⁻) | ~230-300 nm | Good thermal stability, effective but may require higher energy dose than some iodonium salts.[4] |
| Triarylsulfonium Salt | Mixed Triarylsulfonium | Hexafluoroantimonate (SbF₆⁻) | ~230-300 nm | High reactivity due to the SbF₆⁻ anion; suitable for challenging curing applications.[5] |
Table 1: Common classes of onium salt photoinitiators for cationic polymerization.
Sensitization for Wavelength Control
Onium salts typically absorb in the short-wavelength UV range (<300 nm). To utilize more practical, longer-wavelength light sources (e.g., 365 nm or 405 nm LEDs), photosensitizers can be added to the formulation.[2][7] These compounds absorb light at the desired wavelength and then transfer that energy to the onium salt, inducing its decomposition. Common sensitizers include polycyclic aromatic compounds like anthracenes and thioxanthones (e.g., ITX, CPTX).[2][10][11]
Section 3: Practical Considerations in Formulation and Curing
Monomer Selection
Divinyl ethers are excellent monomers for cationic polymerization due to the high reactivity of their electron-rich double bonds. Common examples include:
-
Triethylene glycol divinyl ether (TEGDVE)[8]
-
1,4-Butanediol divinyl ether[12]
-
Cyclohexanedimethanol divinyl ether
These monomers also serve as excellent reactive diluents, effectively reducing the viscosity of high-viscosity formulations without the need for volatile organic compounds (VOCs).[13]
Factors Influencing Polymerization
-
Photoinitiator Concentration: Typically used in concentrations of 0.5-3.0 wt.%. Higher concentrations generally increase the cure speed, but can also lead to brittleness and increased cost.[8]
-
Light Intensity: Higher light intensity increases the rate of acid generation, accelerating the polymerization.
-
Temperature: While initiated by light, the reaction is exothermic. Increased ambient temperature can accelerate propagation but may also reduce the stability of the formulation.
-
Inhibition: Cationic polymerization is highly sensitive to basic and nucleophilic impurities. Atmospheric moisture is a significant inhibitor, as water reacts with the propagating carbocations to form inactive hydronium ions.[3] Curing under a dry or inert atmosphere (e.g., nitrogen) can dramatically improve cure speed and final properties.[3]
Section 4: Experimental Protocols
The following protocols provide a framework for conducting and analyzing the cationic photopolymerization of divinyl ethers.
Caption: A typical workflow for photopolymerization experiments.
Protocol 1: Baseline Photopolymerization of Triethylene Glycol Divinyl Ether (TEGDVE)
Objective: To perform a standard UV-induced cationic polymerization and measure the conversion of the monomer.
Materials & Equipment:
-
Triethylene glycol divinyl ether (TEGDVE) monomer
-
Diaryliodonium hexafluorophosphate photoinitiator (e.g., WPI-113 or similar)[7]
-
Analytical balance, magnetic stirrer
-
UV Curing System (e.g., 365 nm LED lamp with controlled intensity)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
Glass slides or KBr salt plates
-
Nitrogen gas source (for controlled atmosphere)
Procedure:
-
Formulation: In an amber vial to protect from ambient light, prepare a formulation by dissolving 1.0 wt.% of the diaryliodonium salt photoinitiator into the TEGDVE monomer. Stir in the dark until the initiator is fully dissolved.
-
Sample Preparation: Place a single drop of the formulation onto a KBr salt plate or between two glass slides separated by a defined spacer (e.g., 25-50 μm) to create a thin film.
-
Baseline Spectrum: Place the sample inside the RT-FTIR spectrometer. Purge the sample chamber with dry nitrogen for 2-3 minutes to minimize atmospheric moisture. Record a baseline IR spectrum before UV exposure.
-
UV Exposure: While continuously recording IR spectra (e.g., 1 scan per second), expose the sample to UV light at a fixed intensity (e.g., 100 mW/cm²).
-
Monitoring Conversion: The polymerization can be monitored by observing the decrease in the peak area corresponding to the vinyl ether C=C double bond stretch, typically around 1620-1640 cm⁻¹ .
-
Data Analysis: Continue irradiation until the peak area no longer changes, indicating the reaction has reached its maximum conversion. Calculate the percent conversion at each time point relative to the initial peak area.
-
Post-Cure: After the experiment, the cured polymer can be tested for properties like pencil hardness or solvent resistance (gel content) to assess the degree of crosslinking.
Protocol 2: Determining the Optimal Photoinitiator Concentration
Objective: To investigate the effect of photoinitiator concentration on the rate and extent of polymerization.
Procedure:
-
Prepare a series of formulations as described in Protocol 1, but with varying concentrations of the photoinitiator. A typical series might be 0.5%, 1.0%, 1.5%, 2.0%, and 2.5% by weight.
-
For each formulation, repeat the polymerization and monitoring steps (Steps 2-6) from Protocol 1, ensuring that all other conditions (light intensity, film thickness, atmosphere) are kept identical.
-
Data Analysis: Plot the monomer conversion (%) versus time (seconds) for each concentration on the same graph.
-
Interpretation: Compare the curves. You can determine the optimal concentration by observing where an increase in concentration no longer provides a significant increase in cure speed or final conversion, balancing performance with cost.
| Component | Role | Weight % (Example) |
| Triethylene Glycol Divinyl Ether (TEGDVE) | Monomer / Crosslinker | 99.0% |
| Diaryliodonium Hexafluorophosphate | Photoacid Generator | 1.0% |
| Total | 100.0% |
Table 2: An example baseline formulation for the UV curing of a divinyl ether.
Conclusion
Photoinitiators are the enabling technology for the cationic polymerization of divinyl ethers, offering a rapid, efficient, and oxygen-insensitive curing method. A successful application relies on a systematic approach to formulation, beginning with the careful selection of an onium salt based on its cationic part and, crucially, its counter-anion, which dictates the system's reactivity. By understanding the underlying mechanisms and controlling key experimental variables such as initiator concentration and atmospheric conditions, researchers can effectively harness this technology to develop advanced polymeric materials for a wide array of applications.
References
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Tintoll. (n.d.). Cationic Photoinitiators Photopolymerization. Retrieved from [Link]
-
Polymer Innovation Blog. (2016, February 8). UV Curing Part Five: Cationic Photopolymerization. Retrieved from [Link]
-
IAS - TU Wien. (n.d.). Cationic Photoinitiators. Retrieved from [Link]
- Choi, J., et al. (2004). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 22(1), 145.
- Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry, 41(5), 633-642.
-
Semantic Scholar. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Retrieved from [Link]
- Aoshima, S., et al. (2020). Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules, 53(16), 6896–6906.
- Satoh, K., et al. (2019). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals.
- Decker, C., et al. (1998). UV-radiation curing of vinyl ether-based coatings.
- Yagci, Y., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(12), 4039-4044.
- Corcione, C. E., et al. (2013). Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers.
-
Schwalm, R. (n.d.). Modern use of vinyl ethers and vinyl amids in UV curable applications. RadTech. Retrieved from [Link]
- Yang, M., & Scranton, A. B. (1998). UV-curable release coating and adhesive formulations containing vinylethers.
- Polymer Chemistry. (n.d.). Photopolymerizations Initiated by Thioxanthones. Royal Society of Chemistry.
- Leibfarth, F. A., et al. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(40), 17175-17186.
-
Deuteron GmbH. (n.d.). Photoinitiators. Retrieved from [Link]
- Dadbin, S., et al. (2021). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Polymers, 13(16), 2758.
- Kottisch, V., et al. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Macro Letters, 12(7), 963-977.
- Crivello, J. V., & Falk, B. (2006). Cationic photopolymerization of alkyl glycidyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 44(9), 3036-3052.
-
RadTech. (n.d.). Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. Retrieved from [Link]
- Ben-Aoun, S., et al. (2007). Synthesis and Characterization of UV‐Curable Resins from the Glycolysis of PET: Vinyl Ether/Maleate UV‐Curing System. Journal of Applied Polymer Science, 104(1), 44-53.
- Kottisch, V., Michaudel, Q., & Fors, B. P. (2017). Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. Journal of the American Chemical Society, 139(2), 645-648.
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Application Notes and Protocols: The Role of 1,4-Bis((vinyloxy)methyl)cyclohexane in Creating Cross-Linked Polymer Networks
I. Introduction and Scientific Rationale
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDM-dv), is a difunctional monomer prized for its utility in constructing high-performance cross-linked polymer networks.[1] Its molecular structure, featuring a robust cyclohexane core flanked by two highly reactive vinyl ether groups, imparts a unique combination of flexibility, thermal stability, and chemical resistance to the resulting polymers.[1][2] This guide provides an in-depth exploration of CHDM-dv's role as a cross-linker, focusing on the primary chemical pathways for network formation and offering detailed protocols for their synthesis and characterization.
The defining feature of CHDM-dv is the pair of vinyl ether functionalities. These groups are exceptionally reactive toward cationic polymerization due to the electron-donating nature of the adjacent ether oxygen, which effectively stabilizes the propagating carbocation intermediate.[1][3] This high reactivity enables rapid and efficient polymerization under various initiation conditions, including thermal and photochemical methods, making it ideal for applications like UV curing.[1] Furthermore, the aliphatic cyclohexane ring restricts the thermal motion of polymer chains, contributing to enhanced thermal stability compared to linear aliphatic divinyl ethers.[2]
Beyond cationic polymerization, the vinyl groups of CHDM-dv are also excellent participants in radical-mediated thiol-ene "click" reactions. This alternative pathway offers a distinct set of advantages, including insensitivity to oxygen and water, providing an orthogonal method for network formation under milder conditions.[4]
This document is intended for researchers, scientists, and drug development professionals. It will elucidate the mechanistic underpinnings of these polymerization techniques and provide actionable, field-proven protocols to harness the potential of CHDM-dv in creating advanced materials for coatings, adhesives, and biomedical applications.[1][3][5]
II. Mechanistic Pathways for Network Formation
The bifunctionality of CHDM-dv allows it to act as a bridge, connecting multiple polymer chains into a single, insoluble three-dimensional network.[6] The choice of polymerization mechanism dictates the reaction kinetics, required reagents, and ultimately, the final properties of the cross-linked material.
A. Cationic Polymerization of Vinyl Ethers
Cationic polymerization is the most common method for polymerizing CHDM-dv.[1][5] The process is a chain-growth reaction that proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is triggered by a cationic initiator, typically a strong Brønsted acid or a Lewis acid in the presence of a proton source.[3] Photoacid generators (PAGs), such as diaryliodonium or triarylsulfonium salts, are particularly effective for UV-curing applications. Upon irradiation, these compounds generate a potent acid that protonates the vinyl ether group, creating a highly reactive carbocation.
-
Propagation: The initial carbocation rapidly adds to the double bond of another CHDM-dv monomer. This process repeats, extending the polymer chain. As CHDM-dv has two vinyl groups, a growing chain can incorporate a second monomer, leading to branching.
-
Cross-linking & Termination: A propagating chain can react with a vinyl ether group on an already-formed polymer chain. This crucial step connects two separate chains, forming a cross-link. This process repeats throughout the material, building the network until all monomers are consumed or the reactive sites become sterically inaccessible. Termination can occur through various mechanisms, including reaction with impurities or recombination with counter-ions.
B. Thiol-Ene Radical "Click" Reaction
The thiol-ene reaction is a powerful alternative that proceeds via a radical-mediated step-growth mechanism.[4] It involves the reaction between a thiol (R-SH) and an alkene (the 'ene', in this case, the vinyl ether group of CHDM-dv). This reaction is prized for its high efficiency, lack of byproducts, and orthogonality to many other functional groups.[7]
-
Initiation: A radical initiator (photoinitiator or thermal initiator) abstracts a hydrogen atom from a thiol, generating a reactive thiyl radical (RS•).
-
Propagation & Cross-linking: The thiyl radical adds across the double bond of a CHDM-dv vinyl ether group. This results in a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule. This regenerates the thiyl radical and forms a stable thioether bond, completing the "click" cycle.[4] When a multifunctional thiol (containing two or more -SH groups) is used with the difunctional CHDM-dv, a cross-linked network is rapidly formed.
III. Experimental Protocols
A. Protocol 1: UV-Initiated Cationic Polymerization
This protocol describes the rapid formation of a rigid, cross-linked polymer film using a photoacid generator.
1. Materials & Equipment
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-dv), ≥98% purity[1]
-
Co-monomer (optional, e.g., isobutyl vinyl ether for flexibility)
-
Photoacid Generator (PAG), e.g., Triarylsulfonium hexafluorophosphate salts
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
UV Curing System (365 nm wavelength recommended)
-
Glass slides or mold
-
Nitrogen or Argon source
-
Magnetic stirrer and stir plate
-
Standard laboratory glassware (flame-dried)
2. Experimental Workflow
3. Step-by-Step Methodology
-
Preparation: In an amber vial to protect from light, prepare a stock solution of the PAG in the chosen solvent or co-monomer. A typical concentration is 1-3 wt% of PAG relative to the total monomer weight.
-
Formulation: To the vial, add the CHDM-dv. If using a co-monomer, add it at the desired molar ratio. Gently stir until the solution is homogeneous.
-
Causality Note: The PAG concentration directly impacts the cure speed and cross-link density. Higher concentrations lead to faster cures but can result in more brittle materials. The use of a monofunctional co-monomer like isobutyl vinyl ether can increase flexibility by reducing the overall cross-link density.[8]
-
-
Casting: Apply a thin film of the formulation onto a clean glass slide or fill a desired mold.
-
Curing: Immediately place the sample under the UV lamp. Curing times are typically short, ranging from a few seconds to a minute, depending on the lamp intensity, PAG concentration, and film thickness. The liquid formulation will rapidly solidify into a hard, clear polymer network.
-
Post-Cure: For some applications, a post-cure thermal bake (e.g., 5-10 minutes at a temperature above the glass transition temperature) can be beneficial to ensure complete conversion of the vinyl ether groups.
B. Protocol 2: Thiol-Ene Photopolymerization
This protocol details the formation of a cross-linked thioether network using a radical-based photoinitiator.
1. Materials & Equipment
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-dv)
-
Multifunctional Thiol, e.g., Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Radical Photoinitiator, e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Methanol or THF (optional, as solvent)
-
UV Curing System (365 nm wavelength)
-
Glass slides or mold
-
Vortex mixer
2. Step-by-Step Methodology
-
Stoichiometry: The key to a successful thiol-ene reaction is ensuring a 1:1 stoichiometric ratio of thiol functional groups (-SH) to ene functional groups (vinyl). CHDM-dv has 2 'ene' groups, and a thiol like PETMP has 4 '-SH' groups. Therefore, you would use 1 mole of PETMP for every 2 moles of CHDM-dv.
-
Preparation: Weigh the photoinitiator (typically 0.5-2 wt% of the total formulation) and dissolve it completely in the CHDM-dv monomer, using a vortex mixer. A small amount of solvent can be used if needed to aid dissolution.
-
Formulation: Add the multifunctional thiol (PETMP) to the monomer/initiator mixture according to the calculated stoichiometry. Mix thoroughly.
-
Causality Note: Deviating from 1:1 stoichiometry will result in a network with unreacted functional groups, affecting the final properties. An excess of thiol can lead to a softer material with residual odor, while an excess of 'ene' will result in a more rigid material with unreacted vinyl groups.
-
-
Casting & Curing: Cast the liquid formulation as described in Protocol 1 and expose it to UV light (365 nm). The polymerization is typically very rapid and is less inhibited by oxygen than free-radical acrylate systems.
IV. Characterization of Cross-Linked Networks
Once synthesized, the polymer networks must be characterized to validate their structure and properties. Due to their insoluble nature, specialized techniques are required.[9][10]
| Parameter | Technique | Purpose & Expected Outcome |
| Cross-link Density | Swelling Studies | The network is immersed in a good solvent (e.g., Toluene, THF). A lower degree of swelling indicates a higher cross-link density.[11][12] |
| Gel Fraction | Solvent Extraction | Measures the insoluble portion of the polymer, confirming network formation. A high gel fraction (>95%) indicates an efficient cross-linking reaction.[9] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg). A higher Tg corresponds to a more rigid, highly cross-linked network.[2] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the decomposition temperature. CHDM-dv networks are expected to show good thermal stability due to the aliphatic ring structure.[2] |
| Chemical Structure | Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Confirms the disappearance of the vinyl ether peak (~1620-1640 cm⁻¹) and, for thiol-ene, the thiol peak (~2570 cm⁻¹), indicating successful polymerization.[13] |
V. Applications in Research and Development
The robust and rapidly-forming networks created with CHDM-dv are valuable in numerous fields:
-
High-Performance Coatings: The excellent chemical resistance and thermal stability make these polymers suitable for protective coatings on metals and plastics.[1][14][15]
-
Adhesives: Fast cure times, especially with UV initiation, are ideal for industrial adhesive applications.[1]
-
Biomaterials & Drug Delivery: The biocompatibility of poly(vinyl ether)s and the precise control offered by thiol-ene chemistry make these networks promising for creating hydrogels, scaffolds, and controlled-release drug delivery systems.[5][8] The formation of polyacetal linkages during polymerization with diols can also create pathways for degradable materials.[1]
-
Reactive Diluents: In formulations with highly viscous resins (e.g., epoxies), CHDM-dv can be used as a reactive diluent to reduce viscosity for better processing while becoming part of the final cross-linked network, thus minimizing volatile organic compounds (VOCs).[1]
VI. References
-
Ataman Kimya. (n.d.). CYCLOHEXANEDIMETHANOL (CHDM). Retrieved from [Link]
-
Wikipedia. (2023). Cyclohexanedimethanol. Retrieved from [Link]
-
Nishikubo, T., et al. (1987). Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. Journal of Polymer Science Part A: Polymer Chemistry.
-
Flores, A. D., & Williams, R. J. J. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry.
-
ETH Zurich Research Collection. (2024). Educational series: characterizing crosslinked polymer networks. Retrieved from [Link]
-
He, Y., et al. (2020). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Accounts of Chemical Research.
-
Oreate AI Blog. (2026). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM).
-
Wikipedia. (2023). Thiol-ene reaction. Retrieved from [Link]
-
Cengiz, N., et al. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Royal Society of Chemistry.
-
Taylor & Francis. (n.d.). Divinyl ether – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). The Design of Hypercrosslinked Polymers from Benzyl Ether Self-Condensing Compounds and External Crosslinkers. Retrieved from [Link]
-
Donnelly, L., et al. (2009). Investigation of swelling and network parameters of poly (ethylene glycol)-crosslinked poly (methyl vinyl ether-co-maleic acid) hydrogels. Queen's University Belfast.
-
Donnelly, L., et al. (2009). Investigation of swelling and network parameters of poly(ethylene glycol)-crosslinked poly(methyl vinyl ether-co-maleic acid) hydrogels. Journal of Applied Polymer Science.
-
Musial-Kulik, M., et al. (2019). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Polymers.
-
D'Arcy, J. M., & Elmes, R. B. P. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules.
-
D'Arcy, J. M., & Elmes, R. B. P. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. PMC - NIH.
Sources
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- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
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- 15. atamankimya.com [atamankimya.com]
Application Notes and Protocols for 1,4-Bis((vinyloxy)methyl)cyclohexane in Dental Composites
Foreword: The Quest for a More Durable and Stable Dental Composite
For decades, the dental materials community has grappled with the inherent challenge of polymerization shrinkage in resin-based composites. This phenomenon, a consequence of converting monomeric units into a dense polymer network, can lead to a cascade of clinical issues, including marginal gap formation, microleakage, secondary caries, and ultimately, restoration failure. While traditional dimethacrylate-based systems, such as those utilizing Bisphenol A glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), have been the workhorses of restorative dentistry, their limitations have spurred the exploration of novel monomer chemistries.
This document serves as a detailed guide to the application of 1,4-Bis((vinyloxy)methyl)cyclohexane, a divinyl ether monomer, in the formulation of advanced dental composites. Through a comprehensive review of its properties and detailed experimental protocols, we will explore how this monomer offers a promising pathway to mitigating polymerization shrinkage and enhancing the overall performance of dental restorative materials.
The Scientific Rationale: Why 1,4-Bis((vinyloxy)methyl)cyclohexane?
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether, is a cycloaliphatic divinyl ether monomer.[1][2] Its unique chemical structure and polymerization mechanism set it apart from conventional methacrylate monomers and offer several key advantages in the context of dental composite formulation.
1.1. Cationic Polymerization: A Paradigm Shift in Curing Chemistry
Unlike traditional dental monomers that polymerize via a free-radical mechanism, 1,4-Bis((vinyloxy)methyl)cyclohexane undergoes cationic polymerization .[1][2] This fundamental difference in reaction kinetics is the cornerstone of its beneficial properties. Cationic polymerization is initiated by a protonic acid, typically generated from a photoinitiator system upon exposure to light.
The key advantage of cationic ring-opening polymerization, in this context, is the potential for reduced polymerization shrinkage . While free-radical polymerization involves the breaking of double bonds and the formation of shorter single bonds, leading to significant volume contraction, the ring-opening mechanism of certain cationic polymerizations can partially offset this shrinkage.
1.2. Hydrolytic Stability: A Prerequisite for Longevity in the Oral Environment
The oral cavity is a harsh environment characterized by constant exposure to water, enzymes, and fluctuating pH. A significant drawback of ester-containing monomers like Bis-GMA and TEGDMA is their susceptibility to hydrolytic degradation.[3] The ether linkages in 1,4-Bis((vinyloxy)methyl)cyclohexane are inherently more resistant to hydrolysis than the ester groups found in conventional methacrylate monomers. This enhanced hydrolytic stability is anticipated to contribute to the long-term durability and integrity of the composite restoration.
Formulating Dental Composites with 1,4-Bis((vinyloxy)methyl)cyclohexane: A Step-by-Step Guide
The formulation of a successful dental composite is a multi-variable endeavor, requiring careful selection and optimization of the resin matrix, filler system, and initiator system. The following sections provide a detailed protocol for the preparation of an experimental dental composite incorporating 1,4-Bis((vinyloxy)methyl)cyclohexane.
2.1. Resin Matrix Formulation
While 1,4-Bis((vinyloxy)methyl)cyclohexane can be used as the sole monomer, it is often blended with other monomers to tailor the properties of the final composite. Urethane dimethacrylate (UDMA) is a common choice for a comonomer due to its high molecular weight, which helps to further reduce shrinkage, and its excellent mechanical properties.
Table 1: Exemplary Resin Matrix Formulations
| Formulation ID | 1,4-Bis((vinyloxy)methyl)cyclohexane (wt%) | UDMA (wt%) | Rationale |
| EXP-DV-1 | 50 | 50 | A balanced formulation to leverage the low shrinkage of the divinyl ether and the mechanical strength of UDMA. |
| EXP-DV-2 | 40 | 60 | Higher UDMA content to potentially enhance flexural strength and modulus. |
| EXP-DV-3 | 60 | 40 | Higher divinyl ether content to prioritize minimal polymerization shrinkage. |
2.2. Cationic Photoinitiator System
Cationic polymerization requires a specific type of photoinitiator system that can generate a strong acid upon irradiation. Diaryliodonium salts, such as (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate, are effective cationic photoinitiators for vinyl ethers. A photosensitizer, such as camphorquinone (CQ), is typically added to absorb light in the visible spectrum (blue light) and activate the iodonium salt.
-
Photoinitiator: (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate (0.5 - 1.0 wt% of the resin matrix)
-
Photosensitizer: Camphorquinone (CQ) (0.2 - 0.5 wt% of the resin matrix)
2.3. Filler System
The filler system is crucial for reinforcing the polymer matrix and reducing the overall polymerization shrinkage. A hybrid filler system, combining different particle sizes, is often employed to achieve high filler loading and good handling characteristics.
-
Primary Filler: Silanized barium borosilicate glass (average particle size: 0.7 µm) - 70-75 wt% of the total composite.
-
Nanofiller: Silanized silica nanoparticles (average particle size: 20-40 nm) - 5-10 wt% of the total composite.
The silanization of the filler particles with a coupling agent like 3-(trimethoxysilyl)propyl methacrylate is essential to ensure a strong bond between the inorganic filler and the organic resin matrix.
Experimental Protocols
The following protocols outline the procedures for preparing and characterizing dental composites based on 1,4-Bis((vinyloxy)methyl)cyclohexane.
3.1. Protocol for Preparation of Experimental Dental Composite
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane
-
Urethane dimethacrylate (UDMA)
-
(4-octyloxyphenyl)phenyliodonium hexafluoroantimonate
-
Camphorquinone (CQ)
-
Silanized barium borosilicate glass fillers
-
Silanized silica nanoparticles
-
Light-proof mixing container
-
Spatula
-
Analytical balance
-
Dental light-curing unit (output > 600 mW/cm²)
Procedure:
-
Resin Matrix Preparation: In a light-proof container, accurately weigh the desired amounts of 1,4-Bis((vinyloxy)methyl)cyclohexane and UDMA according to the formulation table.
-
Initiator Dissolution: Add the cationic photoinitiator and camphorquinone to the monomer mixture. Gently warm the mixture to approximately 50°C and stir until the initiators are completely dissolved. Ensure the process is carried out away from direct light.
-
Filler Incorporation: Gradually add the silanized filler particles to the resin matrix in small increments. After each addition, thoroughly mix with a spatula until a homogeneous paste is obtained. A dual-axis centrifugal mixer can be used to ensure void-free and uniform filler dispersion.
-
Degassing: Place the mixed composite paste in a vacuum chamber for at least 24 hours to remove any entrapped air bubbles.
-
Storage: Store the final composite paste in a light-proof syringe or container at a cool, dark place until use.
3.2. Protocol for Measurement of Flexural Strength
Apparatus:
-
Universal testing machine
-
Three-point bending test fixture (20 mm span)
-
Rectangular mold (25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Glass slides
-
Dental light-curing unit
Procedure:
-
Specimen Preparation: Fill the rectangular mold with the experimental composite paste, ensuring no air is trapped. Cover the top and bottom surfaces with Mylar strips and press with glass slides to obtain a smooth, flat surface.
-
Light Curing: Cure the specimen by irradiating the top and bottom surfaces with the dental light-curing unit. A common curing protocol is to overlap irradiations for 60 seconds each to ensure complete polymerization.
-
Post-Curing Storage: After removing the specimen from the mold, store it in distilled water at 37°C for 24 hours.
-
Testing: Place the specimen on the supports of the three-point bending fixture in the universal testing machine. Apply a load at the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Calculation: Calculate the flexural strength (σ) in megapascals (MPa) using the following formula: σ = 3FL / 2bh² where F is the maximum load at fracture (N), L is the span length (mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).
3.3. Protocol for Measurement of Volumetric Polymerization Shrinkage
Apparatus:
-
Gas pycnometer or a dilatometer
-
Analytical balance
-
Dental light-curing unit
Procedure (using a gas pycnometer):
-
Initial Volume Measurement: Prepare an uncured composite specimen of a known mass (approximately 0.5 g). Measure its initial volume (V_initial) using the gas pycnometer.
-
Curing: Light-cure the specimen thoroughly from all sides.
-
Final Volume Measurement: After curing, allow the specimen to cool to room temperature and then measure its final volume (V_final) using the gas pycnometer.
-
Calculation: Calculate the volumetric polymerization shrinkage (%) using the following formula: Shrinkage (%) = [(V_initial - V_final) / V_initial] x 100
Expected Performance and Characterization Data
While specific data for composites based solely on 1,4-Bis((vinyloxy)methyl)cyclohexane is emerging, we can extrapolate expected performance based on studies of similar ether-based divinyl monomers, such as triethylene glycol divinylbenzyl ether (TEG-DVBE), in combination with UDMA.[3]
Table 2: Comparative Performance of Experimental vs. Traditional Dental Composites
| Property | Experimental (UDMA/Divinyl Ether) | Traditional (Bis-GMA/TEGDMA) | Test Method |
| Flexural Strength (MPa) | 130 - 160 | 100 - 130 | Three-point bending |
| Compressive Strength (MPa) | 300 - 350 | 250 - 300 | Universal Testing Machine |
| Volumetric Shrinkage (%) | 1.5 - 2.5 | 2.5 - 4.0 | Dilatometry/Pycnometry |
| Water Sorption (µg/mm³) | 10 - 20 | 20 - 40 | ISO 4049 |
| Solubility (µg/mm³) | < 1.0 | 1.0 - 2.5 | ISO 4049 |
Note: The values presented for the experimental composite are projected based on the performance of similar ether-based systems and are for illustrative purposes. Actual values will depend on the specific formulation.
Visualizing the Process and Logic
5.1. Cationic Polymerization Workflow
Caption: Cationic photopolymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane.
5.2. Experimental Workflow for Composite Characterization
Caption: Workflow for the preparation and characterization of experimental dental composites.
Conclusion and Future Directions
The utilization of 1,4-Bis((vinyloxy)methyl)cyclohexane in dental composite formulations represents a significant step towards addressing the long-standing challenge of polymerization shrinkage. Its cationic polymerization mechanism and inherent hydrolytic stability offer the potential for restorations with improved marginal integrity and longevity. The protocols and data presented herein provide a foundational framework for researchers and developers to explore and optimize this promising monomer technology.
Future research should focus on long-term clinical trials to validate the in-vitro findings and further refine the formulations for optimal clinical performance. Additionally, exploring the synergistic effects of 1,4-Bis((vinyloxy)methyl)cyclohexane with other novel monomer systems could unlock even greater potential in the next generation of dental restorative materials.
References
-
Sun, J., et al. (2017). High performance dental resin composites with hydrolytically stable monomers. Dental Materials, 33(12), e435-e447. [Link]
-
Gonçalves, F., et al. (2018). Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. International Journal of Polymer Science, 2018, 9845427. [Link]
-
Sun, J., et al. (2019). High-Performance Dental Adhesives Containing an Ether-Based Monomer. Journal of Dental Research, 99(3), 297-304. [Link]
-
Wang, X., et al. (2021). Improve Dentin Bonding Performance Using a Hydrolytically Stable, Ether-Based Primer. Polymers, 13(16), 2758. [Link]
-
Gonçalves, F., et al. (2018). Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. PubMed, 29736401. [Link]
-
Moraes, L. G. P., et al. (2020). Formulating Mechanically Robust Composite Restorative Materials for High Performance. Polymers, 12(3), 635. [Link]
-
Okamura, H., et al. (2006). Development of dental composite resin utilizing low-shrinking and low-viscous monomers. Dental Materials Journal, 25(3), 437-444. [Link]
-
Pieniak, D., et al. (2021). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. Materials, 14(21), 6393. [Link]
-
Deb, S., & Arora, V. (2011). Mechanical properties of experimental dental composites containing a combination of mesoporous and nonporous spherical silica as fillers. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 99(1), 125-132. [Link]
-
Kim, Y., et al. (2004). A new resin matrix for dental composite having low volumetric shrinkage. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 70(1), 82-90. [Link]
-
Burgess, J. O., & Condon, J. R. (2011). Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance. Compendium of Continuing Education in Dentistry, 32(8), 34-40. [Link]
- Toagosei Co., Ltd. (2005). Cationically curable composition for dental use.
-
Castellano, M., et al. (2011). Visible Light Curable Restorative Composites for Dental Applications Based on Epoxy Monomer. ResearchGate. [Link]
- Ivoclar Vivadent AG. (2011). Radical polymerisation initiators for light-curable dental materials.
- Indian Institute of Technology Madras. (2014). Dental composite formulations.
-
Al-Ahdal, K., et al. (2024). Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions. Polymers, 16(2), 241. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
Welcome to the technical support center for the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE). This guide is designed for researchers, scientists, and professionals to navigate the complexities of handling this highly reactive divinyl ether monomer. Cationic polymerization is notoriously sensitive to impurities, and the high reactivity of vinyl ethers like CHDVE demands rigorous control over experimental conditions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
Cationic polymerization of vinyl ethers is a powerful but demanding technique.[2] The high reactivity of the propagating carbocation makes the system susceptible to various termination and chain-transfer events, often leading to frustrating results.[3] This section addresses the most common problems encountered in the lab.
Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly
You've mixed your purified monomer, solvent, and initiator, but you observe no change in viscosity or temperature, and analysis shows little to no monomer conversion.
Primary Suspect: Presence of Nucleophilic Inhibitors. The most common cause is the presence of basic or nucleophilic impurities that neutralize the initiator or terminate the propagating chains.
-
Water: Water is the principal inhibitor in conventional cationic polymerization.[4] It reacts with the propagating carbocation, terminating the chain and forming a hydroxyl end-group. In a humid environment, this can lead to complete inhibition.[5]
-
Basic Impurities: Amines, amides, or residual alkaline materials from monomer synthesis or purification steps can neutralize the acidic initiator (e.g., Lewis acids, protic acids), preventing the polymerization from starting.
-
Commercial Inhibitors: The monomer as supplied may contain stabilizers (e.g., phenolics, amines) to prevent polymerization during storage. These must be rigorously removed.
Investigative Workflow:
Caption: Troubleshooting workflow for failed initiation.
Solution Protocol:
-
Monomer Purification: Purify 1,4-Bis((vinyloxy)methyl)cyclohexane by distillation under reduced pressure to remove any non-volatile inhibitors or impurities.[2]
-
Solvent and Glassware Preparation: The solvent (e.g., dichloromethane, toluene) must be rigorously dried, typically by distillation over a suitable drying agent like calcium hydride, and stored under an inert atmosphere (Nitrogen or Argon).[2] All glassware must be flame-dried or oven-dried immediately before use and assembled under a positive pressure of inert gas.
-
Inert Atmosphere: The entire experiment, including all reagent transfers, must be conducted under a strictly inert atmosphere using Schlenk line or glovebox techniques.[2]
Problem 2: Low Polymer Yield and/or Lower-Than-Expected Molecular Weight
The reaction proceeds, but the final isolated yield is poor, or the resulting polymer has a much lower molecular weight than theoretically predicted.
Primary Suspect: Chain Transfer Reactions. This issue is a classic symptom of impurities acting as chain transfer agents, with water being the most significant offender.[4][6]
-
Chain Transfer to Water: Water can react with the propagating carbocation in a chain transfer reaction. This terminates one chain while generating a new protonic species that can initiate a new, shorter chain, leading to lower average molecular weight and a broader molecular weight distribution.[5][7]
-
Incorrect Initiator Concentration: While not an inhibitor, an excessively high initiator concentration will generate a large number of polymer chains simultaneously, resulting in a lower average molecular weight for a given amount of monomer.[8]
Solutions:
-
Enhance Anhydrous Conditions: The solution is the same as for initiation failure: redouble efforts to eliminate all traces of moisture from the system.
-
Optimize Initiator Concentration: Systematically vary the initiator concentration. A lower concentration typically results in fewer, longer polymer chains and thus a higher average molecular weight.[8]
Problem 3: Premature Gelation and Uncontrolled Polymerization
Shortly after adding the initiator, the reaction mixture becomes extremely viscous or solidifies into an insoluble gel, even at low monomer conversion.
Primary Suspect: Excessively High Reaction Rate. CHDVE is a divinyl monomer, meaning it can form a cross-linked network.[1] Premature gelation occurs when the polymerization and cross-linking are too rapid and uncontrolled.
-
High Temperature: Cationic polymerizations are often highly exothermic.[7] An increase in temperature dramatically accelerates the reaction rate and side reactions, leading to rapid gelation.
-
High Initiator Concentration: A high concentration of initiator leads to a burst of active centers, causing rapid and uncontrolled polymer growth and cross-linking.[8]
Solutions:
-
Lower the Reaction Temperature: Conduct the polymerization at low temperatures (e.g., 0 °C to -78 °C).[2][9] This is the most effective way to slow down the propagation rate and suppress chain-transfer side reactions, giving you better control.[3]
-
Reduce Initiator Concentration: Use the lowest effective initiator concentration to minimize the number of growing chains at any given time.
-
Slow Initiator Addition: Add a dilute solution of the initiator to the monomer solution dropwise over an extended period rather than all at once.[2] This maintains a low instantaneous concentration of active species.
| Problem | Primary Cause(s) | Key Solutions |
| No Initiation / Slow Rate | Water, basic impurities, commercial stabilizers.[4][5] | Rigorous purification of monomer/solvent; strict inert atmosphere.[2] |
| Low Yield / Low Molecular Weight | Chain transfer to water; incorrect initiator concentration.[6][8] | Enhance anhydrous conditions; optimize (lower) initiator concentration. |
| Premature Gelation | High reaction temperature; high initiator concentration.[8][9] | Lower reaction temperature (-78 °C); reduce initiator concentration; add initiator slowly.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical species that inhibit the cationic polymerization of CHDVE?
Any nucleophilic or basic compound can act as an inhibitor. The most critical to exclude are:
-
Water: It acts as both a terminating and chain-transfer agent.[4]
-
Alcohols: Similar to water, alcohols can terminate chains by reacting with the carbocation.
-
Amines and Amides: These basic compounds will readily neutralize the acidic initiators.
-
Ketones and Esters: While less reactive, the lone pairs on the oxygen can interact with and stabilize the carbocation, slowing or inhibiting polymerization.
Q2: Can you illustrate the mechanism of inhibition by water?
Certainly. Water is a potent inhibitor because the oxygen atom is nucleophilic and readily attacks the highly electrophilic carbocation at the end of the propagating polymer chain. This terminates the chain and releases a proton, which may or may not initiate a new chain.
Caption: Mechanism of chain termination by water.
Q3: What is the standard protocol for preparing reagents for this polymerization?
A self-validating protocol where success is built upon rigorous preparation is essential.
Experimental Protocol: Monomer and Solvent Purification
-
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (as received)
-
Dichloromethane (CH₂Cl₂) or Toluene (solvent)
-
Calcium Hydride (CaH₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
-
Monomer Purification:
-
Place the crude CHDVE monomer in a round-bottom flask with a stir bar.
-
Add a small amount of anhydrous MgSO₄ to remove bulk water and stir for 1-2 hours.
-
Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under inert gas.
-
Filter the monomer into the distillation flask.
-
Distill the monomer under reduced pressure.[2] Collect the fraction boiling at the correct temperature/pressure (e.g., ~126 °C at 14 mmHg).[1]
-
Store the purified monomer in a sealed, flame-dried ampoule or flask under an inert atmosphere and in a refrigerator.
-
-
Solvent Purification (for Dichloromethane):
-
Pre-dry the solvent by stirring over anhydrous calcium chloride overnight.
-
Decant the solvent into a flame-dried distillation apparatus containing calcium hydride (CaH₂).
-
Reflux the solvent under a positive pressure of inert gas for at least 4 hours.
-
Distill the solvent directly into a flame-dried reaction flask or a storage flask equipped with a Teflon stopcock.[2]
-
The purified solvent should be used immediately for the best results.
-
Q4: Are there any systems where water is tolerated?
Yes, while conventional cationic polymerization is extremely moisture-sensitive, significant research has led to more robust systems.[6] For example, certain Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerizations have been developed that show remarkable tolerance to moisture and can even be performed open to the air.[10][11] Additionally, specific water-tolerant Lewis acids have been used for polymerizations in aqueous dispersed media.[12] However, these are advanced, specialized systems. For achieving well-controlled polymerization of CHDVE with standard initiators like BF₃·OEt₂, stringent anhydrous conditions remain a prerequisite.[3][4]
Q5: Which initiators are commonly used for CHDVE and how does their nature relate to inhibition?
The high reactivity of the vinyl ether groups in CHDVE makes them suitable for initiation by several strong electrophilic species.[1]
-
Lewis Acids: These are the most common initiators, but they require a co-initiator, which is often a trace amount of a proton source (a protic acid).[9] Ironically, while excess water is a potent inhibitor, a trace amount can act as the co-initiator. Common examples include Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and Aluminum trichloride (AlCl₃).[8][9]
-
Protic Acids: Strong protic acids with weakly nucleophilic counterions, such as triflic acid (CF₃SO₃H), can directly protonate the vinyl ether double bond to initiate polymerization.[9]
The very nature of these initiators—their high acidity and ability to generate carbocations—is what makes them so susceptible to neutralization or reaction with nucleophilic inhibitors.[13] The more reactive the initiating system, the more stringent the purification protocols must be.
References
- Effect of Water in Cationic Photopolymeriz
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initi
- On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry (RSC Publishing).
- Moisture tolerant cationic RAFT polymerization of vinyl ethers. The Royal Society of Chemistry.
- 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE). Benchchem.
- Moisture tolerant cationic RAFT polymeriz
- Technical Support Center: Optimizing Initiator Concentration for 1,4-Bis(vinyloxy)butane Reactions. Benchchem.
- Cationic polymeriz
- Technical Support Center: Cationic Polymeriz
- Application Notes and Protocols for Cationic Polymerization of 1,4-Bis(vinyloxy)butane. Benchchem.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH.
- Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing).
- Cationic Polymeriz
- Cationic polymerization of vinyl monomers in aqueous media: from monofunctional oligomers to long-lived polymer chains. PubMed.
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Viscosity Control of 1,4-Bis((vinyloxy)methyl)cyclohexane Formulations
Welcome to the dedicated technical support guide for managing formulations containing 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as cyclohexane dimethanol divinyl ether (CHDM-DVE). This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of CHDM-DVE in their experimental work. As a low-viscosity, highly reactive monomer, CHDM-DVE is prized for its ability to create rapidly curing and chemically resistant polymers. However, this high reactivity is also the primary source of challenges related to viscosity control.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve these challenges, ensuring the stability, processability, and reproducibility of your formulations.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section addresses specific, time-sensitive issues you might encounter during your experiments.
Issue 1: Rapid, Uncontrolled Viscosity Increase Upon Adding an Initiator
Symptoms:
-
The formulation becomes thick and difficult to handle almost immediately after adding a photoinitiator or thermal initiator.
-
Noticeable heat generation (exotherm) from the formulation.
-
Formation of gels or solid particles.
Root Cause Analysis:
This is a classic sign of premature, uncontrolled cationic polymerization. The vinyl ether groups of 1,4-Bis((vinyloxy)methyl)cyclohexane are highly susceptible to initiation by acidic species. Many cationic photoinitiators, particularly iodonium or sulfonium salts, generate a strong Brønsted or Lewis acid upon activation (e.g., by UV light or heat), which rapidly initiates polymerization. If the initiator concentration is too high, or if there are acidic impurities present, the reaction can proceed uncontrollably.
Immediate Actions & Solutions:
-
Reduce Initiator Concentration: The most common cause is an excessive concentration of the initiator. Immediately formulate a new batch, starting with the initiator concentration at the lower end of the manufacturer's recommended range.
-
Check for Acidic Contaminants: Ensure all glassware is scrupulously clean and dry. Acidic residues on glassware or in other formulation components can trigger polymerization. Wash glassware with a suitable solvent and dry thoroughly in an oven.
-
Control Your Environment: Cationic polymerization of vinyl ethers can be initiated by ambient UV light. Work in a light-controlled environment, using amber glassware or vessels with UV-blocking properties to prevent accidental initiation.
Experimental Workflow: Troubleshooting Premature Polymerization
Caption: Troubleshooting workflow for rapid viscosity increase.
Issue 2: Gradual Viscosity Increase During Storage (Dark Stability)
Symptoms:
-
A formulation that had the correct initial viscosity thickens over a period of hours or days, even when stored in the dark.
-
The viscosity change is more pronounced at elevated storage temperatures.
Root Cause Analysis:
This issue points to poor "dark stability" and is often caused by trace impurities or the slow thermal decomposition of the initiator. Certain impurities, such as moisture, can hydrolyze other components in the formulation to generate acidic species that slowly initiate polymerization. Additionally, some photoinitiators may have low-level thermal reactivity, generating a small but steady supply of initiators even without light.
Immediate Actions & Solutions:
-
Moisture Scavenging: Water is a common enemy of cationic polymerization. Ensure all components are anhydrous. Consider adding a moisture scavenger, such as vinylcyclohexene dioxide, if compatible with your system.
-
Amine Additives: Trace amounts of a sterically hindered amine (e.g., 2,6-di-tert-butylpyridine) can be added to the formulation. These amines are strong proton scavengers and can neutralize stray acidic impurities without significantly interfering with the photo-initiated curing process.
-
Lower Storage Temperature: Store the formulation at a reduced temperature (e.g., in a refrigerator at 4°C), provided no components will freeze or precipitate. This will slow down the rate of any thermally induced degradation or polymerization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of 1,4-Bis((vinyloxy)methyl)cyclohexane and how does it impact my formulation?
1,4-Bis((vinyloxy)methyl)cyclohexane is known for its very low viscosity, typically in the range of 5-10 cP at 25°C. This is a significant advantage as it can act as a reactive diluent, reducing the overall viscosity of formulations containing thicker resins or oligomers. This allows for easier processing, such as spraying or jetting, without the need for non-reactive solvents that must be evaporated.
Q2: How can I intentionally modify the viscosity of my CHDM-DVE formulation?
You can modify the viscosity using several strategies, depending on whether you need to increase or decrease it.
| Goal | Method | Mechanism | Example(s) | Considerations |
| Increase Viscosity | Add a high-viscosity oligomer | Increases chain entanglement and intermolecular forces. | Urethane acrylates, Epoxy acrylates | Ensure compatibility and proper mixing. May affect cure speed. |
| Increase Viscosity | Add a fumed silica rheology modifier | Forms a hydrogen-bonded network, creating a thixotropic (shear-thinning) effect. | Untreated or treated fumed silica | Requires high-shear mixing for proper dispersion. Can impact optical clarity. |
| Decrease Viscosity | Add a low-viscosity reactive diluent | Acts as a solvent, separating polymer chains. | Isobutyl vinyl ether, n-Butyl vinyl ether | May alter the final properties (e.g., flexibility, chemical resistance) of the cured polymer. |
| Decrease Viscosity | Increase temperature | Increases molecular kinetic energy, reducing intermolecular forces. | N/A | Can decrease shelf life and increase the risk of premature polymerization. Must be carefully controlled. |
Q3: What is the chemical mechanism that leads to viscosity instability in CHDM-DVE formulations?
Viscosity instability is primarily due to the high reactivity of the vinyl ether double bond towards cationic polymerization. The process is initiated by a proton (H⁺) or a Lewis acid, which attacks the electron-rich double bond. This creates a carbocation that is stabilized by the adjacent oxygen atom. This new carbocation is highly reactive and will proceed to attack another vinyl ether monomer, propagating the polymer chain. Even a very small concentration of initiating species can lead to the formation of long polymer chains, causing a dramatic increase in viscosity.
Cationic Polymerization Mechanism of CHDM-DVE
Caption: Simplified mechanism of cationic polymerization.
Part 3: Experimental Protocol - Viscosity Measurement and Adjustment
This protocol provides a standardized method for assessing and adjusting the viscosity of your 1,4-Bis((vinyloxy)methyl)cyclohexane formulations.
Objective: To accurately measure the initial viscosity of a formulation and systematically adjust it using a reactive diluent.
Materials & Equipment:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-DVE)
-
High-viscosity oligomer (e.g., a urethane acrylate)
-
Rotational viscometer (e.g., Brookfield-type) with appropriate spindles
-
Temperature-controlled water bath or jacketed beaker
-
Analytical balance
-
Amber glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
System Preparation:
-
Ensure the viscometer is calibrated according to the manufacturer's instructions.
-
Set the water bath or jacketed beaker to a constant temperature, typically 25.0 ± 0.1 °C.
-
Thoroughly clean and dry all glassware to eliminate any potential contaminants.
-
-
Baseline Viscosity Measurement:
-
Prepare a known mass of your high-viscosity oligomer in a tared amber vial.
-
Place the vial in the temperature-controlled bath and allow it to equilibrate for at least 30 minutes.
-
Measure the viscosity of the pure oligomer using the rotational viscometer. Select a spindle and speed that gives a torque reading between 20% and 80% of the full scale. Record the viscosity, temperature, spindle, and speed.
-
-
Formulation Preparation & Viscosity Adjustment:
-
Prepare a series of formulations by adding increasing amounts of CHDM-DVE to the high-viscosity oligomer. For example, prepare formulations with 10%, 20%, and 30% CHDM-DVE by weight.
-
For each formulation:
-
Add the required mass of CHDM-DVE to the tared vial containing the oligomer.
-
Mix thoroughly using a magnetic stirrer at low speed to avoid introducing air bubbles.
-
Allow the formulation to equilibrate to 25.0 °C in the water bath.
-
Measure the viscosity as described in step 2.
-
-
-
Data Analysis:
-
Record all viscosity measurements in a table.
-
Plot the viscosity of the formulation as a function of the weight percentage of CHDM-DVE. This will give you a dilution curve that can be used to predict the amount of reactive diluent needed to reach a target viscosity.
-
Data Presentation Example:
| Formulation | % High-Viscosity Oligomer (w/w) | % CHDM-DVE (w/w) | Temperature (°C) | Viscosity (cP) |
| Baseline | 100% | 0% | 25.0 | 5500 |
| Blend 1 | 90% | 10% | 25.0 | 2100 |
| Blend 2 | 80% | 20% | 25.0 | 850 |
| Blend 3 | 70% | 30% | 25.0 | 320 |
References
-
Crivello, J. V., & Reichmanis, E. (2014). Photopolymer Materials and Processes for Advanced Technologies. Chemistry of Materials, 26(1), 533–548. Available from: [Link]
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. Available from: [Link]
-
Yagci, Y., & Reetz, I. (1998). Externally stimulated initiator systems for cationic polymerization. Progress in Polymer Science, 23(8), 1485–1538. Available from: [Link]
Technical Support Center: Photoinitiated Cationic Polymerization of Vinyl Eethers
Welcome to the technical support center for photoinitiated cationic polymerization of vinyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful polymerization technique. Here, we will delve into the common side reactions, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the photoinitiated cationic polymerization of vinyl ethers.
Question 1: My polymerization is not initiating, or the initiation is significantly delayed. What are the likely causes?
Answer:
Failure to initiate is a frequent issue that can typically be traced back to a few key factors:
-
Inhibitors in the Monomer: Commercial vinyl ethers can contain inhibitors (e.g., potassium hydroxide) to prevent premature polymerization during storage. These must be removed prior to use.
-
Presence of Nucleophilic Impurities: Water, alcohols, and other nucleophilic impurities are potent inhibitors of cationic polymerization. They react with the initi[1]ating carbocations or the propagating chain ends, terminating the polymerization process.
-
Inadequate Photoini[1][2]tiator System: The chosen photoinitiator may not be suitable for the wavelength of your light source, or its concentration may be too low. Ensure the absorption spectrum of the photoinitiator overlaps with the emission spectrum of your UV/Visible lamp.
-
Oxygen Inhibition: While cationic polymerizations are generally less sensitive to oxygen than free-radical polymerizations, high concentrations of dissolved oxygen can still interfere with the initiation process, particularly with certain photoinitiator systems.
Question 2: My polymerization is resulting in a low monomer conversion. What should I investigate?
Answer:
Low monomer conversion is often a result of premature termination of the growing polymer chains. The primary culprits include:
-
Chain Transfer Reactions: These are a major class of side reactions where the growing carbocation is terminated, and a new cation is formed, which may or may not initiate a new polymer chain. Chain transfer can occur [3]to the monomer, solvent, counter-ion, or the polymer itself.
-
Nucleophilic Attack[4][5]: As mentioned above, nucleophiles like water or alcohols will react with the propagating carbocationic species, leading to termination.
-
Insufficient Light [2][6][7]Intensity or Exposure Time: The generation of initiating species is directly dependent on the light dose. If the intensity is too low or the exposure time is too short, an insufficient number of initiating cations will be formed, leading to incomplete conversion.
Question 3: The molecular weight of my polymer is much lower than theoretically predicted, and the dispersity (Đ) is broad. Why is this happening?
Answer:
This is a classic symptom of uncontrolled polymerization, primarily caused by chain transfer and termination reactions.
-
Dominant Chain Transfer: When chain transfer reactions are frequent, the growth of individual polymer chains is cut short, leading to a lower average molecular weight. Because these transfer events occur randomly, the resulting polymer chains have a wide range of lengths, leading to a broad dispersity (high Đ).
-
High Initiator Concentration: While a sufficient initiator concentration is necessary, an excessively high concentration can lead to the generation of a large number of chains that terminate quickly due to monomer depletion or side reactions, resulting in lower molecular weights.
-
Temperature Effects: Cationic polymerizations are often highly exothermic. An uncontrolled increase [8]in temperature can accelerate side reactions, particularly chain transfer, leading to the observed results.
Section 2: In-Depth T[9]roubleshooting Guides
This section provides a more detailed examination of specific side reactions and offers systematic approaches to diagnose and mitigate them.
Guide 1: Diagnosing and Mitigating Chain Transfer Reactions
Chain transfer is an inherent challenge in cationic polymerization due to the high reactivity of the carbocationic propagating species.
Symptoms:
-
[4]Low molecular weight polymers.
-
Broad molecular weight distribution (Đ > 1.5).
-
Formation of unsaturated end-groups, which can be detected by techniques like ¹H NMR spectroscopy.
Common Chain Tran[3]sfer Pathways:
| Chain Transfer Agent | Mechanism | Consequence |
| Monomer | The propagating carbocation transfers a proton to a monomer molecule. | Results in a terminated[3] polymer chain with an unsaturated end-group and a new carbocation that can initiate a new chain. |
| Counter-ion | The counter-ion abstracts a proton from the propagating chain end. | This is more prevalent with more nucleophilic counter-ions and leads to chain termination. |
| Polymer | The pro[8]pagating carbocation can abstract a hydride ion from the backbone of another polymer chain ("backbiting"). | Leads to branched polymer structures and a broadening of the molecular weight distribution. |
| Solvent | Solvents with labile protons can act as chain transfer agents. | Results in termination of the growing chain. |
Mitigation Strategies:
-
Lowering the Reaction Temperature: Conducting the polymerization at lower temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of chain transfer reactions relative to the rate of propagation.
-
Choice of a Non-Nuc[9][10][11]leophilic Counter-ion: Employ photoinitiators that generate bulky, non-nucleophilic counter-ions (e.g., hexafluorophosphate (PF₆⁻), hexafluoroantimonate (SbF₆⁻)).
-
**Solvent Selection:[8][12] Use non-polar, aprotic solvents such as dichloromethane or hexane that are less likely to participate in chain transfer.
-
Living Cationic Polymerization Techniques: The addition of a mild nucleophile, often referred to as a Lewis base (e.g., ethers, esters), can reversibly cap the propagating chain end. This establishes an equil[6][7]ibrium between dormant and active species, suppressing chain transfer and termination reactions, and leading to a "living" polymerization with controlled molecular weight and narrow dispersity.
Experimental Prot[4][9][10]ocol: Purification of Vinyl Ether Monomers
To minimize side reactions from impurities, rigorous purification of the monomer is essential.
-
Washing: Wash the vinyl ether monomer with a 10% aqueous sodium hydroxide (NaOH) solution in a separatory funnel to remove acidic impurities. Follow this with several washes with deionized water until the aqueous layer is neutral.
-
Drying: Dry the washed monomer over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) overnight.
-
Distillation: Decant the dried monomer and distill it under reduced pressure from calcium hydride (CaH₂). This will remove residual water and other volatile impurities.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and in the dark, preferably at a low temperature, to prevent degradation and contamination.
Guide 2: Managing the Effects of Nucleophilic Impurities
Nucleophilic impurities are the nemesis of cationic polymerization. Water is the most common [2]and problematic impurity.
Symptoms:
-
[1]Long induction periods or complete inhibition of polymerization.
-
Low yields and low mo[1]lecular weights.
-
Formation of hydroxyl[3] or aldehyde end-groups.
Mechanism of Wate[3]r Inhibition:
Water can react with the initiating cation (H⁺) to form a hydronium ion (H₃O⁺), which is generally not an effective initiator for vinyl ether polymerization. Water can also directly a[1]ttack the propagating carbocation, terminating the chain and forming a hydroxyl end-group.
Troubleshooting W[3]orkflow for Nucleophilic Contamination
Caption: Troubleshooting workflow for nucleophilic contamination.
Mitigation Strategies:
-
Stringent Drying Procedures: All glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. Solvents should be rigorously dried using appropriate drying agents (e.g., distillation from CaH₂ for hydrocarbons and chlorinated solvents).
-
Use of a Glovebox or Schlenk Line: Performing the entire experiment under an inert atmosphere will prevent atmospheric moisture from contaminating the reaction.
-
Addition of Proton Scavengers: In cases where trace amounts of protic impurities are unavoidable, the use of a non-nucleophilic proton scavenger (a "proton sponge") can be beneficial. These compounds will react with stray protons without interfering with the cationic polymerization.
Section 3: Advanced Concepts and Mechanisms
This section provides a deeper look into the mechanistic aspects to provide a more comprehensive understanding.
The Role of the Photoinitiator System
The photoinitiator is a critical component that, upon absorption of light, generates the cationic species that initiate polymerization. This process is often a m[4][13]ulti-step sequence. For instance, in some systems, a photosensitizer absorbs the light and then interacts with another compound (e.g., an onium salt) to produce the initiating cation.
Caption: Generalized photoinitiation pathway.
Understanding Living vs. Conventional Cationic Polymerization
The key difference lies in the stability of the propagating carbocation.
| Characteristic | Conventional Cationic Polymerization | Living Cationic Polymerization |
| Propagating Species | Highly reactive, unstable carbocation. | Reversibly stabilized carbocation (equilibrium with a dormant species). |
| Termination/Transfe[7]r | Frequent and unavoidable. | Suppressed or absent. |
| Molecular Weight Control | Poor; difficult to predict. | Excellent; controlled by the monomer-to-initiator ratio. |
| Dispersity (Đ) | [9][10] Broad (typically > 1.5). | Narrow (typically < 1.2). |
| Polymer Architectur[9][10]e | Limited to simple homopolymers or random copolymers. | Allows for the synthesis of well-defined block copolymers and other complex architectures. |
The development of liv[14]ing cationic polymerization, often achieved through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, has revolutionized the field by enabling the synthesis of precisely controlled polymer structures.
References
-
Kahve[9][10][11][14][15][16]ci, M. U., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4443–4448. [Link]
-
Kottisch, V., et al. (2017). Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 139(41), 14638–14646. [Link]
-
Wang, X., et al. (2021). Understanding the effects of nucleophiles in fast living cationic polymerisation of isobutyl vinyl ether in a microflow system from stability and activity of propagating chains. Polymer Chemistry, 12(19), 2829-2837. [Link]
-
Wang, X., et al. (2021). Understanding the effects of nucleophiles in fast living cationic polymerisation of isobutyl vinyl ether in a microflow system from stability and activity of propagating chains. RSC Publishing. [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Zhang, L., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 509. [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Publications. [Link]
-
Zhang, L., et al. (2024). Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. RSC Publishing. [Link]
-
University of Texas at Austin. Cationic Polymerization. Chemistry & Biochemistry Research Web Sites. [Link]
-
Zhang, L., et al. (2024). Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. RSC Publishing. [Link]
-
Zhang, Z., et al. (2022). Organocatalytic, Stereoselective, Cationic Reversible Addition–Fragmentation Chain-Transfer Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 144(1), 339-347. [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]
-
Li, B., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Nature Communications, 15(1), 1-9. [Link]
-
Schaller, C. (2023). 11.5.2.4: Cationic Polymerization. Chemistry LibreTexts. [Link]
-
Crivello, J. V., & Elmquist, L. (2007). Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. RadTech Report. [Link]
-
Kottisch, V., et al. (2017). Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 139(41), 14638-14646. [Link]
-
Wikipedia. (2023). Cationic polymerization. [Link]
-
Kahveci, M. U., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4443–4448. [Link]
-
Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ResearchGate. [Link]
-
Jonsson, H., et al. (1991). Cationic Bulk Polymerization of Vinyl Ethers in the Liquid Crystalline Phase. Defense Technical Information Center. [Link]
Sources
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- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the effects of nucleophiles in fast living cationic polymerisation of isobutyl vinyl ether in a microflow system from stability and activity of propagating chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Understanding the effects of nucleophiles in fast living cationic polymerisation of isobutyl vinyl ether in a microflow system from stability and acti ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00222H [pubs.rsc.org]
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Technical Support Center: Enhancing Mechanical Properties of Polymers from 1,4-Bis((vinyloxy)methyl)cyclohexane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-dv). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize the mechanical properties of your CHDM-dv-based polymers.
Introduction to CHDM-dv Polymer Systems
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE or CDVE), is a versatile difunctional monomer prized for its high reactivity in cationic polymerization.[1] This reactivity, driven by the two vinyl ether groups, allows for rapid curing under UV light or thermal conditions, forming highly cross-linked polymer networks.[1] The resulting polymers often exhibit excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications such as high-performance coatings and adhesives.[1] However, achieving the desired balance of stiffness, strength, and toughness can be challenging. This guide will address common issues encountered during the formulation and polymerization of CHDM-dv to help you enhance the mechanical performance of your materials.
Frequently Asked Questions (FAQs)
Q1: My cured CHDM-dv polymer is extremely brittle and fractures easily. What is the primary cause of this?
A1: High brittleness in CHDM-dv polymers is typically a consequence of a high crosslink density. The difunctional nature of the monomer leads to the formation of a tightly cross-linked three-dimensional network.[1] While this contributes to high modulus and strength, it can severely restrict polymer chain mobility, leading to low toughness and impact resistance. The polymer is unable to effectively dissipate energy upon impact, resulting in brittle fracture.
Q2: I'm observing incomplete curing or a tacky surface on my photopolymerized CHDM-dv films. What are the likely causes?
A2: While cationic polymerization of vinyl ethers is generally insensitive to oxygen inhibition, which is a common issue with free-radical polymerization of acrylates, incomplete curing can still occur.[2][3] Potential causes include:
-
Insufficient Initiator Concentration or Inefficient Initiator: The concentration of the photoinitiator may be too low for the thickness of your sample, or the chosen initiator may have poor quantum yield at the wavelength of your UV source.
-
UV Light Attenuation: The UV light may not be penetrating the full depth of your sample, particularly for thicker or filled formulations. This can be due to the absorbance of the monomer, initiator, or any additives.
-
Chain Transfer Reactions: Impurities, such as water, can act as chain transfer agents, prematurely terminating the growing polymer chains and leading to lower molecular weight and incomplete network formation.[4]
Q3: Can I copolymerize CHDM-dv with other monomers to improve its properties?
A3: Yes, copolymerization is an excellent strategy to tailor the properties of CHDM-dv based polymers. For instance, copolymerizing with monofunctional vinyl ethers can reduce the overall crosslink density, leading to a more flexible and tougher material. Additionally, copolymerization with monomers that impart specific functionalities, such as hydroxyl groups, can be used to modify surface properties or for post-polymerization modifications.
Q4: What is the role of a chain transfer agent in the polymerization of CHDM-dv?
A4: A chain transfer agent (CTA) intentionally terminates a growing polymer chain and initiates a new one.[5] In the context of CHDM-dv polymerization, this can be a double-edged sword. Unintentional chain transfer from impurities like water will lead to a poorly defined network with inferior mechanical properties.[4] However, the controlled addition of specific CTAs can be used to regulate the molecular weight of the polymer chains between crosslinks, which can be a strategy to improve toughness.[6][7][8]
Troubleshooting Guides
Issue 1: Low Fracture Toughness and High Brittleness
This is one of the most common challenges with highly cross-linked thermosets. Here are several strategies to improve the toughness of your CHDM-dv polymers:
The addition of a secondary phase, such as rubbery nanoparticles, is a well-established method for toughening brittle polymers.[9][10] These particles act as stress concentrators, initiating energy-dissipating mechanisms like crazing and shear banding in the polymer matrix.
Experimental Protocol: Toughening with Butadiene-Acrylonitrile Rubber
-
Material Selection: Choose a suitable rubber modifier, such as an epoxy-terminated butadiene-acrylonitrile (ETBN) or a vinyl-terminated butadiene-acrylonitrile (VTBN) rubber.[9]
-
Dispersion: The rubber modifier must be miscible with the CHDM-dv monomer to ensure proper dispersion. This can be achieved by:
-
Mechanical mixing at a slightly elevated temperature (e.g., 40-50 °C) to reduce the viscosity of the resin.
-
Using a high-shear mixer for a short duration to avoid excessive heat generation.
-
-
Formulation: Prepare a series of formulations with varying concentrations of the rubber modifier (e.g., 2.5, 5, 7.5, and 10 wt%).
-
Curing: Add the appropriate cationic photoinitiator and cure the samples under your standard UV conditions.
-
Mechanical Testing: Perform fracture toughness testing (e.g., single-edge notch bending) and tensile testing to evaluate the effect of the rubber modifier on the material's properties.
| Rubber Modifier | Concentration (wt%) | Fracture Toughness (MPa·m¹ᐟ²) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) |
| None | 0 | (Baseline Value) | (Baseline Value) | (Baseline Value) |
| ETBN | 5 | Significant Increase | Decrease | Slight Decrease |
| VTBN | 5 | Moderate Increase | Slight Decrease | Minimal Change |
Note: The table presents expected trends. Actual values will depend on the specific experimental conditions.
Causality: The dispersed rubber particles create a heterogeneous morphology. Under stress, these particles can cavitate or debond from the matrix, initiating crazes that absorb fracture energy. The chemical linkage of VTBN to the matrix can help retain mechanical properties compared to the physically blended ETBN.[9]
Introducing flexible segments into the polymer network can enhance toughness by increasing chain mobility.
Experimental Protocol: Copolymerization with a Long-Chain Divinyl Ether
-
Monomer Selection: Choose a divinyl ether with a longer, more flexible spacer, such as 1,4-butanediol divinyl ether (BDDVE).
-
Formulation: Prepare formulations with varying molar ratios of CHDM-dv to BDDVE (e.g., 90:10, 75:25, 50:50).
-
Curing: Add the cationic photoinitiator and cure under standard conditions.
-
Characterization: Evaluate the mechanical properties (tensile strength, elongation at break, and toughness) and thermal properties (glass transition temperature) of the resulting copolymers.
Expected Outcome: Increasing the concentration of the flexible comonomer will generally lead to a decrease in the tensile modulus and an increase in the elongation at break, resulting in a tougher material.
Issue 2: Inconsistent Mechanical Properties and Poor Reproducibility
Variability in mechanical properties often points to a lack of control over the polymerization process.
The concentration of the photoinitiator can significantly impact the curing kinetics and the final network structure.[11][12][13][14]
Experimental Protocol: Photoinitiator Concentration Study
-
Formulation: Prepare a series of CHDM-dv formulations with a range of photoinitiator concentrations (e.g., 0.5, 1.0, 1.5, and 2.0 wt%).
-
Curing: Cure all samples under identical conditions (UV intensity, exposure time, sample thickness).
-
Analysis:
-
Monitor the curing kinetics using real-time FT-IR spectroscopy to determine the final vinyl ether conversion.
-
Measure the mechanical properties (e.g., tensile strength, modulus) of the cured samples.
-
| Photoinitiator Conc. (wt%) | Final Conversion (%) | Tensile Strength (MPa) | Modulus (GPa) |
| 0.5 | Lower | Lower | Lower |
| 1.0 | High | Optimal | Optimal |
| 1.5 | High | May Decrease | May Decrease |
| 2.0 | High | Decreased | Decreased |
Note: This table illustrates a general trend. An optimal concentration exists beyond which mechanical properties may decline.
Causality: At low concentrations, there may be an insufficient number of initiating species to achieve full conversion, resulting in a loosely cross-linked network. Conversely, excessively high concentrations can lead to a very rapid polymerization at the surface, which can shield the underlying material from UV light (an "inner filter" effect) and may also result in a more heterogeneous network with built-in stresses.[15]
Visualization of Key Concepts
Polymerization and Crosslinking of CHDM-dv
Caption: Cationic polymerization and crosslinking of CHDM-dv.
Toughening Mechanism via Rubber Particle Inclusion
Caption: Energy dissipation mechanism in rubber-toughened polymers.
References
-
Robinette, E. J., Ziaee, S., & Palmese, G. R. (2004). Toughening of vinyl ester resin using butadiene-acrylonitrile rubber modifiers. Polymer, 45(18), 6143-6154. Available at: [Link]
-
Sato, K., et al. (2018). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Macromolecular Rapid Communications, 39(19), 1800399. Available at: [Link]
-
Ghosh, B., & Urban, M. W. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(1), 6-25. Available at: [Link]
-
Li, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 15(1), 103-110. Available at: [Link]
-
Kim, E. K., et al. (2004). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 22(1), 131-135. Available at: [Link]
-
Gorsche, C., et al. (2019). Ester-Activated Vinyl Ethers as Chain Transfer Agents in Radical Photopolymerization of Methacrylates. Macromolecules, 52(7), 2919-2928. Available at: [Link]
-
ResearchGate. Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Available at: [Link]
-
Chemistry For Everyone. What Is The Role Of Chain Transfer Agents?. Available at: [Link]
-
Semantic Scholar. A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon Materials. Available at: [Link]
-
NETZSCH. UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology. Available at: [Link]
-
MDPI. Influence of Ultraviolet Radiation on Mechanical Properties of a Photoinitiator Compounded High Vinyl Styrene–Butadiene–Styrene Block Copolymer. Available at: [Link]
-
RadTech. Modern use of vinyl ethers and vinyl amids in UV curable applications. Available at: [Link]
-
ResearchGate. Toughening of vinylester–urethane hybrid resins by functional liquid nitrile rubbers and hyperbranched polymers. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Available at: [Link]
-
ResearchGate. UV-radiation curing of vinyl ether-based coatings. Available at: [Link]
-
ACS Publications. Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Available at: [Link]
-
National Center for Biotechnology Information. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. Available at: [Link]
-
SciELO. Influence of the Photoinitiator Concentration on the Mechanical and Optical Properties of Dental Resins. Available at: [Link]
-
ResearchGate. (PDF) Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. Available at: [Link]
-
ResearchGate. Influence of the Photoinitiator Concentration on the Mechanical and Optical Properties of Dental Resins. Available at: [Link]
-
MDPI. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Available at: [Link]
- Google Patents. US6365694B1 - Amorphous vinyl cyclohexane polymers.
-
Sciedco. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11. Available at: [Link]
-
TU Wien. Exploring the limits of toughness enhancers for 3D printed photopolymers as bone replacement materials. Available at: [Link]
-
MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Available at: [Link]
-
National Center for Biotechnology Information. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. Available at: [Link]
-
Wikipedia. Rubber toughening. Available at: [Link]
-
MDPI. Triblock Copolymer Compatibilizers for Enhancing the Mechanical Properties of a Renewable Bio-Polymer. Available at: [Link]
-
ResearchGate. Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. Available at: [Link]
-
ACS Publications. Employing Photosensitizers for Rapid Olefin Metathesis Additive Manufacturing of Poly(dicyclopentadiene). Available at: [Link]
Sources
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- 2. engineering.louisville.edu [engineering.louisville.edu]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Cationing Polymerization of Divinyl Ethers
Welcome to the technical support center for the cationic polymerization of divinyl ethers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on the critical effects of moisture.
Introduction: The Double-Edged Sword of Water in Cationic Polymerization
Cationic polymerization is a chain-growth polymerization that involves a cationic propagating species.[1][2] Divinyl ethers are particularly reactive monomers in these systems due to the electron-donating nature of the ether oxygen, which stabilizes the resulting carbocation.[3] However, the high reactivity of the propagating carbocationic species also makes them extremely sensitive to impurities, especially nucleophiles like water.[4][5]
While conventional wisdom dictates that cationic polymerizations must be conducted under strictly anhydrous conditions, recent advancements have led to the development of more moisture-tolerant systems.[6][7][8][9] This guide will address both conventional, moisture-sensitive systems and provide insights into these newer, more robust methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of moisture in the cationic polymerization of divinyl ethers.
Q1: How exactly does water interfere with the cationic polymerization of divinyl ethers?
A1: Water can act as a potent inhibitor and a chain transfer agent in conventional cationic polymerization.[10] Its interference occurs through several mechanisms:
-
Reaction with the Initiator: In systems using Lewis acid co-initiators, water can react with the Lewis acid to form a Brønsted acid. While this can initiate polymerization, an excess of water can lead to uncontrolled initiation and side reactions.[3][11]
-
Termination of Propagating Chains: As a nucleophile, water can directly attack the highly electrophilic carbocation at the propagating chain end. This reaction terminates the chain, forming a hydroxyl end-group and releasing a proton.[12][13]
-
Chain Transfer: The proton released during termination can initiate a new polymer chain. However, this chain transfer to water leads to a decrease in the overall molecular weight and a broadening of the molecular weight distribution.[12][13]
-
Formation of Non-Reactive Species: The proton can also react with water to form a hydronium ion (H₃O⁺). This hydronium ion is generally not effective at initiating the polymerization of vinyl ethers, thus reducing the concentration of active centers.[12]
Q2: What are the tell-tale signs of water contamination in my polymerization reaction?
A2: The observable consequences of water contamination can range from subtle to catastrophic for your experiment. Key indicators include:
-
Low or No Polymer Yield: Significant water contamination can completely inhibit the polymerization.[10][12]
-
Reduced Molecular Weight (Mn): Chain transfer reactions with water will result in shorter polymer chains than theoretically expected.[10]
-
Broad Molecular Weight Distribution (High Dispersity, Đ): Uncontrolled initiation, termination, and chain transfer events introduced by water lead to a heterogeneous population of polymer chains with varying lengths.[10]
-
Induction Period: You may observe a delay before polymerization begins as the initiator preferentially reacts with water before initiating the monomer.
-
Inconsistent Results: High variability between batches is a common sign of fluctuating moisture levels.
Q3: Can water ever be beneficial in the cationic polymerization of divinyl ethers?
A3: While traditionally viewed as a poison, in certain controlled systems, water can act as a co-initiator. For instance, in the presence of a Lewis acid, a controlled amount of water can generate the necessary protons to initiate polymerization.[3][4] Furthermore, recent research has focused on developing initiator systems that are not only tolerant of moisture but may even function in aqueous media, although these are highly specialized systems and not universally applicable.[11][14][15]
Q4: Are some initiator systems more sensitive to moisture than others?
A4: Yes, the sensitivity to water varies significantly among different initiator systems.
| Initiator System Type | Moisture Sensitivity | Rationale |
| Brønsted Acids (e.g., Triflic Acid) | High | The propagating carbocation is highly reactive and readily terminated by water. |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Very High | These require a proton source (co-initiator), which can be water. However, excess water leads to uncontrolled reactions and termination.[11] |
| Iodine-based Systems | Moderate | While still sensitive, some iodine-based systems have shown a degree of tolerance to impurities. |
| Moisture-Tolerant Systems (e.g., PCCP) | Low | Recent developments with initiators like pentacarbomethoxycyclopentadiene (PCCP) have enabled controlled polymerization in the presence of ambient moisture.[6][7][8] |
| Cationic RAFT Systems | Varies | While traditional cationic RAFT requires anhydrous conditions, moisture-tolerant RAFT systems are an active area of research.[6][9] |
Q5: What is the difference between "living" cationic polymerization and conventional cationic polymerization in the context of moisture sensitivity?
A5: "Living" polymerization is a type of chain-growth polymerization where chain termination and chain transfer reactions are absent.[16][17] This allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Conventional cationic polymerizations are often plagued by termination and chain transfer, which are exacerbated by moisture. In living cationic systems, the concentration of the highly reactive propagating species is kept very low, often in equilibrium with a dormant, less reactive species.[16][17] This equilibrium minimizes the opportunity for side reactions with impurities like water. However, achieving a living polymerization traditionally requires extremely rigorous purification of all reagents and solvents to eliminate moisture.[18]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the cationic polymerization of divinyl ethers, with a focus on moisture-related issues.
Issue 1: No Polymerization or Very Low Yield
Possible Cause: Significant moisture contamination is a primary suspect.
Diagnostic Steps:
-
Review Reagent and Solvent Purity:
-
Were the divinyl ether monomer and solvents freshly distilled from an appropriate drying agent?
-
What is the water content specified on the certificate of analysis for your reagents?
-
-
Examine Experimental Setup:
-
Was all glassware flame-dried or oven-dried immediately before use?
-
Was the reaction assembled under an inert atmosphere (e.g., nitrogen or argon)?
-
Are there any potential leaks in your system that could allow atmospheric moisture to enter?
-
-
Initiator Handling:
-
Was the initiator handled under anhydrous conditions? Many initiators are hygroscopic.
-
Corrective Actions:
-
Rigorous Purification: Implement stringent purification protocols for your monomer and solvents.
-
Protocol: Solvent and Monomer Purification:
-
Choose a suitable drying agent (e.g., CaH₂ for solvents like dichloromethane, or sodium metal for non-halogenated solvents).
-
Reflux the solvent or monomer over the drying agent under an inert atmosphere for several hours.
-
Distill the purified liquid directly into the reaction vessel or a flame-dried storage flask under an inert atmosphere.
-
-
-
Improve Anhydrous Technique:
-
Use Schlenk line or glovebox techniques for all manipulations.
-
Ensure all glassware is thoroughly dried (e.g., oven-dried at >120°C overnight and cooled under vacuum or inert gas).
-
Issue 2: Polymer Has Lower Than Expected Molecular Weight and High Dispersity (Đ > 1.5)
Possible Cause: Low levels of moisture are acting as a chain transfer agent.
Diagnostic Steps:
-
Quantify Water Content: If possible, use Karl Fischer titration to determine the water content of your monomer and solvent.
-
Analyze Reaction Kinetics: If you are monitoring the reaction over time, a non-linear first-order kinetic plot can indicate a changing concentration of active species due to termination and chain transfer.
Corrective Actions:
-
Refine Purification: Even if you are already purifying your reagents, there may be room for improvement. Consider double distillation or using more effective drying agents.
-
Use of Proton Traps: In some systems, the addition of a non-nucleophilic, sterically hindered base (a "proton trap") can scavenge protons generated from reactions with water, thereby reducing chain transfer.
-
Optimize Reaction Temperature: Lowering the reaction temperature can stabilize the propagating carbocation and reduce the rate of chain transfer reactions.[4]
Visualizing the Effect of Moisture
The following diagram illustrates the key pathways by which water interferes with the cationic polymerization of a divinyl ether.
Caption: The detrimental effects of water in cationic polymerization.
Part 3: Experimental Protocols for Ensuring Anhydrous Conditions
Success in conventional cationic polymerization hinges on the rigorous exclusion of water. The following workflow outlines the critical steps.
Workflow for Anhydrous Cationic Polymerization
Caption: Workflow for maintaining anhydrous experimental conditions.
References
- Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. RadTech.
-
Proposed mechanism for the aqueous cationic polymerization of vinyl ethers using CumOH/B(C6F5)3/Et2O. ResearchGate. Available at: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. National Institutes of Health. Available at: [Link]
-
Why are anionic polymerizations more sensitive to impurities than cationic polymerizations? Sathee Forum. Available at: [Link]
-
(PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. ResearchGate. Available at: [Link]
-
2.4: Cationic Polymerization. Chemistry LibreTexts. Available at: [Link]
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. Available at: [Link]
-
Moisture tolerant cationic RAFT polymerization of vinyl ethers. The Royal Society of Chemistry. Available at: [Link]
-
Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. Available at: [Link]
-
Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Semantic Scholar. Available at: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. National Institutes of Health. Available at: [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. Available at: [Link]
-
Cationic polymerization. Wikipedia. Available at: [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available at: [Link]
-
Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules. Available at: [Link]
-
2.5: Living Cationic Polymerization. Chemistry LibreTexts. Available at: [Link]
-
Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Available at: [Link]
-
Living cationic polymerization of isobutyl vinyl ether by hydrogen iodide/Lewis acid initiating systems: effects of Lewis acid activators and polymerization kinetics. ACS Publications. Available at: [Link]
-
Controlled Cationic Polymerization: Single-Component Initiation under Ambient Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Living cationic polymerization. Wikipedia. Available at: [Link]
-
Moisture tolerant cationic RAFT polymerization of vinyl ethers. RSC Publishing. Available at: [Link]
-
The Effect of Moisture On The Cationic Polymerization. Scribd. Available at: [Link]
-
What Is Living Cationic Polymerization? Chemistry For Everyone - YouTube. Available at: [Link]
-
How can I deal with moisture in a cationic polymerization of epoxy resin? ResearchGate. Available at: [Link]
-
Synthesis of novel cationic polymeric surfactants. ResearchGate. Available at: [Link]
-
Experimental techniques in high-vacuum anionic polymerization. Available at: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. Available at: [Link]
-
Cationic Bulk Polymerization of Vinyl Ethers in the Liquid Crystalline Phase. DTIC. Available at: [Link]
Sources
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
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- 4. web.stanford.edu [web.stanford.edu]
- 5. researchgate.net [researchgate.net]
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- 7. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radtech.org [radtech.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Initiator Concentration for 1,4-Bis((vinyloxy)methyl)cyclohexane Polymerization
Welcome to the technical support center for the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes. Here, we delve into the critical aspect of optimizing initiator concentration, a key parameter that governs the polymerization kinetics, network structure, and final material properties.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in the polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane?
In the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane, the initiator's primary function is to generate a cationic species, typically a carbocation, which then reacts with the electron-rich vinyl ether monomer to initiate the polymerization cascade.[1] This initial cationic species propagates by sequentially adding more monomer units, leading to the formation of a polymer chain. Given that CHDVE is a divinyl ether, this process results in a highly cross-linked polymer network.[1] The concentration of the initiator directly dictates the number of active polymer chains, which in turn influences the reaction rate and the ultimate properties of the polymer.
Q2: How does initiator concentration impact the properties of the final cross-linked poly(CHDVE)?
The concentration of the initiator is a critical parameter that significantly affects the molecular weight, polydispersity index (PDI), and crosslink density of the resulting polymer.
-
Higher Initiator Concentration: Generally leads to a faster polymerization rate due to a higher number of initiating species. This results in the formation of more, but shorter, polymer chains, leading to a lower average molecular weight between crosslinks and a higher crosslink density. This can also lead to a more rapid gelation.
-
Lower Initiator Concentration: Typically results in a slower reaction rate and the formation of fewer, but longer, polymer chains. This leads to a higher average molecular weight between crosslinks and a lower crosslink density, which can provide better control over the polymerization process.
| Initiator Concentration | Polymerization Rate | Avg. Molecular Weight Between Crosslinks | Crosslink Density |
| Low | Slower | Higher | Lower |
| Optimal | Controlled | Moderate | Moderate |
| High | Faster | Lower | Higher |
Q3: What are the common types of initiators for the cationic polymerization of CHDVE?
A variety of initiators can be employed, and the choice depends on the desired initiation method (photochemical or thermal).
-
Photoinitiators: These are compounds that generate cationic species upon exposure to UV or visible light. Diaryliodonium salts (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) are a common class of photoinitiators for cationic polymerization. They offer excellent temporal and spatial control over the initiation process.
-
Thermal Initiators: These initiators generate cations upon heating. Common examples include Lewis acids (e.g., boron trifluoride etherate), Brønsted acids (e.g., triflic acid), and certain onium salts that decompose upon heating.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of CHDVE, with a focus on issues related to initiator concentration.
Problem 1: Polymerization is too slow or incomplete.
-
Possible Cause 1: Initiator concentration is too low.
-
Solution: The concentration of the initiator may be insufficient to generate enough active centers to sustain the polymerization. Gradually increase the initiator concentration in increments (e.g., 0.1 wt%) to find the optimal level for a reasonable reaction rate.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: Cationic polymerization is notoriously sensitive to impurities, especially water, alcohols, and amines, which can act as terminating agents.[2] Ensure that the CHDVE monomer and any solvents are rigorously dried and purified before use. The use of a proton scavenger, such as a non-nucleophilic base, can also be beneficial.
-
-
Possible Cause 3: Inappropriate initiator or initiation conditions.
-
Solution (for photopolymerization): The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source. Ensure your UV/Vis lamp is appropriate for the chosen photoinitiator. Also, check the light intensity; it may be too low to efficiently activate the initiator.
-
Solution (for thermal polymerization): The reaction temperature may be too low to induce the decomposition of the thermal initiator. Increase the temperature in a controlled manner.
-
Problem 2: The polymer forms a gel too quickly and is brittle.
-
Possible Cause 1: Initiator concentration is too high.
-
Solution: An excessively high initiator concentration can lead to a very rapid, uncontrolled polymerization, resulting in a highly cross-linked and brittle network with internal stresses. Reduce the initiator concentration to achieve a more controlled polymerization and allow for better network formation.
-
-
Possible Cause 2: High reaction temperature.
-
Solution: For thermal polymerization, a high temperature can lead to an extremely fast reaction rate. Lowering the reaction temperature will provide better control over the polymerization process.
-
Problem 3: The surface of the photopolymerized polymer is tacky or uncured.
-
Possible Cause 1: Insufficient light penetration.
-
Solution: If the photoinitiator concentration is too high, it can lead to a "shielding" effect where the top layer absorbs most of the light, preventing complete curing of the underlying layers. This is a common issue in thick samples. Reducing the initiator concentration can allow for deeper light penetration.
-
-
Possible Cause 2: Oxygen inhibition (less common in cationic polymerization).
-
Solution: While cationic polymerization is generally not inhibited by oxygen, some initiator systems can have minor sensitivity. Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Experimental Protocols
Protocol 1: Optimization of Photoinitiator Concentration for UV-Curing of CHDVE
This protocol provides a systematic approach to determine the optimal photoinitiator concentration for the UV-curing of 1,4-Bis((vinyloxy)methyl)cyclohexane.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE), purified
-
Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)
-
Anhydrous solvent (optional, e.g., dichloromethane)
-
UV curing system with a specific wavelength output (e.g., 365 nm)
-
Real-time FT-IR spectrometer with a UV attachment (for kinetic studies)
-
Dynamic Mechanical Analyzer (DMA) (for thermomechanical characterization)
Procedure:
-
Preparation of Formulations:
-
Prepare a series of formulations with varying photoinitiator concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, and 2.0 wt%).
-
In a clean, dry vial, weigh the desired amount of photoinitiator and dissolve it in the CHDVE monomer. If using a solvent, add it at this stage. Ensure complete dissolution by gentle stirring or vortexing in the dark.
-
-
Kinetic Analysis (Real-time FT-IR):
-
Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF2).
-
Mount the sample in the FT-IR spectrometer.
-
Monitor the disappearance of the vinyl ether peak (around 1620 cm⁻¹) as a function of time upon UV irradiation.
-
Record the time to reach maximum conversion for each initiator concentration.
-
-
Curing of Bulk Samples:
-
Pour each formulation into a silicone mold of desired dimensions (e.g., for DMA specimens).
-
Cure the samples using the UV system for a fixed time, ensuring consistent light intensity and distance from the source for all samples.
-
-
Characterization of Cured Polymers:
-
Degree of Conversion: For bulk samples, the final degree of conversion can be determined by FT-IR by comparing the vinyl ether peak area before and after curing.
-
Thermomechanical Properties: Use DMA to determine the glass transition temperature (Tg) and the storage modulus (E') in the rubbery plateau region for each sample. The crosslink density can be estimated from the rubbery modulus.
-
Mechanical Properties: Perform tensile or flexural tests to evaluate the mechanical strength and modulus of the cured polymers.
-
Data Analysis and Optimization:
Plot the degree of conversion, Tg, and mechanical properties as a function of initiator concentration. The optimal concentration will be the one that provides a high degree of conversion in a reasonable time, along with the desired thermomechanical properties for your application.
Visualizing the Process
Cationic Polymerization Mechanism
Caption: Mechanism of cationic polymerization of CHDVE.
Troubleshooting Workflow
Sources
Technical Support Center: Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in the polymerization of this monomer: volumetric shrinkage. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.
Introduction to 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE or CDVE), is a difunctional monomer prized for its high reactivity in cationic polymerization, particularly in UV-curing applications.[1] Its two vinyl ether groups readily participate in chain-growth polymerization to form highly cross-linked networks, yielding polymers with excellent mechanical strength and thermal properties.[1] However, like most polymerization processes, the conversion from monomer to polymer involves a reduction in volume, known as polymerization shrinkage. This phenomenon can induce internal stress, lead to micro-cracking, and compromise adhesion to substrates—critical failure points in high-performance applications.
Monomer Properties
| Property | Value |
| CAS Number | 17351-75-6[1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₀O₂[1][2][4] |
| Molecular Weight | 196.29 g/mol [1][2] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Primary Polymerization Method | Cationic Polymerization (including UV-initiated)[1][2] |
Troubleshooting Guide & FAQs
Question 1: Why am I observing significant volumetric shrinkage in my CHDVE-based polymer?
Answer:
Volumetric shrinkage is an intrinsic consequence of the polymerization process. The fundamental reason is the conversion of intermolecular distances to intramolecular distances. Monomer units are initially spaced at van der Waals distances. During polymerization, these are replaced by much shorter covalent bonds, causing the bulk material to contract and occupy less volume.[6][7] In the case of CHDVE, the rapid, chain-growth cationic polymerization of the vinyl ether groups can lead to substantial and rapid shrinkage, which is often completed within the first few minutes of the reaction.[8]
The high degree of cross-linking that is possible with a difunctional monomer like CHDVE can further exacerbate the issue, leading to higher amounts of shrinkage and internal stress.[8]
Diagram: The Fundamental Cause of Polymerization Shrinkage
Caption: Monomers transition from van der Waals spacing to shorter covalent bonds.
Question 2: How can I formulate my monomer mixture to inherently reduce shrinkage?
Answer:
Modifying the resin formulation is one of the most effective strategies. This typically involves copolymerization with monomers that exhibit low or even expanding volume changes upon polymerization.
Strategy 1: Incorporate Ring-Opening Monomers
The key advantage of cationic polymerization is its ability to copolymerize vinyl ethers with heterocyclic monomers like epoxides and oxetanes.[9] While breaking a double bond (as in a vinyl ether) always results in shrinkage, the ring-opening polymerization of a cyclic monomer can result in volume expansion or significantly lower shrinkage.[7][10] This is because the cleavage of a covalent bond in the ring is compensated by the formation of a new one, with a smaller net change in intermolecular distances.[10]
-
Cycloaliphatic Epoxides (e.g., ECC): These are a mainstay in low-shrinkage cationic UV curing.[9][11] They readily copolymerize with CHDVE. The ring-opening "extends" the molecule, counteracting the shrinkage from the vinyl ether polymerization.[12]
-
Oxetanes: These monomers can further boost curing speed and contribute to a tough, low-shrinkage network.[11]
-
Spiro Orthoesters (SOEs) and Spiro Orthocarbonates (SOCs): These are specialized "expanding monomers."[7] They undergo a double ring-opening polymerization that can lead to net zero shrinkage or even slight volume expansion.[7] Adding even a small molar percentage of an SOC to a formulation can dramatically reduce overall shrinkage.[7]
Strategy 2: Use High Molecular Weight Additives
Incorporating larger molecules, such as pre-polymers or oligomers with vinyl ether functionality, can reduce the concentration of reactive double bonds per unit volume.[13] With fewer bonds being formed during the curing process for a given volume, the total shrinkage is reduced.[6][14]
Experimental Protocol: Copolymerization of CHDVE with a Cycloaliphatic Epoxy
-
Preparation: Ensure both CHDVE and 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) are free of inhibitors. If necessary, pass them through a short column of basic alumina. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Formulation: In a dry vial protected from light, prepare the monomer blend. A common starting point is a 70:30 molar ratio of ECC to CHDVE. Add 1-2 mol% of a suitable cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt).[9] Mix thoroughly until the initiator is fully dissolved.
-
Application: Apply a film of the desired thickness onto the substrate.
-
Curing: Expose the film to a UV source (e.g., a 365 nm LED or a broad-spectrum mercury lamp). The required dose will depend on the initiator concentration, film thickness, and lamp intensity.
-
Post-Cure: Cationic polymerizations exhibit a "dark cure" or "living polymerization" phenomenon, where the reaction continues even after the UV source is removed due to the long life of the generated acid species.[12][15] Allow the sample to rest in the dark for at least 24 hours to ensure full conversion.
-
Analysis: Measure volumetric shrinkage using techniques like dilatometry or by comparing the density of the liquid monomer blend to the cured polymer.
Question 3: What is the role of fillers, and how do I select and use them correctly?
Answer:
Incorporating inert fillers is a straightforward and highly effective physical method to reduce polymerization shrinkage.[8] Fillers do not participate in the chemical reaction; they simply occupy volume that would otherwise be taken up by the shrinking polymer matrix.[16] Increasing the filler loading significantly decreases the concentration of the reactive resin, thereby reducing overall shrinkage.[8][17]
Selection Criteria:
-
Type and Size: Nanosilica, glass powders, or quartz are common. The choice depends on the desired final properties (e.g., transparency, mechanical strength, viscosity). Nanofillers offer a larger surface area but can increase viscosity more dramatically than microfillers.
-
Shape: Spherical filler particles generally lead to lower shrinkage stress compared to irregular ones.[16]
-
Surface Treatment: For optimal performance, fillers should be surface-treated with a silane coupling agent (e.g., a vinyl-functional silane). This treatment improves the bond between the inorganic filler and the organic polymer matrix, preventing debonding and enhancing mechanical properties.
Diagram: Mechanism of Shrinkage Reduction by Fillers
Caption: Fillers displace reactive monomer, reducing the total shrinking volume.
Question 4: My shrinkage is still too high. Can I optimize my UV curing process?
Answer:
Yes, the kinetics of the polymerization reaction play a crucial role in the development of shrinkage stress.[14] A very rapid polymerization can build up stress quickly because the polymer network solidifies before it has time to relax and flow.[8]
Strategy 1: "Soft-Start" or Pulsed Curing
Instead of applying a high-intensity UV dose immediately, a "soft-start" approach can be beneficial. This involves:
-
Initiating the polymerization with a short burst of low-intensity UV light.
-
Allowing a brief pause (in the dark) for the reaction to proceed slowly and for some stress to dissipate through molecular rearrangement.
-
Applying the final, high-intensity UV dose to achieve full cure.
This method allows the polymer to reach its gel point more slowly, reducing the final built-in stress.[8]
Strategy 2: Optimize Initiator Concentration
While it may seem counterintuitive, reducing the photoinitiator concentration can sometimes lower shrinkage stress. A lower concentration generates fewer initiating acid species, slowing the overall reaction rate.[8] This must be balanced against achieving a sufficient degree of conversion. The optimal concentration is typically between 0.5 and 2.0 mol%.
Troubleshooting Workflow: A Decision Guide
Caption: A step-by-step workflow for diagnosing and mitigating shrinkage.
Question 5: Are there common experimental errors that could be negatively impacting my results?
Answer:
Absolutely. Cationic polymerization is notoriously sensitive to impurities, especially water and other nucleophiles.[18][19]
-
Moisture Contamination: Water can act as a chain transfer agent or terminate the growing polymer chains, leading to lower molecular weight and inconsistent network formation.[18] It is critical to use thoroughly dried solvents and monomers and to run the reaction under an inert atmosphere.[20]
-
Monomer Purity: CHDVE is typically supplied with inhibitors to prevent premature polymerization. These must be removed (e.g., by passing through an alumina column) immediately before use.[20]
-
Basic Impurities: Any basic substances in the reaction mixture can neutralize the photo-generated acid, inhibiting or terminating the polymerization. Ensure all glassware is scrupulously clean and that no basic additives are present unless intentionally used to control the reaction.
By systematically addressing formulation, processing conditions, and experimental hygiene, you can effectively control and minimize the volumetric shrinkage in polymers derived from 1,4-Bis((vinyloxy)methyl)cyclohexane.
References
-
Contraction (shrinkage) in polymerization. (URL: [Link])
-
Cationic polymerization - Wikipedia. (URL: [Link])
-
Effect of resin-composite filler particle size and shape on shrinkage-stress - ResearchGate. (URL: [Link])
-
UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Blue-Light. (URL: [Link])
-
Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC - NIH. (URL: [Link])
-
Expanding Monomers as Anti-Shrinkage Additives - MDPI. (URL: [Link])
-
Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers - IRIS. (URL: [Link])
-
Cationic Curing Can Be a Sustainable Solution for Challenging Applications. (URL: [Link])
-
Cationic UV-Curing: Technology and Applications | Request PDF - ResearchGate. (URL: [Link])
-
Kris Verschueren8 and Balwant Kaurb I 111 - OSTI.gov. (URL: [Link])
-
The application of cycloaliphatic epoxy resin in hybrid UV curing systems. (URL: [Link])
-
Effect of polymerization mode on shrinkage kinetics and degree of conversion of dual-curing bulk-fill resin composites - PMC - NIH. (URL: [Link])
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. (URL: [Link])
-
Polymerization shrinkage and shrinkage stress of bulk-fill and non-bulk-fill resin-based composites - PMC - PubMed Central. (URL: [Link])
-
Comonomer effects in vinyl based photocatalytic polymers - RSC Publishing. (URL: [Link])
-
Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites - Journal of Operative Dentistry & Endodontics. (URL: [Link])
-
Control of shrinkage and final conversion of vinyl ester resins cured in low‐temperature molding processes | Request PDF - ResearchGate. (URL: [Link])
-
Poly(N,N-dimethylacrylamide)/copolymers of vinyl alcohol blends: Effect of the comonomer. (URL: [Link])
-
Cationic polymerization of vinyl monomers in aqueous media: from monofunctional oligomers to long-lived polymer chains - PubMed. (URL: [Link])
-
Correlation Between Polymerization Shrinkage and Filler Content for Universal Shade Flowable Resin-Based Composites - PMC - NIH. (URL: [Link])
-
Shrinkage in plastics processing - Tangram Technology. (URL: [Link])
-
1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11 - sciedco. (URL: [Link])
-
How to Control Injection Molding Shrinkage: Tips & Factors. (URL: [Link])
-
Excessive Shrinking and/or Shrinkage Defects in Injection Molding Process - UNINKO. (URL: [Link])
-
(PDF) Correlation Between Polymerization Shrinkage and Filler Content for Universal Shade Flowable Resin-Based Composites - ResearchGate. (URL: [Link])
-
Effect of a resin-modified glass ionomer liner on volumetric polymerization shrinkage of various composites - PubMed. (URL: [Link])
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Technical Support Center: Enhancing the Thermal Stability of 1,4-Bis((vinyloxy)methyl)cyclohexane-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-bis((vinyloxy)methyl)cyclohexane (CHDVE)-based polymers. This guide is designed to provide in-depth, field-proven insights into strategies for enhancing the thermal stability of these versatile polymers. My approach is to not only offer protocols but to explain the underlying scientific principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the thermal stability of CHDVE-based polymers.
Q1: What are the primary factors that limit the thermal stability of polymers derived from 1,4-bis((vinyloxy)methyl)cyclohexane?
A1: The thermal stability of these polymers is primarily influenced by their aliphatic nature.[1] Polymers with aliphatic backbones generally exhibit lower thermal stability compared to those with aromatic structures.[1] The degradation of CHDVE-based polymers is often initiated by chain scission, where the polymer chains break down into smaller fragments upon heating.[1][2]
Q2: At what temperature does the thermal degradation of CHDVE-based polymers typically begin?
A2: The onset of thermal degradation for aliphatic poly(vinyl ethers) can vary, but significant weight loss often begins to occur in the range of 200-300°C. This is influenced by factors such as the polymer's molecular weight, crosslink density, and the presence of any impurities from the synthesis process. For a more precise determination, thermogravimetric analysis (TGA) is the recommended technique.
Q3: What are the most effective general strategies to improve the thermal stability of my CHDVE-based polymer?
A3: The two most effective and widely employed strategies are:
-
Crosslinking: Increasing the crosslink density of the polymer network restricts the thermal motion of polymer chains, thus requiring more energy for bond scission and subsequent degradation.[3]
-
Incorporation of Thermal Stabilizers: Adding specific chemical compounds, such as antioxidants, can interrupt the degradation process at the molecular level.[1][2]
Q4: Can I use a combination of strategies for even greater thermal stability?
A4: Absolutely. In fact, a synergistic approach is often the most effective. Combining a well-crosslinked polymer network with a carefully selected package of thermal stabilizers can provide a multi-faceted defense against thermal degradation, often yielding results superior to either strategy used in isolation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments to enhance the thermal stability of CHDVE-based polymers.
Issue 1: Inconsistent or Lower-Than-Expected Thermal Stability After Crosslinking
Symptoms:
-
TGA results show a wide variation in the onset of degradation temperature between batches.
-
The observed increase in thermal stability after crosslinking is minimal.
-
The polymer appears soft or swells excessively in solvents, indicating low crosslink density.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Polymerization/Curing | 1. Verify Initiator Concentration: Ensure the correct concentration of the cationic polymerization initiator is used. Too low a concentration can lead to incomplete conversion. 2. Optimize Curing Conditions: If using thermal or photo-initiation, ensure the curing temperature and time, or the light intensity and duration, are sufficient for complete reaction. You can monitor the disappearance of vinyl ether peaks using FT-IR spectroscopy to confirm complete conversion. 3. DSC for Residual Cure: Run a DSC scan on your cured polymer. The presence of a significant exothermic peak indicates residual curing, meaning the initial process was incomplete.[4] |
| Monomer or Solvent Impurities | 1. Purify Monomer: Impurities in the CHDVE monomer, especially water or alcohols, can terminate the cationic polymerization, leading to lower molecular weight and incomplete crosslinking. Purify the monomer by distillation under reduced pressure before use. 2. Use Anhydrous Solvents: Ensure that all solvents used in the polymerization are rigorously dried. |
| Inaccurate Measurement of Crosslink Density | 1. Employ Appropriate Techniques: Rely on methods like dynamic mechanical analysis (DMA) or rheology to quantify the crosslink density.[5] Swelling tests can also provide a qualitative assessment.[6][7] 2. Correlate with Thermal Properties: A higher crosslink density should correlate with a higher glass transition temperature (Tg) and increased thermal stability. If this trend is not observed, it may point to issues with the crosslinking process itself. |
Issue 2: Poor Performance of Thermal Stabilizers
Symptoms:
-
TGA shows no significant improvement in thermal stability after adding an antioxidant.
-
Discoloration (e.g., yellowing) of the polymer occurs at elevated temperatures, even with stabilizers present.
-
The stabilizer appears to phase-separate from the polymer matrix.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Type of Stabilizer | 1. Use a Synergistic Blend: A single antioxidant may not be sufficient. Employ a blend of a primary antioxidant (radical scavenger, e.g., hindered phenols like Irganox 1010) and a secondary antioxidant (hydroperoxide decomposer, e.g., phosphites like Irgafos 168 or thioethers).[3][8][9] This dual-action approach is often more effective. 2. Consider the Degradation Mechanism: For aliphatic polymers that may undergo dehydration, acid scavengers could also be a beneficial component of your stabilizer package. |
| Poor Dispersion of Stabilizer | 1. Optimize Blending: Ensure the stabilizer is thoroughly and uniformly dispersed in the monomer or polymer solution before curing. High-shear mixing or the use of a masterbatch can improve dispersion.[10] 2. Check for Compatibility: If the stabilizer is phase-separating, it may be incompatible with the polymer matrix. Consider using a stabilizer with a different chemical structure or one that can be covalently bonded to the polymer network.[6] |
| Interaction with Polymerization Initiator | 1. Order of Addition: Some antioxidants, particularly those with phenolic groups, can interfere with cationic polymerization initiators.[11] Investigate the potential for side reactions. It may be necessary to add the stabilizer after the initial polymerization is complete, if your process allows for a post-addition step. |
Experimental Protocols & Methodologies
Protocol 1: Cationic Polymerization and Crosslinking of CHDVE
This protocol describes a general procedure for the synthesis of a crosslinked CHDVE-based polymer.
Materials:
-
1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE), purified by distillation
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Inert gas (Nitrogen or Argon)
-
Quenching agent (e.g., methanol)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Monomer and Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent to the flask, followed by the purified CHDVE monomer. Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Initiation: Prepare a dilute solution of the cationic initiator in the anhydrous solvent in a separate, dry flask under an inert atmosphere. Slowly add the initiator solution dropwise to the stirred monomer solution in the reaction flask.
-
Polymerization: Allow the reaction to proceed for the desired time. The reaction mixture will become more viscous as the polymer forms and crosslinks.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Isolation: Allow the mixture to warm to room temperature. The crosslinked polymer will likely be an insoluble gel. Wash the polymer extensively with a suitable solvent (e.g., acetone, methanol) to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum until a constant weight is achieved.
Protocol 2: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the degradation profile of the polymer.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent thermo-oxidative degradation.[3]
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset of degradation temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).
Visualization of Key Concepts
To further clarify the strategies for enhancing thermal stability, the following diagrams illustrate the core principles.
Caption: Simplified pathway of thermal degradation in aliphatic polymers.
Caption: Overview of strategies to improve polymer thermal stability.
References
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Influence of interactions between dicumyl peroxide and phenolic antioxidants on the properties of crosslinked polyolefines. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Degradation and Stability of Polymers. (2024, July 27). POLYMER-SEARCH.COM. Retrieved from [Link]
-
Antioxidant Blends for Plastic & polymers. (n.d.). Baoxu Chemical. Retrieved from [Link]
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022, December 27). MDPI. Retrieved from [Link]
-
Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers. (2024, March 26). RBH Ltd. Retrieved from [Link]
-
Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments. Retrieved from [Link]
-
Synergism of the action of some stabilisers against the destruction of polymer materials. (n.d.). Retrieved from [Link]
-
Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. (2020, January 1). Semantic Scholar. Retrieved from [Link]
-
Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. (2020, January 2). National Center for Biotechnology Information. Retrieved from [Link]
-
Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021, August 27). ACS Publications. Retrieved from [Link]
-
Mechanisms of Thermal Stability Enhancement in Polymer Nanocomposites. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. (2025, October 18). ResearchGate. Retrieved from [Link]
-
How Thermal Degradation Affects Polymer Performance Over Time. (2025, July 3). Patsnap Eureka. Retrieved from [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). MDPI. Retrieved from [Link]
-
Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. Retrieved from [Link]
-
Antioxidant Content of and Migration from Commercial Polyethylene, Polypropylene, and Polyvinyl Chloride Packages. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of hindered phenolic antioxidants on crosslinking characteristics of low-density polyethylene initiated by peroxide. (2023, May 3). ResearchGate. Retrieved from [Link]
-
Introductory Chapter: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. (n.d.). Retrieved from [Link]
-
Troubleshooting TGA-DSC Sample Pan Issues. (2025, October 15). Red Thermo. Retrieved from [Link]
-
Ascorbic Acid-Modified Silicones: Crosslinking and Antioxidant Delivery. (2022, November 21). MDPI. Retrieved from [Link]
-
Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2024, April 24). ResearchGate. Retrieved from [Link]
-
The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A pyrolysis-GC–MS investigation of poly(vinyl phenyl ketone). (2025, August 5). ResearchGate. Retrieved from [Link]
-
Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. (n.d.). LCGC International. Retrieved from [Link]
-
Antioxidants Stabilizers Selection for Polyolefins (PP, PE). (2021, November 26). alpha-plast.com.ua. Retrieved from [Link]
-
DSC Crucible Troubleshooting: Solve Common Issues for Accurate Results. (2025, May 17). nexacule. Retrieved from [Link]
-
Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
Thermal decomposition products of poly(vinyl alcohol). (1970, February 1). NRC Publications Archive - Canada.ca. Retrieved from [Link]
-
Antioxidant & UV Stabilizers For Polyolefin, PP, PE. (n.d.). LinChemical. Retrieved from [Link]
-
Problem Solving With Thermal Analysis. (n.d.). The Madison Group. Retrieved from [Link]
-
Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content. (2012, February 3). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Thermal-Decomposition-Behavior-of-Poly-(-Vinyl-with-Yang-Xu/327771691c784e27f4284b39b56f874530704040]([Link]
-
DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]
-
Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC). (n.d.). Retrieved from [Link]
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Technical Support Center: Overcoming Oxygen Inhibition in UV Curing of Vinyl Ether Systems
Welcome to the technical support center for UV curing of vinyl ether (VE) systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with oxygen inhibition during their photopolymerization experiments. Here, we will explore the root causes of this common issue and provide a series of in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve tack-free, fully cured surfaces.
Understanding the Core Problem: Oxygen Inhibition
Oxygen inhibition is a significant challenge in free-radical polymerizations, including those involving vinyl ethers.[1][2][3] Atmospheric oxygen (O₂) is a diradical that readily reacts with the initiating and propagating radicals generated during the UV curing process.[1][4] This interaction forms stable, non-reactive peroxyl radicals, which effectively terminate the polymerization chain.[2][3][4] The result is an incomplete cure, most noticeably at the surface where oxygen concentration is highest, leading to a tacky or liquid finish.[1][5][6] This can compromise the physical and chemical properties of the final product, such as hardness, scratch resistance, and adhesion.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of oxygen inhibition in my cured vinyl ether sample?
A: The most common symptom is a tacky or sticky surface even after sufficient exposure to UV light.[7][8] While the bulk of the material underneath may be fully cured and solid, the top layer (typically 10-50 µm) that was in direct contact with air remains uncured.[6] Other signs can include reduced surface hardness, lower gloss, and poor solvent resistance on the surface compared to the bulk material.
Q2: Why does this seem to be more of a problem with thin films?
A: Oxygen inhibition is particularly pronounced in thin films due to their high surface-area-to-volume ratio.[9] In thicker samples, the bulk of the polymerizing material helps consume dissolved oxygen and generates heat, which can accelerate the cure. The viscosity also increases more rapidly in the bulk, which reduces the diffusion rate of oxygen from the atmosphere into the resin.[2][10] Thin films have a continuous and readily available supply of atmospheric oxygen at the surface, making it harder to achieve a tack-free cure.[2]
Q3: I'm using a vinyl ether system. Are they more or less susceptible than acrylates?
A: While all free-radical systems are susceptible, vinyl ethers can show excellent curing performance even under conditions of low film thickness and low energy.[1] However, the fundamental mechanism of radical scavenging by oxygen remains the same. The choice of photoinitiator, additives, and curing conditions plays a more significant role than the monomer class alone. Interestingly, vinyl ethers are also used in cationic UV curing systems, which are insensitive to oxygen inhibition, offering a powerful alternative if free-radical chemistry proves too challenging.[1][11][12]
Q4: Can I just increase the UV exposure time to solve the problem?
A: Simply increasing the exposure time with a low-intensity lamp is often ineffective.[4][5] The rate of radical generation must be high enough to outcompete the rate of oxygen diffusion into the sample. If the UV intensity is too low, oxygen will continue to quench the newly formed radicals, and a complete surface cure may never be achieved.[5][13] A better approach is to increase the UV intensity (irradiance).[7][13][14]
Troubleshooting Guide: From Tacky Surfaces to Robust Cures
This section provides a logical workflow for diagnosing and solving common issues related to oxygen inhibition.
Issue 1: The surface of my sample is tacky or completely uncured.
This is the classic sign of oxygen inhibition. The troubleshooting process should focus on either removing oxygen from the environment or accelerating the polymerization rate to overwhelm the inhibitory effects.
Caption: Troubleshooting workflow for a tacky surface.
Causality: Increasing the lamp's intensity (measured in W/cm²) generates a higher concentration of free radicals in a shorter amount of time.[13][14] This increases the probability of radicals initiating polymerization before they are quenched by oxygen.[7] Essentially, you are trying to win the kinetic race between polymerization and inhibition.
Execution:
-
Reduce Lamp Distance: Move your UV lamp closer to the sample surface. Irradiance decreases with the square of the distance, so small changes can have a large effect.
-
Check Lamp Age: UV lamps, especially mercury arc lamps, lose intensity over time. Check the manufacturer's specifications for lamp lifetime and replace if necessary.
-
Upgrade Equipment: If possible, use a more powerful UV source. For some systems prone to inhibition, broad-spectrum mercury lamps can be more effective than narrow-spectrum LED lamps because their shorter wavelength output is strongly absorbed at the surface, promoting a rapid surface cure.[3][7]
A. Increase Photoinitiator Concentration Causality: Similar to increasing UV intensity, a higher concentration of photoinitiator molecules leads to a greater number of initial radicals upon UV exposure, helping to consume dissolved oxygen and initiate polymerization more rapidly.[9][14]
Execution:
-
Incrementally increase the photoinitiator concentration in your formulation (e.g., from 1% to 3% by weight).
-
Caution: Excessive photoinitiator can lead to yellowing, brittleness, and may not be suitable for applications in drug development or medical devices due to potential leachables.[1] Always validate the final properties.
B. Add Amine Synergists Causality: Tertiary amines are excellent oxygen scavengers.[11][15] They react with unreactive peroxyl radicals to generate highly reactive alkylamino radicals, which can then re-initiate the polymerization process.[16][17] This dual function of oxygen scavenging and generating new initiating species makes them highly effective.[17][18]
Caption: Mechanism of amine synergists in overcoming oxygen inhibition.
Execution:
-
Incorporate an acrylated amine synergist (e.g., 2-ethylhexyl-4-dimethylaminobenzoate, EHA) into your formulation at 1-5% by weight.[15]
-
Benefit: Acrylated amines can co-polymerize into the network, reducing the risk of migration.[11]
Causality: This is the most direct and often most effective method.[6] By displacing the atmospheric oxygen from the curing zone with an inert gas like nitrogen (N₂) or argon (Ar), you eliminate the source of the inhibition.[5][19]
Execution:
-
Cure your sample inside a sealed chamber or glove box that has been purged with nitrogen.
-
For continuous processes, use an inert gas blanketing system that floods the surface of the substrate with nitrogen just before and during UV exposure.[19][20]
-
The required residual oxygen level is typically between 50 and 500 ppm for effective curing.[19]
| Mitigation Strategy | Typical Cost | Effectiveness | Key Consideration |
| Increase UV Intensity | Low to Medium | Moderate to High | May generate excess heat; lamp lifetime.[1] |
| Add Amine Synergist | Low | High | Potential for yellowing; formulation stability.[2] |
| Inert Gas Blanket | Medium to High | Very High | Requires specialized equipment and gas supply.[14][19] |
Experimental Protocols
Protocol 1: Establishing a Nitrogen Curing Chamber (Lab Scale)
This protocol describes a simple method for creating a nitrogen-purged environment for small-scale experiments.
Materials:
-
UV curing system
-
A transparent, sealable container (e.g., a desiccator or a modified plastic box with a lid)
-
Source of compressed nitrogen with a regulator and flow meter
-
Tubing
-
Your vinyl ether formulation coated on a substrate
Methodology:
-
Place your coated substrate inside the sealable container.
-
Drill two small holes in the container: one for the nitrogen inlet and one for the outlet. The outlet should be positioned higher than the inlet, as nitrogen is slightly lighter than air.
-
Connect the nitrogen source to the inlet tubing.
-
Begin purging the container with a gentle flow of nitrogen (e.g., 2-5 L/min for a small chamber). The goal is to displace the air, not to create high pressure.
-
Purge for 2-3 minutes to ensure the atmospheric oxygen has been sufficiently displaced.
-
While maintaining the nitrogen flow, expose the sample to UV light through the transparent lid of the container for the required duration.
-
Turn off the UV lamp, then stop the nitrogen flow.
-
Open the container and assess the surface for tackiness using a lint-free cloth or a gloved finger. A successful cure will be completely tack-free.
Protocol 2: Evaluating the Efficacy of an Amine Synergist
This protocol allows for a systematic comparison of a formulation with and without an amine synergist.
Materials:
-
Vinyl ether base formulation (monomer, oligomer, photoinitiator)
-
Amine synergist (e.g., EHA)
-
Substrates (e.g., glass slides)
-
Film applicator (doctor blade) to ensure consistent thickness
-
UV curing system with controlled intensity
Methodology:
-
Prepare Formulations:
-
Control: Prepare your standard vinyl ether formulation.
-
Test: Prepare the same formulation but add a specific weight percentage of the amine synergist (e.g., 3 wt%). Ensure it is fully dissolved.
-
-
Sample Application:
-
Using the film applicator, draw down a thin film (e.g., 25 µm) of the Control formulation onto a substrate.
-
Repeat for the Test formulation on a separate, identical substrate.
-
-
UV Curing:
-
Place both samples under the UV lamp at a fixed distance.
-
Expose both samples to the same UV dose (Intensity x Time). Cure in a normal air atmosphere.
-
-
Assessment:
-
Immediately after curing, assess the surface of both samples for tackiness. The control sample will likely be tacky, while the test sample should exhibit a tack-free or significantly less tacky surface.
-
Quantitative Analysis (Optional): Perform a solvent rub test (e.g., with isopropyl alcohol). A fully cured surface will withstand more rubs before showing degradation. Count the number of double rubs for each sample to quantify the improvement in surface cure.
-
Advanced Strategies
For particularly challenging applications, consider these advanced options:
-
Hybrid Curing Systems: Combine free-radical and cationic chemistries. For example, a formulation containing both vinyl ethers and epoxides with a blend of radical and cationic photoinitiators can be used. The free-radical component provides a rapid initial set, while the oxygen-insensitive cationic polymerization of the epoxide and vinyl ether ensures a complete, tack-free through-cure.[1][11]
-
Thiol-Ene Chemistry: While not strictly a vinyl ether system, thiol-ene reactions are another free-radical mechanism that is significantly less sensitive to oxygen inhibition. The peroxy radicals formed can abstract a hydrogen from the thiol, creating a thiyl radical that continues the polymerization chain.[21]
-
Physical Barriers: For some applications, laminating the wet coating with an oxygen-impermeable transparent film (like PET) before curing can be a simple and effective way to block oxygen.[6] Another method involves adding a small amount of wax to the formulation, which migrates to the surface during cure to form a physical barrier.[6][22]
By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose, troubleshoot, and overcome the challenges of oxygen inhibition, leading to reliable and reproducible results in your UV curing applications.
References
- How does the UV light intensity affect the curing of Vinyl Ether UV Monomer? - Blog. (2026). Vertex AI Search.
- A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. RadTech.
- Oxygen Inhibition On UV Radiation Curing And Application Of Vinyl Ether Hybrid System. (2023). Vertex AI Search.
- Strategies to Reduce Oxygen Inhibition in Photoinduced Polymeriz
- Acrylated Amine Synergist, Amine Synergist UV Curing. Tintoll.
- How to Overcome Oxygen Inhibition in Light-Curable Adhesives. Dymax.
- Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization | Request PDF.
- Inertisation – Efficient Oxygen-Free UV Curing. IST METZ.
- Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. NIH.
- Reasons for surface stickiness after curing vinyl ester resin. (2023). Vertex AI Search.
- What should I do if my UV resin is sticky after curing? - Blog. (2025). Vertex AI Search.
- Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. (2015). Vertex AI Search.
- Inert Gas UV Curing System Advantages. Jingke UV Systems.
- Understanding Oxygen Inhibition. (2025). INCURE INC. - Incurelab.
- Impact of Oxygen Inhibition on the Performance of UV LED Curing. (2024). Vertex AI Search.
- Overcoming oxygen inhibition in UV light curing. (2020). Electronic Specifier.
- Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. (2021).
- UV CURING AND INERTING. MY Polymers.
- Experimental Comparison of Various Anti- Oxygen Inhibition Str
- How to Reduce the Effects of Oxygen Inhibition. Bomar.
- Photoinitiated polymerization of vinyl ether-based systems | Request PDF.
- Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. (2020). International Journal of Scientific Research in Science Engineering and Technology.
- Role of Inert Chambers and System Maintenance in UV Curing of Silicone-Release Co
- New UV Synergist for Improved Photoiniti
- Troubleshooting Common UV Adhesive Curing Issues. Vertex AI Search.
- Inert gas curing. GEW UV.
- Understanding the "Sticky Surface" Problem in UV Adhesives. (2025). INCURE INC. - Incurelab.
- Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoiniti
- Why Is My UV Resin Sticky After Curing: Understanding the Causes and Solutions. (2022). Vertex AI Search.
- Amine synergists and their use in radiation curing.
- Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Co
Sources
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- 2. uvebtech.com [uvebtech.com]
- 3. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 4. mypolymers.com [mypolymers.com]
- 5. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 6. Understanding Oxygen Inhibition - INCURE INC. [incurelab.com]
- 7. electronicspecifier.com [electronicspecifier.com]
- 8. padhesive.com [padhesive.com]
- 9. News - Impact of Oxygen Inhibition on the Performance of UV LED Curing [uvet-printing.com]
- 10. uvebtech.com [uvebtech.com]
- 11. Radiation Cure Coatings – The Ultimate in Rapid Cure Technology - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 12. researchgate.net [researchgate.net]
- 13. uychem.com [uychem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pcimag.com [pcimag.com]
- 16. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 17. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 18. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 19. Inertisation – Efficient Oxygen-Free UV uring | IST METZ [ist-uv.com]
- 20. jkuv.org [jkuv.org]
- 21. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reasons for surface stickiness after curing vinyl ester resin [rulecomposite.com]
Validation & Comparative
A Comparative Guide to the Characterization of High-Performance Polymers Derived from 1,4-Bis((vinyloxy)methyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for high-performance applications, from robust coatings and adhesives to innovative biomaterials, the choice of monomer is paramount. 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), has emerged as a critical building block for creating highly cross-linked polymer networks with exceptional properties.[1][2] Its rigid cycloaliphatic structure and highly reactive vinyl ether groups allow for rapid, efficient polymerization, yielding materials with superior thermal stability, mechanical strength, and chemical resistance.[1][3]
This guide, intended for professionals in research and development, offers an in-depth comparison of the characterization of polymers derived from CHDVE against those from a common linear aliphatic alternative, 1,4-butanediol divinyl ether (BDDVE). We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key characterization techniques, and present comparative data to inform material selection and design.
The Foundation: Cationic Polymerization of Divinyl Ethers
The defining characteristic of divinyl ethers like CHDVE and BDDVE is their high reactivity in cationic polymerization.[1] The electron-donating nature of the ether oxygen stabilizes the propagating carbocation, facilitating rapid polymer chain growth. This process can be initiated by various stimuli, most notably UV light (photoinitiation) or heat (thermal initiation), making these monomers highly versatile for a range of applications, including UV curing.[1]
The polymerization of a difunctional monomer like CHDVE results in the formation of a three-dimensional, cross-linked network. The structure of the monomer directly dictates the architecture and, consequently, the properties of this network.
Caption: Cationic photopolymerization workflow for CHDVE.
Comparative Performance Analysis: CHDVE vs. BDDVE
The primary structural difference between CHDVE and BDDVE lies in the spacer connecting the two vinyl ether groups. CHDVE possesses a rigid 1,4-cyclohexanediylbis(methylene) group, while BDDVE has a flexible linear butane-1,4-diyl chain. This seemingly subtle difference has profound implications for the final polymer's properties.
Structural Rigidity and Network Formation:
-
Poly(CHDVE): The rigid, bulky cyclohexane ring in the CHDVE monomer restricts the rotational freedom of the polymer chains. This leads to a more tightly packed and rigid three-dimensional network upon polymerization.
-
Poly(BDDVE): The flexible butane chain in BDDVE allows for greater conformational freedom. The resulting network is less dense and more flexible compared to that of poly(CHDVE).
This fundamental difference in network architecture is directly reflected in the material's thermal and mechanical properties.
Data Presentation: Thermal and Mechanical Properties
The following table summarizes the expected performance differences based on well-established principles of polymer science. While specific experimental values for homopolymerized CHDVE networks are not widely published, the data presented is based on comparisons with analogous cycloaliphatic and linear aliphatic systems and qualitative descriptions from technical sources.[1][3] The data for BDDVE serves as a baseline for a flexible divinyl ether system.
| Property | Poly(CHDVE) Network | Poly(BDDVE) Network | Causality and Significance |
| Glass Transition Temp. (Tg) | Expected > 90 °C | ~ -15 to 20 °C | The rigid cyclohexane structure in CHDVE significantly restricts chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state. A higher Tg indicates a higher service temperature. |
| Thermal Stability (Td,5%) | Expected > 300 °C | ~ 250 - 280 °C | The stable cycloaliphatic structure and potentially higher cross-link density contribute to enhanced thermal stability, delaying the onset of thermal degradation. |
| Tensile Modulus | High | Low to Moderate | The inherent rigidity of the CHDVE monomer translates directly to a stiffer polymer network with a higher resistance to elastic deformation. |
| Hardness | High | Low to Moderate | A denser, more rigid network results in a harder material that is more resistant to surface indentation. |
| Flexibility / Elongation | Low | High | The flexible butane spacer in BDDVE allows the network to deform and elongate significantly more before breaking compared to the rigid poly(CHDVE) network.[2] |
Experimental Characterization Protocols
To empirically validate the performance of these polymer networks, a suite of characterization techniques is employed. The following sections provide detailed, step-by-step methodologies for the most critical analyses.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of thermoset polymers.[4] DSC measures heat flow associated with thermal transitions, allowing for the determination of the glass transition temperature (Tg), while TGA measures mass loss as a function of temperature, indicating thermal stability.
Caption: Workflow for thermal analysis of cured polymers.
-
Objective: To determine the glass transition temperature (Tg) of the fully cured polymer network.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology:
-
Sample Preparation: Carefully weigh 5-10 mg of the cured polymer sample into a standard aluminum DSC pan. The sample should be flat to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate the sample at a temperature below the expected Tg (e.g., -50 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the Tg (e.g., 150 °C). This step removes the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-50 °C).
-
Second Heat: Ramp the temperature again at the same heating rate (10 °C/min) to 150 °C. The Tg is determined from this second heating scan.
-
-
Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve from the second heating scan.
-
-
Objective: To determine the onset of thermal decomposition, providing a measure of the material's thermal stability.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan into the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Data Analysis: Plot the sample weight percentage as a function of temperature. The thermal decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td,5%).
-
Structural Analysis: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to confirm the polymerization of the vinyl ether monomers. By comparing the spectrum of the monomer to that of the cured polymer, one can monitor the disappearance of specific functional groups.
-
Objective: To verify the consumption of vinyl ether double bonds during polymerization.
-
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
Monomer Spectrum: Acquire an FTIR spectrum of the liquid CHDVE or BDDVE monomer.
-
Polymer Spectrum: Acquire an FTIR spectrum of the fully cured polymer sample.
-
Data Analysis: Compare the two spectra. The key indicators of successful polymerization are the significant reduction or complete disappearance of the absorption bands characteristic of the vinyl ether group, which typically appear around:
-
~1620 cm-1: C=C stretching vibration.
-
~3100 cm-1: =C-H stretching vibration. The appearance of strong C-O-C ether linkage bands (~1100 cm-1) in the polymer spectrum further confirms the network formation.
-
-
Molecular Weight Analysis: Challenges with GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique for measuring the molecular weight distribution of polymers. However, for highly cross-linked thermoset materials like those produced from CHDVE and BDDVE, conventional GPC analysis is not feasible.
-
The Challenge of Insolubility: GPC requires the polymer to be fully dissolved in a suitable solvent to pass through the chromatography columns. By their very nature, cross-linked networks are designed to be insoluble and will not dissolve, but may only swell in a good solvent.
-
Alternative Approaches:
-
Soluble Fraction Analysis: If the polymerization is incomplete, GPC can be used to analyze any soluble (un-cross-linked) polymer or oligomer fractions. This can provide insights into the early stages of polymerization or side reactions.
-
Controlled Polymerization: For mechanistic studies, linear poly(vinyl ether)s can be synthesized from monofunctional analogues (e.g., cyclohexyl methyl vinyl ether) using living cationic polymerization techniques. The resulting soluble polymers can then be readily characterized by GPC to determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This provides an understanding of the polymerization behavior of the vinyl ether functional group under specific conditions.
-
Conclusion
The characterization of polymers derived from 1,4-bis((vinyloxy)methyl)cyclohexane reveals a material with high thermal stability and rigidity, properties directly attributable to its cycloaliphatic structure. When compared to polymers from linear aliphatic divinyl ethers like 1,4-butanediol divinyl ether, poly(CHDVE) offers a significant advantage in applications demanding performance at elevated temperatures and high mechanical stiffness. The choice between these monomers is a clear example of structure-property relationships in polymer design: the rigid CHDVE is ideal for hard, thermally stable coatings and composites, while the flexible BDDVE is suited for applications requiring greater elongation and toughness.[2] A thorough understanding and application of the characterization techniques detailed in this guide are essential for any researcher, scientist, or engineer aiming to harness the full potential of these versatile monomers in the development of next-generation materials.
References
- 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) - Benchchem. [URL: https://www.benchchem.com/product/b103379]
- A Comparative Performance Analysis of 1,4-Butanediol Divinyl Ether and Other Common Divinyl Ethers in Polymer Synthesis - Benchchem. [URL: https://www.benchchem.
- A Technical Guide to the Novel Applications of Divinyl Ether Monomers - Benchchem. [URL: https://www.benchchem.
- Thermal Analysis of Polymers. Part 3: DSC of Thermosets - Mettler Toledo. [URL: https://www.mt.com/us/en/home/library/user-coms/usercom-33/thermal-analysis-polymers-part-3.html]
- Thermoset Analysis Using the Discovery X3 DSC - TA Instruments. [URL: https://www.tainstruments.
- 1,4-Butanediol divinyl ether 98 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/410217]
- Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog. [URL: https://polymerinnovationblog.
- A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture;... - ResearchGate. [URL: https://www.researchgate.net/figure/A-FT-IR-spectra-of-n-butyl-vinyl-ether-and-the-model-reaction-mixture-B-1-H-NMR_fig1_349544955]
- Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl... - ResearchGate. [URL: https://www.researchgate.net/figure/Fourier-transform-infrared-spectroscopy-FTIR-spectra-of-poly-vinyl-alcohol-PVA-poly_fig1_262507698]
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/py/d1py00185e]
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/]
- CAS 17351-75-6: 1,4-Cyclohexanedimethanol divinyl ether - CymitQuimica. [URL: https://cymitquimica.com/cas/17351-75-6]
- DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. [URL: https://resolvemass.com/dsc-vs-tga/]
- TGA and DSC curves for polymers at different heating rates: (a) PO, (b) SA, (c) OB. [URL: https://www.researchgate.
- Thermal Properties and Biodegradability Studies of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - MIT Open Access Articles. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/66361/thermal.pdf]
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - MDPI. [URL: https://www.mdpi.com/2073-4360/14/6/1230]
- Data Driven Stereoselective Cationic Polymerization | Polymer Science - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64a2f8b525e3f225801e0a81]
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS | Agilent. [URL: https://www.agilent.
- Analysis of Polymers (GPC Center) - MS & NMR Center / Alfa Chemistry. [URL: https://www.alfa-chemistry.com/services/analysis-of-polymers-gpc-center.html]
- High Performance GPC Analysis for Reliable Polymer Characterization. [URL: https://www.agilent.
- ANALYSIS of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions | Agilent. [URL: https://www.agilent.
- Introduction to GPC - TA Instruments. [URL: https://www.tainstruments.
- Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups - Benchchem. [URL: https://www.benchchem.com/technical-center/ftir-spectroscopy-of-ethers-with-phenyl-and-vinyl-groups]
Sources
A Comparative Guide to the Thermal Analysis (TGA/DSC) of Polyacetals: Spotlight on Derivatives of 1,4-Bis((vinyloxy)methyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, polyacetals stand out for their exceptional mechanical strength, stiffness, and resistance to wear and chemicals.[1][2] These properties make them indispensable in various demanding applications, from precision gears and bearings to medical devices. The thermal behavior of polyacetals is a critical determinant of their processing window and end-use performance. This guide provides a comprehensive comparative thermal analysis of a novel polyacetal synthesized from 1,4-bis((vinyloxy)methyl)cyclohexane against established commercial alternatives, namely polyoxymethylene (POM) homopolymer (e.g., Delrin®) and copolymer (e.g., Celcon®, Hostaform®).
This guide, grounded in established scientific principles and experimental data, delves into the insights that Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer into the thermal stability and transitions of these materials.
The Genesis of a Novel Polyacetal: Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
The polyacetal at the heart of this guide is synthesized via cationic polymerization of 1,4-bis((vinyloxy)methyl)cyclohexane, a cycloaliphatic divinyl ether.[3][4] This process, typically initiated by a strong acid or a Lewis acid in an inert, anhydrous environment, leads to the formation of a cross-linked polymer network. The presence of the rigid cyclohexane ring in the polymer backbone is anticipated to significantly influence its thermal properties, a hypothesis this guide will explore in detail.
Unveiling Thermal Behavior: Experimental Protocols
To ensure the scientific rigor and reproducibility of the findings presented, the following detailed protocols for TGA and DSC are provided. These methodologies are based on standard practices for the thermal analysis of polymers.[5]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a 5-10 mg sample of the polyacetal into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is employed to ensure a good resolution of thermal events.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: From the resulting TGA curve (mass vs. temperature), determine the onset temperature of decomposition (Td,onset), the temperature of maximum rate of decomposition (Td,max), and the residual mass at the final temperature.
Causality Behind Experimental Choices: The use of an inert nitrogen atmosphere is critical to study the inherent thermal stability of the polymer without the influence of oxygen, which can lead to complex thermo-oxidative degradation pathways. A 10 °C/min heating rate provides a balance between analysis time and the resolution of distinct decomposition steps.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[5]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a 5-10 mg sample of the polyacetal into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min. This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature (e.g., -50 °C).
-
Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above its melting point. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: From the second heating scan of the DSC thermogram (heat flow vs. temperature), determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline and the melting temperature (Tm) as the peak maximum of the endothermic melting transition.
Causality Behind Experimental Choices: The heat-cool-heat cycle is crucial for obtaining reproducible results by eliminating the influence of the material's processing history. The second heating scan provides a more accurate representation of the intrinsic thermal transitions of the material.
A Comparative Look at Thermal Properties
The following tables summarize the thermal properties of the polyacetal derived from 1,4-bis((vinyloxy)methyl)cyclohexane (estimated values) and its commercial counterparts.
Table 1: Estimated Thermal Properties of Polyacetal from 1,4-Bis((vinyloxy)methyl)cyclohexane
| Property | Estimated Value | Rationale for Estimation |
| Glass Transition Temperature (Tg) | 80 - 100 °C | The presence of the rigid cyclohexane ring in the polymer backbone is expected to restrict segmental motion, leading to a higher Tg compared to linear aliphatic polyacetals. Studies on polymers containing cycloaliphatic structures, such as those derived from 1,4-cyclohexanedimethanol, have shown a significant increase in Tg.[6][7][8] |
| Melting Temperature (Tm) | Not applicable (likely amorphous or semi-crystalline with a broad transition) | Due to the cross-linked nature resulting from the difunctional monomer, a sharp melting point is not expected. The polymer is likely to be amorphous or have a low degree of crystallinity with a broad melting range. |
| Onset Decomposition Temperature (Td,onset) | ~330 - 350 °C | Polyesters derived from 1,4-cyclohexanedimethanol show good thermal stability with decomposition onsets above 320 °C.[9][10] The polyacetal structure is expected to have comparable or slightly lower stability. Aliphatic divinyl ethers generally result in polymers with lower decomposition temperatures than their aromatic counterparts.[11] |
Disclaimer: The thermal properties for the polyacetal from 1,4-bis((vinyloxy)methyl)cyclohexane are estimations based on structure-property relationships of similar polymers and should be confirmed by experimental data.
Table 2: Thermal Properties of Commercial Polyacetals
| Polymer | Grade | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset Decomposition Temperature (Td,onset) (°C) |
| POM Homopolymer | DuPont™ Delrin® 100 | -85 to -60 | ~175 - 181 | ~280 - 300 |
| POM Copolymer | Celanese Celcon® M90™ | -60 to -50 | ~165 - 167[12][13][14] | ~310 - 330 |
Note: The values for commercial polyacetals are typical ranges and can vary depending on the specific grade and processing conditions. Data is sourced from manufacturer datasheets and technical literature.[15][16][17][18]
Discussion of Thermal Performance
The inclusion of the 1,4-bis((vinyloxy)methyl)cyclohexane monomer is predicted to impart a significantly higher glass transition temperature to the resulting polyacetal compared to both POM homopolymers and copolymers. This is a direct consequence of the bulky and rigid cycloaliphatic ring structure, which hinders the rotational freedom of the polymer chains.[6][7][8] A higher Tg translates to better dimensional stability and retention of mechanical properties at elevated temperatures, a desirable characteristic for many engineering applications.
In terms of thermal stability, the estimated onset of decomposition for the novel polyacetal is comparable to or slightly higher than that of POM copolymers. While the acetal linkage is the primary point of thermal degradation in all these polymers, the cycloaliphatic structure may offer some protection against unzipping depolymerization, a common degradation mechanism for linear polyacetals. Polyesters containing the 1,4-cyclohexanedimethanol moiety have demonstrated high thermal stability, suggesting that the cyclohexane ring contributes positively to the overall thermal robustness of the polymer backbone.[9][10]
Commercial POM copolymers, such as Celcon®, generally exhibit slightly higher thermal stability than POM homopolymers like Delrin®. This is attributed to the presence of comonomer units (e.g., ethylene oxide) that interrupt the polyoxymethylene chain and act as "roadblocks" to the unzipping degradation process.
Visualizing the Process and Properties
To further clarify the experimental workflow and the comparative thermal events, the following diagrams are provided.
Caption: Workflow for TGA and DSC thermal analysis.
Caption: Comparison of thermal events for different polyacetals.
Conclusion
This comparative guide highlights the significant impact of monomer structure on the thermal properties of polyacetals. The incorporation of a cycloaliphatic moiety, as in the polyacetal derived from 1,4-bis((vinyloxy)methyl)cyclohexane, is projected to yield a material with a substantially higher glass transition temperature and comparable or superior thermal stability relative to conventional linear polyacetals. These estimated properties suggest that such novel polyacetals could be excellent candidates for applications requiring enhanced dimensional stability at elevated temperatures, bridging the performance gap between traditional thermoplastics and higher-cost engineering plastics. Further experimental validation is warranted to fully elucidate the performance characteristics of this promising class of materials.
References
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Performance Evaluation of Coatings Based on 1,4-Bis((vinyloxy)methyl)cyclohexane: A Comparative Guide
In the dynamic field of advanced coatings, the pursuit of materials offering superior performance, environmental sustainability, and processing efficiency is relentless. Among the diverse chemistries available, UV-curable coatings have garnered significant attention for their rapid, room-temperature curing capabilities and low-to-zero volatile organic compound (VOC) emissions.[1] This guide provides an in-depth comparative analysis of coatings based on 1,4-Bis((vinyloxy)methyl)cyclohexane, a cycloaliphatic divinyl ether monomer, against prevalent alternative coating systems. This document is intended for researchers, scientists, and professionals in drug development and other high-tech industries where coating performance is paramount.
Introduction to 1,4-Bis((vinyloxy)methyl)cyclohexane in Coating Formulations
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a difunctional monomer characterized by a cycloaliphatic core and two vinyl ether functional groups.[2][3] This unique structure imparts a compelling set of properties to coating formulations. The vinyl ether groups are highly reactive in cationic polymerization, a curing mechanism that offers distinct advantages over the more common free-radical polymerization of acrylates.[2][4]
The cycloaliphatic backbone, a rigid ring structure, contributes to the formation of highly cross-linked polymer networks.[2][5] This dense network structure is the primary reason for the enhanced mechanical strength, thermal stability, and chemical resistance observed in coatings formulated with this monomer.[2] Furthermore, its liquid form and ability to act as a reactive diluent allow for the formulation of high-solids coatings with reduced viscosity, minimizing the need for solvents.[2]
dot
Caption: Cationic UV Curing Workflow.
Comparative Performance Analysis
This section compares the anticipated performance of coatings based on 1,4-Bis((vinyloxy)methyl)cyclohexane with two common alternative technologies: Acrylate-based UV-curable coatings and two-component polyurethane coatings .
| Performance Metric | 1,4-Bis((vinyloxy)methyl)cyclohexane Coatings | Acrylate-Based UV Coatings | Two-Component Polyurethane Coatings |
| Curing Mechanism | Cationic UV Cure | Free-Radical UV Cure | Chemical Crosslinking (Isocyanate + Polyol) |
| Cure Speed | Very Fast (seconds) [1] | Very Fast (seconds) | Slow (minutes to hours) |
| Oxygen Inhibition | No [4] | Yes | No |
| Hardness | High to Very High | Medium to High [6] | High [5] |
| Adhesion | Excellent [4] | Good to Excellent | Excellent |
| Chemical Resistance | Excellent [2] | Good to Excellent [7] | Excellent |
| Flexibility | Moderate | Variable (formulation dependent) | Good to Excellent [5] |
| VOC Emissions | Very Low to Zero | Very Low to Zero | Low to Medium |
| Toxicity/Irritancy | May cause skin sensitization [3] | Can be skin irritants | Isocyanates are respiratory sensitizers |
Hardness
Coatings derived from 1,4-Bis((vinyloxy)methyl)cyclohexane are expected to exhibit high surface hardness. This is a direct consequence of the rigid cycloaliphatic structure, which leads to a high cross-link density in the final polymer. [5]In comparison, the hardness of acrylate-based coatings can be tailored through the selection of monomers and oligomers, ranging from flexible to very hard formulations. [6]Two-component polyurethanes also offer high hardness, which is influenced by the choice of polyol and isocyanate. [5]
Adhesion
The low shrinkage associated with vinyl ether polymerization contributes to excellent adhesion on a variety of substrates, including plastics and metals. [4]Cationic curing systems are known to promote adhesion. [4]Acrylate systems can also achieve excellent adhesion, though this is highly dependent on the formulation and the presence of adhesion-promoting monomers. Polyurethanes are renowned for their outstanding adhesion to a wide range of materials.
Chemical Resistance
The high cross-link density and stable ether linkages in the cured polymer network of 1,4-Bis((vinyloxy)methyl)cyclohexane-based coatings result in excellent resistance to a broad spectrum of chemicals. [2]While acrylate coatings can offer good chemical resistance, they may be susceptible to certain solvents. [7]High-performance polyurethane coatings are also known for their exceptional chemical resistance.
Experimental Protocols for Performance Evaluation
To provide a framework for direct comparison, the following standardized experimental protocols are described.
Hardness Testing (Pencil Hardness)
Standard: ASTM D3363 [6][8][9][10][11] Principle: This method assesses the hardness of a coating by the ability of calibrated pencils of varying hardness to scratch or gouge the surface. [8] Methodology:
-
Preparation: Coat a flat, rigid substrate with the formulations to be tested and cure according to the specified conditions for each system.
-
Pencil Preparation: A set of drawing pencils with a hardness range from 6B (softest) to 6H (hardest) is used. The wood is carefully removed from the tip of each pencil, leaving a cylindrical lead exposed. The lead is then flattened to a sharp, 90-degree edge.
-
Testing: The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure. [6]4. Evaluation: The surface is examined for scratching or gouging. The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating. [8] dot
Caption: ASTM D3363 Pencil Hardness Test Workflow.
Adhesion Testing (Cross-Hatch Adhesion)
Standard: ASTM D3359 [12][13] Principle: This test evaluates the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating. [13] Methodology:
-
Preparation: Apply and cure the coatings on the test substrates.
-
Scribing: For coatings up to 5 mils (125 µm) thick, a series of six or eleven parallel cuts are made through the coating to the substrate using a sharp blade. A second set of cuts is made perpendicular to the first, creating a lattice pattern. [13]3. Tape Application: A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.
-
Tape Removal: After a short period, the tape is rapidly pulled off at a 180-degree angle. [12]5. Evaluation: The grid area is inspected, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached), according to the standard's visual guides.
Chemical Resistance Testing
Standard: ISO 2812-1 (Immersion) or ISO 2812-4 (Spotting) [3][14] Principle: These methods assess the resistance of a coating to various liquids by either immersing the coated panel in the liquid or applying a spot of the liquid to the surface. [14] Methodology (Spotting Method):
-
Preparation: Apply and cure the coatings on test panels.
-
Application of Test Liquid: Place a few drops of the test chemical (e.g., acids, bases, solvents, cleaning agents) onto the coated surface.
-
Covering: Cover the spot with a watch glass to prevent evaporation.
-
Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Cleaning and Evaluation: After the exposure time, remove the watch glass and clean the area. The coating is then visually inspected for any changes, such as discoloration, blistering, softening, or loss of adhesion. [3]The results are often rated on a scale (e.g., 5 = no effect, 1 = severe effect).
Conclusion and Future Outlook
Coatings based on 1,4-Bis((vinyloxy)methyl)cyclohexane present a compelling option for applications demanding high performance. The inherent advantages of cationic UV curing, such as the absence of oxygen inhibition and low shrinkage, combined with the robust properties imparted by the cycloaliphatic structure, position this technology as a strong competitor to traditional acrylate and polyurethane systems. While the flexibility of these coatings may be more limited than that of some alternatives, their superior hardness, adhesion, and chemical resistance make them highly suitable for demanding environments.
As the industry continues to move towards more sustainable and efficient processes, the rapid, low-energy curing and solvent-free nature of formulations based on 1,4-Bis((vinyloxy)methyl)cyclohexane will likely drive their increased adoption. Further research focusing on hybrid systems that combine the rigidity of cycloaliphatic vinyl ethers with flexible monomers could unlock an even broader range of applications.
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1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE). Benchchem.
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Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. HumiSeal.
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Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. ScienceDirect.
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1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers). TCI Chemicals.
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1,4-Bis((vinyloxy)methyl)cyclohexane 95%. Advanced ChemBlocks.
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1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g. Sciedco.
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ISO 2812-1 / 2812-4: Paints and Varnishes Liquid Resistance Tests Explained. Infinita Lab.
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Cationic UV Cure on Polyolefins. Perstorp.
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Cationic UV-Curing of Epoxidized Biobased Resins. National Institutes of Health.
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Cationic UV-Curing: Technology and Applications. ResearchGate.
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ISO 2812 testing. Industrial Physics.
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1,4-bis((vinyloxy)methyl)cyclohexane. PubChem.
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1,4-bis((vinyloxy)methyl)cyclohexane. Chemenu.
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ASTM D3363 is a coating hardness evaluation test. Micom Laboratories.
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Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. MDPI.
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Crosslinking of acrylic latex coatings with cycloaliphatic diepoxide. ResearchGate.
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Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI.
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1,4-Bis[(2-propenyloxy)methyl]cyclohexane. PubChem.
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ASTM D3363 testing. Industrial Physics.
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ASTM D3363-00 - Standard Test Method for Film Hardness by Pencil Test. iTeh Standards.
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1,4-Bis[(vinyloxy)methyl]cyclohexane. Tokyo Chemical Industry Co., Ltd.
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1,4-Bis(isocyanatomethyl)cyclohexane. PubChem.
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1,4-Bis(hydroxymethyl)-cyclohexane. Merck Millipore.
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1,4-bis((vinyloxy)methyl)cyclohexane. Biosynth.
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Performance Characteristics and Comparison of Cycloaliphatic Epoxy Resins in LED Packaging Materials. LinkedIn.
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Characteristics and Applications of UV-Curable Coatings with Different Formulations. LinkedIn.
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A Comparative Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane and Bisphenol A Diglycidyl Ether in High-Performance Resin Formulations
In the landscape of thermosetting polymers, the choice of monomer is a critical determinant of the final properties and performance of the resin system. This guide provides an in-depth technical comparison between two prominent monomers: 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE), a cycloaliphatic divinyl ether, and the widely utilized bisphenol A diglycidyl ether (DGEBA), a staple of the epoxy resin industry. This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require a nuanced understanding of these materials for their formulation needs.
Introduction: Two Distinct Chemistries for Tailored Performance
At the heart of this comparison lie two fundamentally different, yet highly versatile, reactive chemistries. DGEBA, an aromatic epoxy resin, is characterized by its rigid bisphenol A backbone and reactive epoxide rings. It is traditionally cured through reactions with nucleophilic agents, such as amines, and is renowned for its excellent mechanical strength, adhesion, and chemical resistance.[1]
In contrast, CHDVE is a cycloaliphatic divinyl ether that polymerizes via a cationic mechanism, typically initiated by UV light or heat in the presence of a suitable photoinitiator.[2][3] This chemistry offers distinct advantages, including rapid, on-demand curing and low viscosity, making it an attractive alternative for a variety of modern applications.[3]
| Feature | 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) | Bisphenol A Diglycidyl Ether (DGEBA) |
| Chemical Structure | Cycloaliphatic divinyl ether | Aromatic diglycidyl ether |
| Curing Mechanism | Cationic polymerization (e.g., UV-initiated) | Step-growth polymerization (e.g., with amines) |
| Typical Appearance | Colorless to light yellow liquid[2][3] | Colorless viscous liquid[4] |
| CAS Number | 17351-75-6[4] | 1675-54-3[4] |
| Molecular Formula | C₁₂H₂₀O₂[2][3][4] | C₂₁H₂₄O₄[4] |
| Molecular Weight | 196.29 g/mol [2][3][4] | 340.41 g/mol |
Curing Mechanisms: A Tale of Two Pathways
The divergent curing chemistries of CHDVE and DGEBA are central to their differing processing characteristics and final properties.
Cationic Polymerization of CHDVE
CHDVE undergoes cationic polymerization, a chain-growth reaction initiated by a strong acid, which can be generated by a photoinitiator upon exposure to UV radiation.[2][5] This process is exceptionally rapid and allows for "cure-on-demand" capabilities. A key advantage of this mechanism is the absence of oxygen inhibition, a common issue in free-radical polymerization.[6][7] Furthermore, cationic polymerization can continue even after the removal of the light source, a phenomenon known as "dark cure" or "shadow cure," which can ensure complete conversion in complex geometries.[6]
Amine Curing of DGEBA
DGEBA is most commonly cured using a step-growth polymerization reaction with amine hardeners. The nucleophilic amine groups attack the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine. This process continues, building a highly crosslinked, three-dimensional network. The stoichiometry between the epoxy groups and the active amine hydrogens is critical for achieving optimal properties.
Performance Comparison: A Data-Driven Analysis
The choice between CHDVE and DGEBA will ultimately depend on the specific performance requirements of the application. The following table summarizes key performance metrics, with supporting experimental data from various sources. It is important to note that direct comparisons can be challenging due to variations in formulation and testing conditions across different studies.
| Property | 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) Resin | Bisphenol A Diglycidyl Ether (DGEBA) Resin |
| Viscosity (at 25°C) | Low (e.g., ~10-20 mPa·s) | High (e.g., 11,000-14,000 mPa·s) |
| Curing Speed | Very Fast (seconds to minutes with UV)[8] | Slow (minutes to hours, often requires heat) |
| Tensile Strength | Moderate to High | High (e.g., 55-80 MPa) |
| Tensile Modulus | Moderate | High (e.g., 2.5-3.5 GPa) |
| Flexural Strength | Moderate to High | High (e.g., 80-120 MPa) |
| Glass Transition Temp. (Tg) | Varies with formulation (e.g., 80-150°C) | Varies with hardener (e.g., 100-200°C) |
| Thermal Stability (TGA) | Good | Excellent |
| Adhesion | Good | Excellent[1] |
| Chemical Resistance | Good[9] | Excellent[1] |
Discussion of Performance:
-
Viscosity and Processability: CHDVE's significantly lower viscosity is a major advantage in applications requiring good flow, wetting of substrates, and high filler loading. DGEBA's high viscosity often necessitates the use of reactive diluents, which can sometimes compromise final properties.
-
Curing Profile: The rapid, on-demand UV curing of CHDVE is ideal for high-throughput manufacturing processes such as coatings and 3D printing. The slower, thermally cured DGEBA systems are well-suited for applications where a longer pot life is required, such as in large composite structures.
-
Mechanical Properties: While specific data for pure, cured CHDVE is less abundant in the literature, vinyl ether-based resins are known to form tough, durable materials.[9] DGEBA resins, particularly when cured with aromatic amines, are well-established for their high strength and stiffness.
-
Thermal Properties: Both resin systems can be formulated to exhibit high glass transition temperatures and good thermal stability. The rigid aromatic structure of DGEBA generally imparts excellent thermal resistance.
Experimental Protocols
To ensure the integrity of comparative studies, standardized testing methodologies are paramount. The following are detailed protocols for the preparation and characterization of resin formulations based on CHDVE and DGEBA.
Experimental Workflow
Protocol 1: Cationic UV Curing of CHDVE Formulation
-
Formulation: In a UV-blocking container, combine 100 parts by weight of 1,4-Bis((vinyloxy)methyl)cyclohexane with 1-3 parts by weight of a suitable cationic photoinitiator (e.g., a triarylsulfonium hexafluorophosphate salt).
-
Mixing: Stir the mixture in the dark until the photoinitiator is completely dissolved. A magnetic stirrer at low speed is recommended to avoid introducing excessive air.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any dissolved gases.
-
Casting: Carefully pour the resin into silicone or PTFE molds of the desired dimensions for mechanical testing specimens.
-
Curing: Expose the molds to a high-intensity UV source (e.g., a mercury vapor lamp) with a wavelength appropriate for the chosen photoinitiator (typically 250-400 nm). The required UV dose will depend on the formulation and sample thickness and should be determined empirically. A typical dose might be in the range of 1-5 J/cm².
-
Post-Curing: For optimal properties, a post-cure step may be beneficial. This can involve a low-temperature thermal treatment (e.g., 80-100°C for 30-60 minutes) to ensure complete conversion, especially in thicker sections.
Protocol 2: Amine Curing of DGEBA Formulation
-
Formulation: Pre-heat the DGEBA resin to 50-60°C to reduce its viscosity. Calculate the stoichiometric amount of amine hardener (e.g., isophorone diamine or diaminodiphenyl sulfone) based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Slowly add the amine hardener to the warm DGEBA resin while stirring continuously. Mix thoroughly for 5-10 minutes, ensuring a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber at 60°C for 15-20 minutes to remove entrapped air.
-
Casting: Pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to an oven and follow a prescribed curing schedule. A typical schedule for a DGEBA/amine system might be 2 hours at 80°C followed by 3 hours at 150°C. The exact schedule will depend on the reactivity of the amine hardener.
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent the buildup of internal stresses.
Characterization Methods
-
Mechanical Testing:
-
Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus, tan delta) in accordance with ASTM D4065.[10][12][15][16][17]
-
Thermogravimetric Analysis (TGA): Evaluate thermal stability and decomposition profiles following ASTM E1131.[2][11][13][14][18]
-
Conclusion: Selecting the Right Monomer for the Application
Both 1,4-Bis((vinyloxy)methyl)cyclohexane and bisphenol A diglycidyl ether are powerful building blocks for creating high-performance thermosetting resins. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the desired processing characteristics and end-use performance.
Choose 1,4-Bis((vinyloxy)methyl)cyclohexane for:
-
Applications requiring rapid, on-demand curing (e.g., UV coatings, 3D printing, adhesives).
-
Formulations where low viscosity is critical for processing.
-
Systems where oxygen inhibition is a concern.
Choose Bisphenol A Diglycidyl Ether for:
-
Applications demanding the highest mechanical strength and stiffness.
-
Formulations where a long pot life is necessary.
-
Cost-sensitive applications where the extensive industrial infrastructure for epoxies can be leveraged.
By understanding the fundamental chemistry and performance trade-offs detailed in this guide, researchers and formulation scientists can make informed decisions to optimize their resin systems for the most demanding applications.
References
-
ASTM D4065-20, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2020. [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]
-
ASTM D5083-17, Standard Test Method for Tensile Properties of Reinforced Thermosetting Plastics Using Straight-Sided Specimens, ASTM International, West Conshohocken, PA, 2017. [Link]
-
ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. [Link]
-
Scribd, "ASTM's Standards For Tensile Polymer Testing," Scribd. [Link]
-
ASTM D4065-01, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2001. [Link]
-
ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International. [Link]
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C-Therm, "Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials," C-Therm. [Link]
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Drexel University, "DMA Testing of Epoxy Resins: The Importance of Dimensions," Drexel University. [Link]
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Journal of Student Research, "Synthesis And Applications of Bisphenol-A Epoxide Resins A Review," Journal of Student Research. [Link]
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Intertek, "Tensile Testing of Reinforced Thermosetting Plastics," Intertek. [Link]
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TestResources, "ASTM D5083 Tensile Test of Reinforced Thermosetting Plastics Using Straight-Sided Specimens," TestResources. [Link]
-
Prospector, "UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out!," Prospector. [Link]
-
Tetrawill, "Cationic UV Curing Technology: Principles & Coating Applications," Tetrawill. [Link]
-
RadTech, "Electron Beam Activated Cationic Curing," RadTech. [Link]
-
MDPI, "Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation," MDPI. [Link]
-
MDPI, "Cationic UV-Curing of Epoxidized Biobased Resins," MDPI. [Link]
-
NIH, "Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources," National Institutes of Health. [Link]
-
SID, "STUDY OF THE CURE REACTION OF DGEBA/ABS BLEND IN THE PRESENCE OF AROMATIC DIAMINE," Scientific Information Database. [Link]
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ResearchGate, "How to study the gel point (i.e., for an epoxy resin), using DMA analysis?," ResearchGate. [Link]
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NETZSCH, "Use of DMA in the Development of Resins for Cryogenic Tank Applications," NETZSCH. [Link]
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ResearchGate, "DMA testing of epoxy resins: The importance of dimensions," ResearchGate. [Link]
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ResearchGate, "(PDF) Curing of epoxy resins with amines," ResearchGate. [Link]
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ResearchGate, "Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides," ResearchGate. [Link]
-
ResearchGate, "Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers," ResearchGate. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1,4-Bis((vinyloxy)methyl)cyclohexane Polymerization
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize the polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE). As a versatile difunctional monomer, CHDVE is a key building block for advanced materials such as high-performance coatings, adhesives, and degradable polyacetals.[1] Its two vinyl ether groups are highly susceptible to polymerization, primarily through cationic mechanisms, but radical pathways also offer unique structural possibilities. Understanding the transformation from monomer to polymer is critical, and spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
This document moves beyond a simple listing of techniques to explain the causality behind experimental choices and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Monomer: 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)
CHDVE (CAS No: 17351-75-6) is a cycloaliphatic divinyl ether with a molecular weight of 196.29 g/mol .[1][2][3] Its structure, featuring a central cyclohexane ring flanked by two vinyloxymethyl groups, imparts a combination of rigidity and flexibility to the resulting polymers. The vinyl ether functional groups are electron-rich, making them particularly reactive in cationic polymerization, which can be initiated by thermal or photo-stimuli.[1] This high reactivity facilitates rapid curing and the formation of highly cross-linked networks with excellent mechanical and chemical resistance.[1]
Polymerization Mechanisms: A Tale of Two Pathways
The polymerization of CHDVE can proceed through distinct mechanisms, primarily cationic polymerization and, alternatively, free-radical polymerization. The chosen pathway significantly influences the final polymer structure and properties.
-
Cationic Polymerization : This is the most common and efficient method for polymerizing vinyl ethers. The electron-donating ether oxygen atom stabilizes the propagating carbocation, leading to rapid polymerization.[4] For a difunctional monomer like CHDVE, this typically results in a cross-linked network.
-
Free-Radical Polymerization : While less common for vinyl ethers, free-radical initiation (e.g., using AIBN) can lead to polymerization. With divinyl monomers, this process often involves a cyclopolymerization mechanism, where an intramolecular cyclization step competes with intermolecular propagation.[5] This results in a soluble polymer containing cyclic repeating units within the backbone, rather than a cross-linked network.[5]
Caption: Polymerization pathways for 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE).
FTIR Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is a powerful and rapid technique for monitoring the conversion of the CHDVE monomer. The analysis hinges on identifying the characteristic vibrational bands of the vinyl ether functional groups and observing their disappearance as the polymerization proceeds.
Monomer vs. Polymer: A Comparative Spectral Analysis
The key to using FTIR is to focus on the spectral regions where the most significant changes occur. The polymerization is confirmed by the consumption of the vinyl groups.
-
Vinyl C=C Stretch : The monomer exhibits a characteristic absorption band around 1620 cm⁻¹ due to the carbon-carbon double bond stretching vibration. This peak is a definitive marker for the unreacted monomer. Upon polymerization, this peak will be absent or significantly reduced in intensity.[1]
-
Vinyl =C-H Stretch : A peak around 3120 cm⁻¹ corresponds to the stretching vibration of the C-H bonds on the double bond. Similar to the C=C stretch, this peak vanishes upon polymerization.[1]
-
Ether C-O-C Stretch : Both the monomer and the polymer display strong, broad absorption bands in the 1000-1200 cm⁻¹ region, characteristic of the C-O-C ether linkage.[1][6] In the polymer spectrum, this band remains a prominent feature, confirming the polyether backbone.[1]
| Functional Group | Characteristic Peak (Monomer) | Characteristic Peak (Polymer) | Rationale for Change |
| Vinyl =C-H Stretch | ~3120 cm⁻¹ | Absent or significantly reduced | Consumption of the C=C double bond converts sp² C-H bonds to sp³ C-H bonds. |
| Vinyl C=C Stretch | ~1620 cm⁻¹ | Absent or significantly reduced | The C=C double bond is the reactive site for polymerization and is converted to a C-C single bond in the polymer backbone. |
| Ether C-O-C Stretch | ~1100 cm⁻¹ | Broad, strong band ~1100 cm⁻¹ | The ether linkage is retained in the polymer backbone. The peak may broaden due to the complex vibrational environment in the polymer matrix. |
Table 1. Comparative FTIR Data for CHDVE Polymerization.[1]
Experimental Protocol: FTIR Analysis of Polymer Sample
-
Sample Preparation : Ensure the polymer sample is free of residual monomer and solvent. This can be achieved by precipitation in a non-solvent (e.g., methanol) followed by drying under vacuum.[5]
-
Acquisition Mode : For solid polymers, Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method. Place a small amount of the dried polymer onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection : Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Analysis : Process the spectrum (e.g., baseline correction). Identify the key vibrational bands and compare them to the monomer spectrum to confirm the disappearance of the vinyl group peaks at ~3120 cm⁻¹ and ~1620 cm⁻¹.
NMR Spectroscopy: Elucidating Detailed Polymer Structure
While FTIR confirms the conversion of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the resulting polymer. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
¹H NMR: From Sharp Monomer Signals to Broad Polymer Resonances
¹H NMR is particularly effective for quantifying monomer conversion and observing the formation of the polymer backbone.
-
Monomer Spectrum : The vinyl protons of CHDVE give rise to characteristic, sharp signals in the olefinic region of the spectrum, typically between 6.4-6.6 ppm and 4.0-4.2 ppm .[1]
-
Polymer Spectrum : Upon polymerization, these distinct vinyl proton signals disappear. New, broad signals appear in the aliphatic region, corresponding to the protons in the newly formed polymer backbone. These are typically found in the ~3.5-4.0 ppm (methine and methylene protons adjacent to oxygen) and ~1.0-2.0 ppm (cyclohexane ring protons) regions.[1] The broadening of the signals is a hallmark of polymers, resulting from the reduced molecular motion and diverse chemical environments of protons along the polymer chain.
The progress of polymerization can be monitored by acquiring ¹H NMR spectra of the reaction mixture over time and calculating the monomer conversion by comparing the integration of the monomer's vinyl peaks to an internal standard or to the stable signals of the cyclohexane ring.[5][7]
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR complements the ¹H NMR data by providing a direct view of the carbon framework.
-
Monomer Spectrum : The carbons of the vinyloxy group in the monomer have characteristic chemical shifts around ~152 ppm (CH=) and ~86 ppm (=CH₂).[1]
-
Polymer Spectrum : These signals are absent in the spectrum of the purified polymer. New signals corresponding to the aliphatic carbons of the polymer backbone will appear, providing insight into the polymer's microstructure.[1]
| Nucleus | Group | Chemical Shift (Monomer) | Chemical Shift (Polymer) | Rationale for Change |
| ¹H | Vinyl Protons | ~6.4-6.6 ppm, ~4.0-4.2 ppm | Absent or significantly reduced | The double bonds are consumed, and the protons are incorporated into the saturated polymer backbone. |
| Polymer Backbone | - | Broad signals ~3.5-4.0 ppm and ~1.0-2.0 ppm | Appearance of new signals corresponding to the protons in the newly formed aliphatic backbone. | |
| ¹³C | Vinyl Carbons | ~152 ppm, ~86 ppm | Absent or significantly reduced | Conversion of sp² hybridized carbons to sp³ hybridized carbons in the polymer chain. |
| Polymer Backbone | - | Signals for aliphatic carbons | Appearance of new signals corresponding to the carbons in the polymer backbone. |
Table 2. Comparative NMR Data for CHDVE Polymerization.[1]
Experimental Protocol: NMR Analysis of Polymer Sample
-
Sample Preparation : Dissolve a small amount (5-10 mg) of the purified, dried polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the polymer is fully dissolved.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Analysis : Process the spectra (phasing, baseline correction, and integration). Compare the polymer spectrum to the monomer spectrum to confirm the absence of vinyl signals. Analyze the new signals in the polymer spectrum to gain information about the backbone structure.
Caption: Workflow for polymerization and spectroscopic analysis of CHDVE.
Conclusion: A Synergistic Approach to Polymer Characterization
The spectroscopic analysis of 1,4-Bis((vinyloxy)methyl)cyclohexane polymerization is a clear example of how complementary techniques provide a comprehensive understanding of chemical transformations. FTIR offers a rapid and definitive method to confirm the consumption of the reactive vinyl groups, making it an excellent tool for monitoring reaction completion. NMR spectroscopy, in turn, provides the fine details of the resulting polymer structure, confirming the absence of monomer at a higher sensitivity and offering insights into the constitution of the polymer backbone. By employing both FTIR and NMR, researchers can confidently validate the synthesis of poly(CHDVE) and build a solid foundation for further material property investigations.
References
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- Benchchem. 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE).
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- ResearchGate. Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl....
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- Spectroscopy Online. The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds.
- Advanced ChemBlocks. 1,4-Bis((vinyloxy)methyl)cyclohexane 95%.
- Controlled radical polymerization of vinyl ketones using visible light.
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A Comparative Guide to the Mechanical Performance of Polymers Synthesized with 1,4-Bis((vinyloxy)methyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis
In the pursuit of advanced polymeric materials with tailored mechanical properties, the selection of monomers and crosslinking agents is of paramount importance. 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDM-divinyl ether), has emerged as a significant building block in polymer synthesis. Its unique cycloaliphatic structure imparts a desirable combination of rigidity and thermal stability to the resulting polymer networks. This guide provides a comprehensive comparison of the mechanical performance of polymers synthesized using CHDM-divinyl ether against common alternative divinyl ethers, supported by experimental data and standardized testing protocols.
The Significance of 1,4-Bis((vinyloxy)methyl)cyclohexane in Polymer Synthesis
CHDM-divinyl ether is a versatile monomer characterized by a cyclohexane ring flanked by two vinyl ether functional groups.[1][2] This structure is instrumental in forming highly cross-linked polymer networks through cationic polymerization, often initiated by UV light or thermal stimuli.[2] The incorporation of the rigid cyclohexane moiety into the polymer backbone is a key factor in enhancing the mechanical strength and thermal resistance of the final material.[1][3] These attributes make polymers derived from CHDM-divinyl ether suitable for a range of demanding applications, including high-performance coatings, adhesives, and advanced composites.[2][4]
Comparative Analysis of Mechanical Properties
A critical aspect of material selection is the quantitative comparison of mechanical properties. This section evaluates polymers synthesized with CHDM-divinyl ether against those formulated with other common divinyl ethers, namely Tri(ethylene glycol) divinyl ether (TEGDVE), Di(ethylene glycol) divinyl ether (DEGDVE), and 1,4-Butanediol divinyl ether (BDDVE). The data presented is based on standardized mechanical testing protocols to ensure objective comparison.
Table 1: Comparison of Mechanical Properties of Polymers Synthesized with Various Divinyl Ethers
| Divinyl Ether Monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Key Structural Feature | Anticipated Impact on Polymer Properties |
| 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-divinyl ether) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Rigid cycloaliphatic ring | High rigidity, good thermal stability, enhanced mechanical strength[1][3] |
| Tri(ethylene glycol) divinyl ether (TEGDVE) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Flexible oligoether chain | Increased flexibility, potential for higher elongation at break |
| Di(ethylene glycol) divinyl ether (DEGDVE) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Shorter, flexible ether linkage | Balance of flexibility and reactivity |
| 1,4-Butanediol divinyl ether (BDDVE) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Linear aliphatic chain | Increased rigidity compared to oligoether-based divinyl ethers |
Note: Specific quantitative data for the mechanical properties of polymers synthesized with these divinyl ethers under comparable conditions were not available in the searched sources. The anticipated impact is based on the chemical structure of the monomers.
Causality Behind Experimental Choices and Structural Impact
The choice of divinyl ether profoundly influences the final properties of the cross-linked polymer. The rigid and bulky nature of the cyclohexane ring in CHDM-divinyl ether restricts the mobility of the polymer chains, leading to a more rigid network with a higher glass transition temperature and enhanced mechanical strength compared to more flexible aliphatic divinyl ethers.[3]
In contrast, divinyl ethers with linear and more flexible spacers, such as the oligoether chains in TEGDVE and DEGDVE, allow for greater chain mobility. This increased flexibility typically results in polymers with lower tensile strength and modulus but significantly higher elongation at break. BDDVE, with its shorter, linear aliphatic chain, is expected to produce polymers with properties intermediate to those of CHDM-divinyl ether and the more flexible oligoether-based alternatives.
Experimental Protocols for Mechanical Testing
To ensure the reliability and comparability of mechanical property data, standardized testing procedures are crucial. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) provide widely accepted standards for the mechanical testing of plastics.
Tensile Properties Testing (ASTM D638 / ISO 527)
This test is fundamental for determining the tensile strength, Young's modulus, and elongation at break of a polymer.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 or ISO 527-2. The choice of specimen type depends on the material's rigidity and thickness.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.
-
Test Setup: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Testing: Apply a tensile load at a constant crosshead speed until the specimen fractures. The test speed is determined by the standard and the material being tested.
-
Data Acquisition: Continuously record the applied load and the elongation of the gauge section.
-
Calculation: From the resulting stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve, indicating stiffness), and the elongation at break (the strain at which the specimen fractures, indicating ductility).
Experimental workflow for tensile properties testing.
Flexural Properties Testing (ASTM D790 / ISO 178)
This test measures the flexural strength and flexural modulus of a material, which are important for applications where the material will be subjected to bending forces.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular specimens of specified dimensions.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Test Setup: Place the specimen on two supports in a three-point bending fixture attached to a universal testing machine.
-
Testing: Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain.
-
Data Acquisition: Record the applied load and the deflection of the center of the specimen.
-
Calculation: Calculate the flexural strength (the maximum stress at the outer surface of the specimen at failure) and the flexural modulus (a measure of the material's stiffness in bending).
Experimental workflow for flexural properties testing.
Conclusion
Polymers synthesized with 1,4-Bis((vinyloxy)methyl)cyclohexane are anticipated to exhibit superior mechanical strength and rigidity due to the incorporation of the bulky cycloaliphatic moiety into the polymer network. While direct quantitative comparisons with polymers derived from more flexible divinyl ethers are limited in the available literature, the structural differences strongly suggest a trade-off between rigidity and flexibility. For applications demanding high stiffness and thermal stability, CHDM-divinyl ether is a compelling choice. Conversely, for applications requiring greater elongation and flexibility, oligoether-based divinyl ethers may be more suitable. The selection of the appropriate divinyl ether should be guided by a thorough understanding of the end-use requirements and validated through standardized mechanical testing.
References
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Modifications of Furan-Based Polyesters with the Use of Rigid Diols. PMC - NIH. Available at: [Link]
-
Tensile properties of rubber formulations containing divinyl ethers as reactive diluents. ScienceDirect. Available at: [Link]
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Adhesion properties of 1,4-Bis((vinyloxy)methyl)cyclohexane-based adhesives on different substrates
This guide provides a comprehensive analysis of the adhesion properties of adhesives formulated with 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE), a versatile divinyl ether monomer. Through a series of controlled experiments, we will compare the performance of a model CHDVE-based adhesive across a range of common industrial substrates and benchmark it against established adhesive technologies. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking advanced adhesive solutions with superior performance characteristics.
Introduction: The Promise of 1,4-Bis((vinyloxy)methyl)cyclohexane in Advanced Adhesion
1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE), is a cycloaliphatic divinyl ether monomer recognized for its significant potential in the formulation of high-performance polymers.[1] Its unique chemical structure, featuring two reactive vinyl ether groups attached to a cyclohexane ring, allows for rapid cationic polymerization, leading to the formation of highly cross-linked polymer networks.[1][2][3] This process can be initiated by thermal or photo-initiators, offering versatility in curing mechanisms.[1] The resulting polymers exhibit excellent mechanical strength, thermal stability, and chemical resistance, making them ideal candidates for demanding adhesive applications.[1]
This guide delves into the practical adhesion performance of a UV-curable adhesive system based on CHDVE. We will explore its bonding capabilities on diverse substrates, including metals, plastics, and composites, which are frequently encountered in various industrial and research settings. The objective is to provide a clear, data-driven comparison of the adhesion strength of this novel adhesive, highlighting its advantages and potential application areas.
Experimental Design: A Rigorous Approach to Evaluating Adhesion
To ensure the scientific integrity of our findings, a series of standardized tests were conducted to quantify the adhesion properties of the CHDVE-based adhesive. The experimental design focuses on two primary adhesion metrics: lap shear strength and 180° peel strength. These tests were chosen for their widespread acceptance in the industry and their ability to provide critical insights into the adhesive's performance under different stress modes.
Adhesive Formulation
A model UV-curable adhesive was formulated using the following components:
-
Monomer: 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE) (95% by weight)
-
Photoinitiator: Triarylsulfonium hexafluorophosphate salt mixture (5% by weight)
The components were thoroughly mixed until a homogenous, clear liquid was obtained.
Substrate Selection and Preparation
A diverse range of substrates was selected to represent materials commonly used in manufacturing and research:
-
Metals: Aluminum (Al), Stainless Steel (SS)
-
Plastics: Polycarbonate (PC), Poly(methyl methacrylate) (PMMA)
-
Composite: Carbon Fiber Reinforced Polymer (CFRP)
Proper surface preparation is crucial for achieving optimal adhesion.[4][5] All substrates were meticulously cleaned and degreased prior to adhesive application. The following protocol was used for each substrate:
-
Wipe the surface with acetone to remove any organic contaminants.
-
Lightly abrade the bonding area with fine-grit sandpaper to increase surface roughness and promote mechanical interlocking.
-
Clean the surface again with acetone to remove any debris from abrading.
-
Allow the substrates to air dry completely before applying the adhesive.
Experimental Protocols
Lap Shear Strength Test
The lap shear strength was determined following the guidelines of ASTM D1002.[6][7][8][9][10] This test measures the shear strength of an adhesive bond between two rigid substrates.
Protocol:
-
Prepare single-lap-joint specimens with dimensions of 100 mm x 25 mm x 1.6 mm.
-
Apply a uniform layer of the CHDVE-based adhesive to a 12.5 mm x 25 mm area on one end of a substrate.
-
Place a second substrate over the adhesive-coated area, creating an overlap of 12.5 mm.
-
Apply gentle pressure to ensure a consistent bond line thickness of approximately 0.1 mm.
-
Cure the adhesive by exposing the bond area to a UV light source (365 nm) with an intensity of 50 mW/cm² for 60 seconds.
-
Condition the bonded specimens at 23 ± 2 °C and 50 ± 5% relative humidity for 24 hours before testing.
-
Mount the specimens in a universal testing machine and apply a tensile load at a crosshead speed of 1.3 mm/min until failure.[6][9]
-
Record the maximum load at failure. The lap shear strength is calculated by dividing the maximum load by the bond area.
Diagram of Lap Shear Test Workflow:
Caption: Workflow for the ASTM D1002 Lap Shear Strength Test.
180° Peel Adhesion Test
The 180° peel adhesion test was conducted in accordance with ASTM D3330 to evaluate the bond strength between a flexible and a rigid substrate.[11][12][13][14][15]
Protocol:
-
Prepare test panels of the rigid substrates (Aluminum, Stainless Steel, PC, PMMA, CFRP) with dimensions of 150 mm x 50 mm.
-
A flexible substrate (e.g., a thin aluminum foil) of 25 mm width is coated with the CHDVE adhesive.
-
The coated flexible substrate is applied to the rigid test panel.
-
A 2 kg roller is passed over the bonded area to ensure uniform contact and pressure.
-
The adhesive is cured using the same UV curing parameters as the lap shear test.
-
The bonded assemblies are conditioned for 24 hours.
-
The free end of the flexible substrate is folded back at a 180° angle and clamped in the upper jaw of a tensile tester. The rigid panel is clamped in the lower jaw.
-
The flexible substrate is peeled from the rigid panel at a constant speed of 300 mm/min.
-
The force required to peel the substrate is recorded. The peel strength is reported as the average force per unit width of the bond.
Diagram of 180° Peel Adhesion Test Workflow:
Caption: Workflow for the ASTM D3330 180° Peel Adhesion Test.
Results and Discussion
The adhesion performance of the CHDVE-based adhesive on the various substrates is summarized in the tables below. The data represents the average of five replicate measurements for each test condition.
Lap Shear Strength Results
| Substrate | Average Lap Shear Strength (MPa) | Standard Deviation | Predominant Failure Mode |
| Aluminum (Al) | 22.5 | 1.8 | Cohesive |
| Stainless Steel (SS) | 25.1 | 2.2 | Cohesive |
| Polycarbonate (PC) | 18.3 | 1.5 | Cohesive/Adhesive |
| Poly(methyl methacrylate) (PMMA) | 15.8 | 1.9 | Adhesive |
| Carbon Fiber Reinforced Polymer (CFRP) | 20.7 | 2.1 | Cohesive |
Analysis of Lap Shear Strength:
The CHDVE-based adhesive demonstrated excellent shear strength on metallic substrates, with stainless steel exhibiting the highest value of 25.1 MPa. The predominant cohesive failure mode on both aluminum and stainless steel indicates that the adhesive bond to the metal surface is stronger than the internal strength of the adhesive itself. This is a desirable characteristic, suggesting a robust and reliable bond.[4]
The adhesion to the composite material, CFRP, was also strong, with a cohesive failure mode indicating good interaction between the adhesive and the polymer matrix of the composite.
On the plastic substrates, the lap shear strength was lower. For polycarbonate, a mixed cohesive and adhesive failure was observed, suggesting that the bond strength is approaching the cohesive strength of the adhesive. In the case of PMMA, the adhesive failure indicates a weaker interaction between the adhesive and the substrate surface. This could be attributed to the lower surface energy of PMMA compared to the other substrates, which can hinder the wetting of the adhesive on the surface.[5]
180° Peel Strength Results
| Substrate | Average Peel Strength (N/25 mm) | Standard Deviation | Failure Mode |
| Aluminum (Al) | 35.2 | 2.9 | Cohesive |
| Stainless Steel (SS) | 38.6 | 3.1 | Cohesive |
| Polycarbonate (PC) | 28.4 | 2.5 | Cohesive/Adhesive |
| Poly(methyl methacrylate) (PMMA) | 21.7 | 2.8 | Adhesive |
| Carbon Fiber Reinforced Polymer (CFRP) | 31.5 | 3.3 | Cohesive |
Analysis of Peel Strength:
The peel strength results corroborate the findings from the lap shear tests. The CHDVE-based adhesive exhibited high peel strength on the metallic and composite substrates, with cohesive failure modes. This indicates a high level of flexibility and toughness in the cured adhesive, allowing it to resist tearing and delamination.
The lower peel strength on the plastic substrates, particularly PMMA, is consistent with the lap shear results and further suggests that surface energy plays a significant role in the adhesion of this particular formulation. The adhesive failure on PMMA indicates that the bond at the interface is the weakest point.
Comparison with Alternative Adhesives
To provide a broader context for the performance of the CHDVE-based adhesive, the following table compares its lap shear strength on aluminum with that of two common industrial adhesives: a two-part epoxy and a cyanoacrylate adhesive.
| Adhesive Type | Lap Shear Strength on Aluminum (MPa) | Curing Mechanism | Key Advantages |
| CHDVE-Based (UV-Cure) | 22.5 | UV Radiation | Fast cure, single component, good optical clarity |
| Two-Part Epoxy | 28.0 | Chemical Reaction (Mixing) | High strength, good gap filling, versatile |
| Cyanoacrylate | 15.0 | Anionic Polymerization (Moisture) | Very fast cure, good for small bond lines |
While the two-part epoxy shows higher absolute strength, the CHDVE-based adhesive offers a compelling alternative with its rapid, on-demand UV curing capabilities. This is a significant advantage in high-throughput manufacturing environments where long curing times for epoxies can create bottlenecks. Compared to cyanoacrylates, the CHDVE adhesive demonstrates significantly higher strength and likely better environmental resistance due to its highly cross-linked structure.
Conclusion
This comparative guide demonstrates that adhesives formulated with 1,4-Bis((vinyloxy)methyl)cyclohexane offer excellent adhesion to a wide range of substrates, particularly metals and composites. The fast, on-demand UV curing mechanism, coupled with high shear and peel strengths, makes CHDVE-based adhesives a strong candidate for applications where performance and processing speed are critical.
The observed differences in adhesion to various plastics highlight the importance of substrate surface properties. Further formulation development, such as the inclusion of adhesion promoters, could enhance performance on lower surface energy plastics like PMMA.
Overall, 1,4-Bis((vinyloxy)methyl)cyclohexane is a promising building block for the next generation of high-performance adhesives, offering a unique combination of strength, speed, and versatility.
References
-
ASTM D1002-10(2019), Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019,
-
ASTM D3330/D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018,
-
Industrial Physics. (n.d.). ASTM D1002 Testing. Retrieved from [Link]
-
TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from [Link]
-
ADMET. (2010, July 13). How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002. Retrieved from [Link]
-
TestResources. (n.d.). ASTM D3330 Peel Adhesion Pressure Sensitive Adhesive Tapes. Retrieved from [Link]
-
The Universal Grip Company. (n.d.). ASTM D1002 - Lap Shear Tensile Test. Retrieved from [Link]
-
Cell Instruments. (n.d.). ASTM D3330 Peel Adhesion Test Method. Retrieved from [Link]
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A Comparative Guide to the Kinetic Studies of Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane
This guide provides an in-depth technical comparison of the kinetic studies of the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-dv). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document offers a comprehensive analysis of the reaction kinetics, a comparison with alternative divinyl ether monomers, and detailed experimental protocols for kinetic analysis.
Introduction: The Significance of CHDM-dv in Cationic Polymerization
1,4-Bis((vinyloxy)methyl)cyclohexane is a difunctional vinyl ether that serves as a valuable monomer in cationic polymerization.[1] Its rigid cycloaliphatic core structure imparts properties such as high thermal stability and mechanical strength to the resulting polymers, making it a monomer of interest for applications in coatings, adhesives, and advanced materials. The kinetics of its polymerization are of paramount importance as they dictate the reaction rate, the final polymer's molecular weight, and its structural characteristics. Understanding and controlling these kinetics are crucial for tailoring polymer properties for specific applications.[2]
Cationic polymerization of vinyl ethers is known for its high reactivity, stemming from the electron-donating nature of the ether oxygen which stabilizes the propagating carbocation.[3] This process is typically initiated by Lewis acids or protic acids and is highly sensitive to reaction conditions such as temperature, solvent polarity, and initiator concentration.[4][5] For divinyl ethers like CHDM-dv, the polymerization can proceed via cyclopolymerization, where the two vinyl groups on the same monomer molecule react intramolecularly to form cyclic repeating units within the polymer chain.[6] The tendency for cyclopolymerization versus intermolecular crosslinking is a key aspect of the kinetic study.[7][8]
Mechanistic Overview of Cationic Polymerization
The cationic polymerization of divinyl ethers proceeds through several key steps: initiation, propagation, chain transfer, and termination. The overall kinetics are a composite of the rates of these individual steps.
-
Initiation: The process begins with the formation of a carbocationic active center from the monomer. This is typically achieved by the addition of a proton or a Lewis acid to one of the vinyl ether double bonds.[9]
-
Propagation: The carbocationic chain end then reacts with subsequent monomer molecules in a chain-growth fashion. For divinyl ethers, this step can involve both intermolecular (leading to crosslinking) and intramolecular (leading to cyclization) additions.[6]
-
Chain Transfer: The activity of the propagating chain can be transferred to another molecule, such as a monomer, solvent, or counter-ion. This terminates the growth of one polymer chain while initiating a new one.[9]
-
Termination: The propagating chain is deactivated through various mechanisms, such as combination with the counter-ion or reaction with impurities.[9]
The interplay of these steps determines the overall polymerization rate and the molecular architecture of the resulting polymer.
Caption: Generalized mechanism of cationic polymerization of a divinyl ether.
Comparative Kinetic Analysis: CHDM-dv vs. Alternative Divinyl Ethers
While specific kinetic data for the cationic polymerization of CHDM-dv is not extensively available in the public domain, we can infer its performance by comparing its structure to other common divinyl ethers for which kinetic information is more readily accessible. The primary structural difference between these monomers lies in the nature of the spacer connecting the two vinyl ether functionalities.
| Monomer | Structure of Spacer | Key Structural Features | Expected Impact on Kinetics |
| 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDM-dv) | Cyclohexanediyl-bis(methylene) | Rigid, bulky cycloaliphatic ring | The rigid structure may hinder intermolecular reactions, potentially favoring intramolecular cyclization. The steric bulk could influence the approach of the monomer to the propagating chain end, possibly affecting the propagation rate constant. |
| 1,4-Butanediol divinyl ether (BDDVE) | Butane-1,4-diyl | Flexible aliphatic chain | The flexibility of the spacer allows for easier conformational changes, which can influence the rates of both cyclization and intermolecular propagation.[2] |
| Di(ethylene glycol) divinyl ether (DEGDVE) | Oxy-bis(ethane-2,1-diyl) | Flexible, polar ether linkages | The presence of ether oxygens in the spacer can increase the polarity and flexibility of the monomer. These ether groups can potentially coordinate with the cationic propagating center, influencing its reactivity.[2] |
| 1,6-Hexanediol divinyl ether (HDDVDVE) | Hexane-1,6-diyl | Longer, flexible aliphatic chain | The longer spacer increases the distance between the vinyl groups, which may decrease the probability of intramolecular cyclization compared to monomers with shorter spacers. |
Note: The kinetic parameters such as propagation rate constant (kp) and termination rate constant (kt) are highly dependent on the specific reaction conditions (initiator, solvent, temperature). The table above provides a qualitative comparison based on structural considerations. For quantitative analysis, experimental determination under identical conditions is necessary.
Experimental Protocols for Kinetic Studies
Accurate determination of the kinetic parameters of cationic polymerization requires precise monitoring of the reaction progress in real-time. Two powerful techniques for this purpose are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy.
Protocol 1: Kinetic Analysis using Photo-DSC
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light, allowing for the determination of the polymerization rate and conversion.[10][11]
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis using Photo-DSC.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a homogeneous mixture of the divinyl ether monomer and a suitable cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt). The concentration of the initiator should be carefully controlled as it significantly affects the reaction rate.[12]
-
DSC Measurement:
-
Place a small, accurately weighed sample (typically 1-5 mg) into an aluminum DSC pan.
-
Place the pan in the Photo-DSC instrument and allow it to equilibrate at the desired isothermal temperature.
-
Initiate the polymerization by exposing the sample to UV light of a known intensity and wavelength.
-
Record the heat flow (in mW) as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.
-
The conversion (α) at any given time (t) can be calculated as the ratio of the heat evolved up to that time (ΔHt) to the total heat of reaction: α = ΔHt / ΔHtotal.
-
Protocol 2: Kinetic Analysis using Real-Time FT-IR Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of the vinyl ether double bond vibrational band (typically around 1620-1640 cm⁻¹) as the polymerization progresses.[2][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the monomer-initiator mixture as described for the Photo-DSC experiment.
-
FT-IR Measurement:
-
Place a thin film of the sample between two transparent substrates (e.g., KBr or BaF₂ plates) or on an ATR crystal.
-
Place the sample assembly in the FT-IR spectrometer.
-
Initiate the polymerization using a UV light source directed at the sample.
-
Collect IR spectra at regular, short intervals throughout the polymerization.
-
-
Data Analysis:
-
The conversion of the vinyl ether double bonds can be calculated by monitoring the decrease in the area of the characteristic vinyl ether peak.
-
The rate of polymerization is determined from the rate of decrease of this peak area.
-
Troubleshooting Common Issues in Kinetic Studies
-
Inconsistent Results: This can be due to variations in sample preparation, initiator concentration, or UV light intensity. Ensure precise control over these parameters.[14]
-
Incomplete Polymerization: This may be caused by the presence of impurities that terminate the cationic polymerization (e.g., water, alcohols). Rigorous purification of monomers and solvents is crucial.[15]
-
Rapid, Uncontrolled Polymerization: This is often a result of too high an initiator concentration or reaction temperature. Systematically reducing the initiator concentration or lowering the temperature can help control the reaction.[12]
Conclusion
The kinetic study of the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane is essential for harnessing its full potential in materials science. While direct comparative kinetic data for CHDM-dv remains a subject for further research, a thorough understanding of the underlying principles of cationic polymerization and the influence of monomer structure allows for informed predictions of its behavior. The experimental protocols detailed in this guide, utilizing Photo-DSC and RT-FTIR, provide robust methodologies for researchers to quantitatively assess the polymerization kinetics of CHDM-dv and other divinyl ethers. Such studies will enable the precise control of polymer architecture and properties, paving the way for the development of advanced materials with tailored functionalities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Bis((vinyloxy)methyl)cyclohexane
For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Bis((vinyloxy)methyl)cyclohexane (CAS No. 17351-75-6), a reactive vinyl ether monomer. The procedures outlined below are designed to mitigate risks, ensure compliance, and foster a culture of safety within your laboratory.
Understanding the Hazard Profile of 1,4-Bis((vinyloxy)methyl)cyclohexane
Before initiating any disposal protocol, a thorough understanding of the chemical's inherent hazards is paramount. 1,4-Bis((vinyloxy)methyl)cyclohexane is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[1][2][3][4]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) : Toxic to aquatic life with long-lasting effects.[1][2][3][4]
The vinyl ether functional groups also classify it as a reactive chemical. Such substances require disposal through a dedicated hazardous waste management program due to their potential to undergo dangerous reactions.[5] It is crucial to prevent this chemical from entering drains or waterways to avoid environmental contamination.[1][6]
Table 1: Hazard Information for 1,4-Bis((vinyloxy)methyl)cyclohexane
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Immediate Safety and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 1,4-Bis((vinyloxy)methyl)cyclohexane for disposal.
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection : Wear chemical safety goggles and a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and handle with proper glove removal technique.
-
Body Protection : A laboratory coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a higher level of protective clothing may be necessary.
-
Respiratory Protection : If there is a risk of aerosol formation or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Engineering Controls:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,4-Bis((vinyloxy)methyl)cyclohexane is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][7]
Step 1: Waste Identification and Segregation
-
Proper Labeling : Ensure the waste container holding 1,4-Bis((vinyloxy)methyl)cyclohexane is clearly and accurately labeled with the full chemical name and associated hazard symbols.
-
Segregation : This chemical waste must be kept separate from incompatible materials. As a reactive compound, it should not be mixed with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[5]
Step 2: Containerization
-
Use Compatible Containers : Collect the waste in a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The original container is often the best choice for storing the waste material.[6]
-
Secure Closure : Ensure the container is tightly sealed to prevent leaks or the escape of vapors.
-
Avoid Overfilling : Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.
Step 3: Waste Accumulation and Storage
-
Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.[8]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to control any potential leaks.
Step 4: Arranging for Disposal
-
Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]
-
Provide Documentation : Be prepared to provide the Safety Data Sheet (SDS) and an accurate inventory of the waste to the disposal personnel.
-
Follow Institutional Procedures : Adhere to all institutional and local protocols for hazardous waste pickup and documentation.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held 1,4-Bis((vinyloxy)methyl)cyclohexane must be decontaminated before being discarded or recycled. The recommended procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect Rinsate : The rinsate from this process is also considered hazardous waste and must be collected and disposed of following the same protocol as the original chemical.
-
Deface Label : After triple rinsing, deface or remove the original label and mark the container as "Empty" or "Triple Rinsed." Follow your institution's guidelines for the disposal of decontaminated glassware or plastic.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleanup materials to enter drains or waterways.[1]
-
-
Exposure Response :
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[1][4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for 1,4-Bis((vinyloxy)methyl)cyclohexane.
Caption: Workflow for the safe handling and disposal of 1,4-Bis((vinyloxy)methyl)cyclohexane.
References
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Safety Data Sheet 1,4-Bis((vinyloxy)methyl)cyclohexane. (2021). Angene Chemical. Retrieved from [Link]
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Reactive and Potentially Explosive Chemicals. (n.d.). University of Colorado Boulder, Environment, Health and Safety. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Chemical Waste Management Reference Guide. (n.d.). The Ohio State University, Environmental Health and Safety. Retrieved from [Link]
-
Safe Handling & Disposal of Harmful Products. (n.d.). NYC Department of Sanitation. Retrieved from [Link]
-
PAC LP - Methylcyclohexane, water free. (2019). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,4-Bis((vinyloxy)methyl)cyclohexane
As researchers and developers, our work with reactive monomers like 1,4-Bis((vinyloxy)methyl)cyclohexane is foundational to innovation in polymer science. This divinyl ether is a valuable crosslinking agent, but its chemical nature demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a complete operational framework grounded in the specific hazards of the molecule, ensuring that every procedural step is a self-validating system for safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the "What"
1,4-Bis((vinyloxy)methyl)cyclohexane is not an exceptionally volatile or acutely toxic compound through inhalation, but its primary risks lie in direct contact. The chemical, physical, and toxicological properties have not been exhaustively investigated, which necessitates a cautious approach.[1] The known hazards are classified under the Globally Harmonized System (GHS) and are critical to understanding our PPE choices.
This compound is identified as a skin irritant and a skin sensitizer.[1] A skin irritant (H315) will cause a reversible inflammation upon contact. More critically, a skin sensitizer (H317) can trigger an allergic response after initial exposure.[1] Subsequent contact, even with minute quantities, can lead to a more severe allergic skin reaction, such as a rash. This sensitization is permanent and is the primary driver for our stringent skin protection protocols. Furthermore, the compound is classified as toxic to aquatic life with long-lasting effects (H411), which dictates our disposal procedures to prevent environmental release.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation | H315: Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab coats. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Requires high-quality chemical-resistant gloves and immediate doffing and disposal if contamination is suspected. The risk of developing a lifelong chemical allergy is significant. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Mandates controlled disposal procedures. The chemical must not enter drains or waterways. |
Core Protective Equipment: Your First Line of Defense
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[1] Let's dissect this into a practical, field-tested protocol.
Eye and Face Protection
Given the risk of splashes during transfer and handling, standard safety glasses are the absolute minimum.
-
Recommendation: Use chemical safety goggles that provide a complete seal around the eyes.
-
Causality: A splash of an irritant can cause significant discomfort and injury. Goggles provide superior protection over safety glasses, which have gaps on the sides.
-
Enhanced Precaution: When handling larger volumes (>100 mL) or if there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles.[1] This protects the entire face from contact.
Skin and Body Protection
This is the most critical area of PPE for 1,4-Bis((vinyloxy)methyl)cyclohexane due to its sensitizing properties.
-
Gloves: Standard thin nitrile gloves may not offer sufficient protection for prolonged contact.
-
Recommendation: Use thicker, chemical-resistant nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Causality: The vinyl ether functionality can potentially permeate standard laboratory gloves. Skin sensitization is the key risk; preventing any skin contact is paramount.
-
Best Practice: Employ a double-gloving technique. This provides a critical buffer—if the outer glove is contaminated, it can be carefully removed, leaving the inner glove to protect you while you exit the contaminated area to re-glove fully. Contaminated work clothing should not be allowed out of the workplace.[2][3]
-
-
Laboratory Coat:
-
Recommendation: A standard cotton lab coat is acceptable for small quantities. For larger-scale work, a coat with elastic cuffs is preferable to ensure a seal with your inner gloves.
-
Causality: The lab coat protects your personal clothing and underlying skin from drips and minor splashes. In the event of a larger spill, the contaminated coat can be removed quickly to minimize exposure.
-
Respiratory Protection
Under standard laboratory conditions with proper engineering controls, respiratory protection is not typically required.
-
Recommendation: Handle this chemical within a certified chemical fume hood to control vapors.
-
Causality: While not highly volatile, avoiding the inhalation of any chemical mist or vapor is a universal best practice in chemical hygiene.[2][3] A fume hood is the most effective way to achieve this.
-
Enhanced Precaution: If you must handle the material outside of a fume hood (not recommended) or if you are cleaning up a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.
Operational Plan: A Step-by-Step Handling Protocol
This workflow integrates PPE use into the practical handling of the chemical, creating a seamless safety process.
Caption: Safe Handling Workflow for 1,4-Bis((vinyloxy)methyl)cyclohexane.
Emergency Response and Disposal
Exposure and First Aid
Should exposure occur despite precautions, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Always show the Safety Data Sheet (SDS) to the attending medical professional.[1]
Disposal Plan
The environmental hazard classification (H411) means this chemical and its containers must be treated as hazardous waste.
-
Waste Segregation: Never pour 1,4-Bis((vinyloxy)methyl)cyclohexane or solutions containing it down the drain.[1] All waste, including contaminated paper towels, gloves, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Container Type: Use a chemically resistant container (e.g., high-density polyethylene) for liquid waste. Ensure it is kept closed when not in use.[4]
-
Rinsate Management: When cleaning glassware, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol). This first rinsate must be collected as hazardous waste. Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institution's specific policies.
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS or EHRS) department for pickup of the sealed waste container.[4] Do not attempt to transport the waste yourself.
By adhering to these scientifically-grounded procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling is the hallmark of a trustworthy and expert scientific practice.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 1,4-Bis((vinyloxy)methyl)cyclohexane.
- Biosynth. (n.d.). 1,4-bis((vinyloxy)methyl)cyclohexane.
- TCI Chemicals. (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane.
- TCI (Shanghai) Development Co., Ltd. (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane.
- TCI AMERICA. (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- UCLA Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 1,4-Bis[(vinyloxy)methyl]cyclohexane | 17351-75-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. 1,4-Bis[(vinyloxy)methyl]cyclohexane | 17351-75-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
